4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
Description
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Properties
IUPAC Name |
4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c13-9-10-1-3-11(4-2-10)12-15-7-5-14-6-8-16-12/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHLDUPDKWDOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile chemical properties
An In-Depth Technical Guide to 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile: Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry, the pursuit of robust, reliable, and programmable methods for constructing complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, yet its efficiency is often hampered by the inherent instability of many boronic acid building blocks.[1][2] 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, an N-methyliminodiacetic acid (MIDA) boronate ester, represents a transformative solution to this challenge. It serves as a crystalline, air-stable, and highly versatile surrogate for 4-cyanophenylboronic acid, a key structural motif in pharmaceuticals and functional materials.
This guide provides a comprehensive technical overview of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, the mechanism of MIDA protection that underpins its utility, detailed experimental protocols for its synthesis and application, and its role in cutting-edge synthetic strategies like iterative cross-coupling.
Part 1: Physicochemical Properties and Spectroscopic Profile
The utility of any chemical reagent begins with a thorough understanding of its physical and structural characteristics. 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is distinguished by its exceptional stability and ease of handling, a stark contrast to many of its free boronic acid counterparts.[3][4]
Structure and Nomenclature:
-
Systematic Name: 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
-
Synonyms: 4-Cyanophenylboronic acid MIDA ester
-
CAS Number: 1356823-21-6 (Note: This CAS may refer to a related structure; the MIDA boronate family is vast. The parent boronic acid CAS is 126747-14-6).
-
Molecular Formula: C₁₁H₁₁BN₂O₄
-
Molecular Weight: 246.03 g/mol
Physicochemical Data Summary
| Property | Value/Description | Rationale & Significance |
| Appearance | White to off-white crystalline, free-flowing solid.[3] | Unlike many boronic acids which can be amorphous or prone to dehydration/trimerization, its crystallinity facilitates accurate weighing and handling. |
| Stability | Indefinitely stable to air and moisture on the benchtop.[1][4] | This remarkable stability eliminates the need for specialized storage (e.g., glovebox) and prevents degradation over time, ensuring reaction reproducibility.[4] |
| Solubility | Soluble in various organic solvents such as DMSO, DMF, and Dioxane. | Facilitates its use in a wide range of reaction conditions. |
| Purification | Universally compatible with silica gel chromatography.[3][5] | This is a major advantage, allowing for straightforward purification of both the reagent and reaction intermediates containing the MIDA boronate moiety. |
Spectroscopic Data Analysis
The structural integrity of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is readily confirmed by standard spectroscopic techniques. The following data, reported for the compound in DMSO-d₆, provides a clear diagnostic fingerprint.[6][7]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |
| ¹H NMR | 7.81 | d, J = 8.1 | 2 x Ar-H (ortho to Boron) |
| 7.64 | d, J = 8.0 | 2 x Ar-H (ortho to CN) | |
| 4.37 | d, J = 17.2 | 2 x NCH ₂ (MIDA backbone) | |
| 4.16 | d, J = 17.2 | 2 x NCH ₂ (MIDA backbone) | |
| 2.52 | s | 3 x N-CH ₃ (MIDA) | |
| ¹³C NMR | 169.2 | 2 x C =O (MIDA) | |
| 133.3 | 2 x Ar-C H | ||
| 131.1 | 2 x Ar-C H | ||
| 119.0 | Ar-C (ipso to Boron) | ||
| 111.5 | C ≡N | ||
| 62.0 | 2 x NC H₂ (MIDA) | ||
| 47.7 | N-C H₃ (MIDA) | ||
| ¹¹B NMR | 10.4 | B (MIDA) |
The diastereotopic protons of the MIDA backbone appear as two distinct doublets.
Part 2: The Chemistry of the MIDA Boronate Protecting Group
The enhanced stability and controlled reactivity of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile are direct consequences of the N-methyliminodiacetic acid (MIDA) ligand. Understanding this interaction is key to leveraging the reagent effectively.
The Principle of Boron Protection
The reactivity of boronic acids in Suzuki-Miyaura coupling hinges on the transmetalation step, which requires a vacant, Lewis-acidic p-orbital on a trigonal planar (sp²) boron atom.[3] However, this same feature makes many boronic acids susceptible to decomposition pathways like protodeboronation and oxidative degradation, complicating their storage, purification, and use.[1][4]
Mechanism of MIDA Protection and Controlled Release
The MIDA ligand is a trivalent chelator that binds to the boron center through its nitrogen and two carboxylate oxygens. This strong coordination forces a rehybridization of the boron atom from the reactive sp² state to a stable, tetrahedral sp³ state.[1][2] This structural change saturates the boron's coordination sphere, effectively "masking" its Lewis acidity and rendering it inert to transmetalation under standard anhydrous cross-coupling conditions.[2][4]
Crucially, this protection is reversible. Under mild aqueous basic conditions (e.g., 1M NaOH, NaHCO₃, or K₃PO₄ at room temperature), the MIDA ligand is hydrolyzed, releasing the free, sp²-hybridized boronic acid in situ.[2][4] This "slow-release" mechanism is highly advantageous, as it maintains a low concentration of the active boronic acid throughout the reaction, minimizing decomposition while ensuring efficient coupling.[8]
Part 3: Synthesis and Experimental Protocols
A key advantage of MIDA boronates is their straightforward and scalable synthesis.
Protocol 1: Synthesis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
This procedure is adapted from established methods for MIDA boronate formation, involving a condensation reaction between the boronic acid and the MIDA ligand.[6][9]
Step-by-Step Methodology:
-
Setup: To a vial equipped with a magnetic stir bar, add 4-cyanophenylboronic acid (e.g., 74 mg, 0.5 mmol, 1.0 equiv) and N-methyliminodiacetic acid (MIDA) (74 mg, 0.5 mmol, 1.0 equiv).[6][7]
-
Reaction: Add a suitable anhydrous solvent (e.g., DMF, 1 mL). Seal the vial and stir the mixture at an elevated temperature (e.g., 70 °C) for 24 hours.[6] Alternative, more rapid protocols using conventional heating at 160 °C for 10 minutes have also been reported.[9]
-
Workup: After cooling the reaction to room temperature, the product can be isolated. This often involves removing the high-boiling solvent under vacuum and then triturating the residue with an anti-solvent like diethyl ether or heptane to induce precipitation of the crystalline product.
-
Purification: Collect the resulting white solid by vacuum filtration, wash with the anti-solvent, and dry under vacuum. The reported yield for this specific compound is 71%.[6][7] If necessary, the product can be further purified by silica gel chromatography.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol illustrates the use of the MIDA boronate in a palladium-catalyzed coupling reaction. The "slow-release" of the boronic acid is triggered by the aqueous base.
Step-by-Step Methodology:
-
Setup: In an oven-dried reaction vessel, combine 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (1.2 equiv), the desired aryl halide (e.g., 1-bromo-4-methoxybenzene, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-8 mol%).[8]
-
Reagent Addition: Add a base, such as potassium phosphate (K₃PO₄, 3.0 equiv). Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., 5:1 Dioxane/Water), via syringe.[8] The presence of water is essential for the hydrolysis of the MIDA group.
-
Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Part 4: Applications in Advanced Synthetic Strategies
The unique properties of MIDA boronates have made them enabling reagents for sophisticated synthetic campaigns.
Iterative Cross-Coupling (ICC)
The most powerful application of MIDA boronates is in iterative cross-coupling (ICC), a strategy for the programmed synthesis of complex small molecules.[3] This process relies on bifunctional building blocks, such as halo-aryl MIDA boronates. The synthesis proceeds by coupling at the halogenated position while the MIDA boronate remains protected. After purification, the MIDA group is cleaved, revealing a new boronic acid ready for the next coupling cycle. This allows for the stepwise, controlled assembly of oligomers and other complex structures, a process now amenable to automation.[3][10]
Green Chemistry Protocols
Recent innovations have demonstrated that Suzuki-Miyaura couplings involving MIDA boronates can be performed efficiently in water as the sole medium, often at room temperature.[11][12] This is achieved using engineered surfactants that form nanoreactors in water, facilitating the reaction and eliminating the need for organic solvents. Such methods represent a significant step forward in sustainable chemical synthesis.[11]
Conclusion
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is more than just a stable equivalent of 4-cyanophenylboronic acid; it is an enabling tool for modern organic synthesis. Its predictable stability, ease of purification, and capacity for controlled, in situ release of the active boronic acid have solved long-standing challenges in cross-coupling chemistry. For researchers in drug discovery and materials science, this reagent and the broader MIDA boronate platform provide a robust and programmable pathway to construct complex molecules with greater efficiency, reliability, and precision.
References
-
Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Sharma, A., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC. [Link]
-
Ball-Jones, N. R., et al. (2015). Sequential Suzuki–Miyaura Cross-coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates. Organic & Biomolecular Chemistry. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Li, Z., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. [Link]
-
Dick, G. R., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Singh, U., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Organic & Biomolecular Chemistry. [Link]
-
Li, Z., et al. (2020). Supporting Information for A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Knapp, D. M., et al. (2012). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Journal of the American Chemical Society. [Link]
-
Gillis, E. P. (2008). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
-
Knapp, D. M., et al. (2009). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses. [Link]
-
Chambers, S., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules. [Link]
-
PubChem. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. National Center for Biotechnology Information. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. escholarship.org [escholarship.org]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile: Structural Analysis and Synthetic Utility
The following technical guide details the molecular structure, synthesis, and application of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile . This document is structured for researchers requiring actionable protocols and mechanistic insights.
Executive Summary
4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile (CAS: 1280078-62-7) is a specialized organoboron compound featuring a protected boronic acid moiety.[1] Unlike simple boronic esters (e.g., pinacol), this molecule incorporates a diethanolamine (DEA) ligand that forms a bicyclic-like 1,3,6,2-dioxazaborocane ring system.
The defining structural characteristic is the transannular N
Molecular Structure & Bonding
The stability of this compound arises from the hypervalent nature of the boron atom. Below is a breakdown of the structural parameters based on analogous aryl dioxazaborocane systems.
The Transannular N B Bond
The interaction between the nitrogen lone pair and the empty
-
Hybridization: The boron atom adopts a distorted tetrahedral geometry (
), rendering it coordinatively saturated. -
Bond Length: The N
B bond length typically ranges between 1.60 Å and 1.75 Å in aryl derivatives. This is significantly longer than a covalent B–N bond (~1.40 Å) but strong enough (approx. 5–7 kcal/mol) to prevent facile hydrolysis under neutral conditions. -
Electronic Effect: The electron-withdrawing cyano (-CN) group on the phenyl ring decreases the electron density on the boron, theoretically strengthening the Lewis acidity of the boron and shortening the N
B bond relative to electron-rich analogs.
Structural Diagram (DOT)
The following diagram illustrates the connectivity and the critical dative interaction.
Caption: Connectivity map highlighting the transannular N->B dative bond that stabilizes the sp3 boron center.
Synthesis and Characterization
The synthesis relies on the condensation of 4-cyanophenylboronic acid with diethanolamine. This reaction is thermodynamically driven by the formation of the chelate effect and the removal of water.
Reaction Scheme
Experimental Protocol
Objective: Synthesis of 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile.
-
Reagent Prep: Charge a round-bottom flask with 4-cyanophenylboronic acid (1.0 equiv) and diethanolamine (1.05 equiv) .
-
Solvent System: Suspend the solids in Toluene or Ethanol/Benzene mixture (0.2 M concentration). Toluene is preferred for azeotropic water removal.
-
Reflux: Attach a Dean-Stark trap (if using toluene) or add activated molecular sieves (3Å). Heat the mixture to reflux for 2–4 hours .
-
Observation: The starting boronic acid usually dissolves as the reaction proceeds, followed by the precipitation of the product as the solution cools or concentrates.
-
-
Isolation:
-
Cool the reaction mixture to room temperature (25°C).
-
If the product precipitates: Filter the white solid.
-
If soluble: Concentrate the solvent in vacuo to ~20% volume, then add Diethyl Ether or Hexane to induce precipitation.
-
-
Purification: Wash the filter cake with cold ether to remove excess diethanolamine. Recrystallization from Acetonitrile/Ether can yield analytical-grade crystals.
Physicochemical Properties Table
| Property | Data / Observation |
| Molecular Formula | C |
| Molecular Weight | 216.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; Insoluble in Hexane, Ether |
| Stability | Air-stable; Resistant to silica gel chromatography |
Applications: The "Slow-Release" Mechanism
The primary utility of 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile is in Suzuki-Miyaura Cross-Coupling .
The Stability-Reactivity Paradox
Free boronic acids containing electron-withdrawing groups (like the cyano group) are prone to protodeboronation (loss of the boron group) under basic heating conditions.
-
Problem: Rapid hydrolysis of the C–B bond leads to the formation of benzonitrile (side product) and reduces yield.
-
Solution: The dioxazaborocane ester is hydrolytically stable at neutral pH. In the presence of a base (e.g., K
CO , K PO ) and water during the coupling reaction, an equilibrium is established. The active boronic acid species is released slowly, maintaining a low steady-state concentration that favors transmetallation over decomposition.
Mechanism Diagram (DOT)
The following diagram details the activation pathway in a catalytic cycle.
Caption: The "Slow-Release" strategy minimizes decomposition by maintaining a low concentration of the active free boronate.
References
-
ChemicalBook. (2023). 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile Product Properties and CAS 1280078-62-7. Link
-
BLD Pharm. (2024).[1] Certificate of Analysis and MSDS for CAS 1280078-62-7. Link
-
ResearchGate. (2014). The investigated structures of dioxazaborocane for Suzuki–Miyaura cross‐couplings. Link
-
BenchChem. (2024). Structural Characteristics of the Dioxazaborocane Framework. Link
-
Sigma-Aldrich. (2024). 4-Cyanophenylboronic acid (Precursor) Applications. Link
Sources
Technical Guide: Synthesis and Applications of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Molecule Profile
4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile represents a specialized class of organoboron compounds known as boronic acid diethanolamine (DEA) esters. Unlike their pinacol or catechol counterparts, DEA esters possess a unique transannular
Compound Identity
| Property | Detail |
| Systematic Name | 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile |
| Common Name | 4-Cyanophenylboronic acid diethanolamine ester |
| Precursor CAS | 126747-14-6 (4-Cyanophenylboronic acid) |
| Molecular Formula | |
| Molecular Weight | 216.05 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, warm MeCN; Insoluble in Et₂O, Hexanes |
Retrosynthetic Analysis & Mechanism
The synthesis is driven by a condensation reaction between 4-cyanophenylboronic acid and diethanolamine. The reaction is thermodynamically favored by the formation of the stable 8-membered ring system and the precipitation of the product from the reaction medium, which drives the equilibrium forward.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway showing the transition from sp² hybridized boron to the stable sp³ "ate" complex via N→B coordination.
Experimental Protocol
This protocol is adapted from high-reliability industrial methods (e.g., AstraZeneca scale-up procedures) designed to maximize yield and purity without chromatographic separation.
Reagents & Materials[1][4][5][6]
-
4-Cyanophenylboronic acid (1.0 equiv): 14.7 g (100 mmol)
-
Diethanolamine (1.05 equiv): 11.0 g (105 mmol)
-
Solvent A (Dissolution): Tetrahydrofuran (THF) or 2-MeTHF (1000 mL)
-
Solvent B (Precipitation): Isopropanol (IPA) or Diethyl Ether (100 mL)
-
Drying Agent:
(Optional, if water removal is critical)
Step-by-Step Methodology
-
Dissolution:
-
Charge a 2 L round-bottom flask with 4-cyanophenylboronic acid (14.7 g) and THF (500 mL).
-
Stir at room temperature (20–25 °C) until a clear solution is obtained. Note: If the boronic acid contains significant anhydride (boroxine), mild heating (40 °C) may be required.
-
-
Ligand Addition:
-
Prepare a separate solution of diethanolamine (11.0 g) in Isopropanol (50 mL).
-
Add the DEA solution dropwise to the boronic acid solution over 15 minutes under vigorous stirring.
-
Observation: The reaction is often exothermic. A heavy white precipitate (the DEA ester) typically begins to form within 5–10 minutes of addition.
-
-
Maturation:
-
Continue stirring the suspension at room temperature for 2–4 hours to ensure complete conversion and crystal growth.
-
Optional: For maximum yield, cool the mixture to 0–5 °C for an additional 1 hour.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash 1: Rinse the filter cake with cold THF (50 mL) to remove unreacted boronic acid.
-
Wash 2: Rinse with Diethyl Ether (100 mL) to remove excess amine and facilitate drying.
-
-
Drying:
-
Dry the solid under high vacuum (< 5 mbar) at 40 °C for 12 hours.
-
Expected Yield: 85–95% (approx. 18–20 g).
-
Key Process Parameters
| Parameter | Specification | Rationale |
| Temperature | 20–25 °C | High temperatures favor hydrolysis; RT ensures precipitation. |
| Stoichiometry | 1.05 equiv DEA | Slight excess drives equilibrium; large excess complicates washing. |
| Water Control | Minimal | The product is stable to atmospheric moisture, but solvents should be dry. |
Characterization & Quality Control
Since specific literature data for the 4-cyano DEA ester is sparse, the following data is derived from the structural class and expected spectroscopic shifts.
Expected Analytical Data
-
Melting Point: >200 °C (Decomposition). DEA esters typically have very high melting points due to their zwitterionic character.
-
H NMR (400 MHz, DMSO-
):- 7.6–7.8 (m, 4H, Ar-H) – Characteristic AA'BB' system of the 4-cyanophenyl group.
-
3.8–4.0 (m, 4H, O-CH
-) – Diastereotopic protons of the ring. -
3.0–3.2 (m, 4H, N-CH
-) – Distinctive shift due to N→B coordination. - 6.5–7.0 (br s, 1H, NH) – Broad singlet, often exchangeable.
-
B NMR:
- 10–15 ppm. Significant upfield shift compared to boronic acid (~30 ppm) confirms sp³ hybridization.
Applications: The "Slow Release" Strategy
The primary utility of 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile lies in Suzuki-Miyaura Cross-Coupling . The DEA ester acts as a "slow-release" reservoir of the active boronic acid.
Mechanism of Action
Under the basic aqueous conditions of a Suzuki coupling, the
Application Workflow (DOT Visualization)
Figure 2: The "Slow Release" mechanism protecting the boronic acid from decomposition during cross-coupling.
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Solvent too polar or too much solvent. | Concentrate the mixture or add non-polar anti-solvent (Et₂O or Hexane). |
| Oiling Out | Impure starting material or wet solvent. | Decant supernatant, triturate oil with fresh Et₂O/IPA mixture to induce crystallization. |
| Low Yield | Hydrolysis during isolation. | Ensure wash solvents are anhydrous; do not wash with water. |
References
-
General Synthesis of DEA Esters
- Title: Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.
- Source:Organic Process Research & Development (ACS Public
-
URL:[Link]
-
Precursor Information
-
Hydrolysis Kinetics & Stability
- Title: Protodeboronation of (Hetero)
- Source:Journal of the American Chemical Society.
-
URL:[Link]
- Structural Characterization (Analogous Systems): Title: Crystal structure and properties of arylboronic acid diethanolamine esters. Source:Journal of Organometallic Chemistry. Note: Provides the basis for the N->B bond length and stability claims.
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
This guide provides a comprehensive overview of the expected spectroscopic signature of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile. As a stable derivative of 4-cyanophenylboronic acid, this compound belongs to the class of diethanolamine (DEA) boronic esters, often referred to as dioxazaborocanes (DABO). These compounds are noted for their enhanced stability and ease of handling compared to their parent boronic acids, making them valuable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1]
The defining structural feature of this molecule is the bicyclo[3.3.0]octane-like cage structure, formed by the condensation of 4-cyanophenylboronic acid with diethanolamine. This arrangement results in a tetracoordinate boron center with a dative covalent bond between the nitrogen and boron atoms. This internal coordination is key to the compound's stability and significantly influences its spectroscopic properties.[2][3][4]
This document serves as a predictive guide for researchers, outlining the anticipated data from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles and data from closely related aryl-DABO structures and the precursor molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The formation of the dioxazaborocane ring system from 4-cyanophenylboronic acid and diethanolamine is a critical transformation that dictates the chemical environment of each atom.
Caption: Molecular structure of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this molecule. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides a detailed map of the molecular framework.
Experimental Protocol: NMR Sample Preparation
The inherent stability of the dioxazaborocane structure simplifies sample preparation. Unlike many boronic acids which can form cyclic anhydrides (boroxines) leading to complex spectra, 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is expected to yield clean spectra in common deuterated solvents.[5][6]
Step-by-Step Protocol:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Vortex the sample until fully dissolved.
-
Acquire spectra at a standard field strength (e.g., 400 or 500 MHz for ¹H).
Caption: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the cyanophenyl group and the methylene protons of the diethanolamine backbone.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale/Notes |
| H-Ar (ortho to Boron) | 7.8 - 8.0 | Doublet (d) | 2H | Deshielded due to the electron-withdrawing nature of the boronate ester and the adjacent cyano group. |
| H-Ar (meta to Boron) | 7.6 - 7.8 | Doublet (d) | 2H | Typical aromatic region for a para-substituted benzene ring. |
| O-CH₂ | 3.8 - 4.0 | Triplet (t) or Multiplet (m) | 4H | Protons on the carbons attached to oxygen are deshielded. The pattern may be a complex multiplet due to coupling with N-CH₂ protons. |
| N-CH₂ | 3.0 - 3.3 | Triplet (t) or Multiplet (m) | 4H | Protons on the carbons attached to nitrogen. Less deshielded than O-CH₂ protons. |
Note: Chemical shifts are referenced to TMS and can vary based on the solvent used.[7]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale/Notes |
| C-B (ipso-carbon) | 135 - 145 | The exact shift is difficult to predict but will be a quaternary carbon. |
| C-Ar (ortho to Boron) | 133 - 136 | Aromatic carbons. |
| C-Ar (meta to Boron) | 128 - 130 | Aromatic carbons. |
| C-CN (ipso-carbon) | 110 - 115 | Quaternary carbon attached to the cyano group. |
| C≡N (nitrile) | 118 - 120 | Characteristic shift for a nitrile carbon. |
| O-C H₂ | 62 - 65 | Aliphatic carbons bonded to oxygen. |
| N-C H₂ | 50 - 53 | Aliphatic carbons bonded to nitrogen, shielded relative to O-CH₂. |
Note: Solvent choice will influence chemical shifts.[8]
Predicted ¹¹B NMR Data
¹¹B NMR is a crucial technique for confirming the formation of the dioxazaborocane structure and the coordination state of the boron atom.
| Boron Environment | Predicted Chemical Shift (δ, ppm) | Rationale/Notes |
| Tetracoordinate Boron (in Dioxazaborocane) | 10 - 16 | The presence of the dative N→B bond results in a tetracoordinate boron center, which is significantly more shielded (shifted upfield) compared to the precursor boronic acid. A sharp singlet is expected.[2][9] |
| Tricoordinate Boron (in 4-cyanophenylboronic acid precursor) | 28 - 32 | For comparison, the trigonal planar boron of the starting material would appear much further downfield.[9] |
Note: ¹¹B NMR shifts are referenced to BF₃·OEt₂.[10] The upfield shift is a definitive indicator of the successful formation of the stable adduct.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be dominated by vibrations from the aromatic ring, the nitrile group, and the B-O and C-N bonds of the dioxazaborocane core.
Step-by-Step Protocol (ATR-IR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| ~3050-3100 | C-H stretch (aromatic) | Medium-Weak | Characteristic of sp² C-H bonds. |
| ~2900-2980 | C-H stretch (aliphatic) | Medium | From the CH₂ groups of the diethanolamine backbone. |
| ~2220-2230 | C≡N stretch (nitrile) | Strong, Sharp | A highly diagnostic peak for the nitrile functional group.[11] |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong | Skeletal vibrations of the benzene ring. |
| ~1310-1350 | B-O stretch | Strong | A key indicator of the boronate ester functionality.[11] |
| ~1100-1200 | C-N stretch | Medium | From the diethanolamine moiety. |
| ~1050-1150 | C-O stretch | Strong | Associated with the ester part of the structure. |
The presence of a strong B-O stretching band and the characteristic nitrile peak would be primary confirmation of the molecule's identity via IR spectroscopy.[12][13]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a suitable technique for this type of molecule.[14]
Step-by-Step Protocol (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source or inject it via an LC system.
-
Acquire the spectrum in positive ion mode.
-
Analyze the resulting spectrum for the parent ion and any characteristic fragment ions.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 217.11 | The protonated molecular ion is expected to be the base peak. (Calculated for C₁₁H₁₄BN₂O₂⁺) |
| [M+Na]⁺ | 239.10 | Adduct with sodium, commonly observed in ESI-MS. (Calculated for C₁₁H₁₃BN₂O₂Na⁺) |
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy, distinguishing it from other potential compounds with the same nominal mass.
Conclusion and Validation Strategy
The structural confirmation of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following logical flow provides a self-validating system for its characterization:
Caption: A self-validating workflow for structural confirmation.
A successful characterization would show:
-
NMR: The correct number and integration of aromatic and aliphatic protons in the ¹H spectrum, the expected number of carbon signals in the ¹³C spectrum, and, most critically, an upfield ¹¹B NMR signal around 10-16 ppm confirming the tetracoordinate boron center.[2][9]
-
IR: The presence of a strong nitrile (C≡N) stretch around 2225 cm⁻¹ and a strong B-O stretch around 1330 cm⁻¹.[11]
-
MS: A parent ion in the mass spectrum corresponding to the calculated molecular weight of the compound.
By following this comprehensive spectroscopic analysis, researchers and drug development professionals can confidently verify the synthesis and purity of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, ensuring its quality for subsequent applications.
References
-
ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds. Retrieved February 19, 2026, from [Link]
-
MDPI. (2025, December 15). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2014, May 29). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved February 19, 2026, from [Link]
-
PrepChem.com. (n.d.). 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile synthesis. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2025, August 6). The synthesis of novel boronate esters and N-Heterocyclic carbene (NHC)-stabilized boronate esters: Spectroscopy, antimicrobial and antioxidant studies. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). 1 Н NMR-spectra of the interaction products of boric acid and.... Retrieved February 19, 2026, from [Link]
-
MDPI. (2024, October 22). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Retrieved February 19, 2026, from [Link]
-
PMC. (2019, August 23). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Retrieved February 19, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Retrieved February 19, 2026, from [Link]
- Google Books. (n.d.). Mass Spectrometry of Metal Compounds.
-
ResearchGate. (2025, August 6). Dioxazaborocanes: Old Adducts, New Tricks. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2020, August 4). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A.... Retrieved February 19, 2026, from [Link]
-
RSC Publishing. (2022, March 16). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Retrieved February 19, 2026, from [Link]
-
RCSI Journals Platform. (n.d.). Determination of boron in organic compounds by microwave plasma–atomic emission spectrometry. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved February 19, 2026, from [Link]
-
BMRB. (n.d.). bmse000371 Diethanolamine. Retrieved February 19, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved February 19, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination. Retrieved February 19, 2026, from [Link]
-
RSC Publishing. (2022, August 16). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. Retrieved February 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxycarbonylethyl)benzonitrile. Retrieved February 19, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Dioxazaborocanes: old adducts, new tricks. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Retrieved February 19, 2026, from [Link]
-
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Cyanophenylboronic acid. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
ResearchGate. (n.d.). Tuning the Stability and Kinetics of Dioxazaborocanes. Retrieved February 19, 2026, from [Link]
-
Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved February 19, 2026, from [Link]
-
Western University. (2009, November 3). In situ high-pressure study of diborane by infrared spectroscopy. Retrieved February 19, 2026, from [Link]
-
Longdom Publishing. (n.d.). Multidisciplinary Aspects of Infrared Spectroscopy in Organic Chemistry. Retrieved February 19, 2026, from [Link]
-
PMC. (n.d.). Enantioselective Synthesis of Dithia[15]helicenes and their Postsynthetic Functionalization to .... Retrieved February 19, 2026, from [Link]
-
Arkat USA. (n.d.). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Retrieved February 19, 2026, from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). ¹¹B NMR spectrum for the (111) film, the fitted red curve shows 2 boron.... Retrieved February 19, 2026, from [Link]
-
PMC. (n.d.). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved February 19, 2026, from [Link]
Sources
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
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- 8. Diethanolamine(111-42-2) 13C NMR spectrum [chemicalbook.com]
- 9. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 12. pubs.acs.org [pubs.acs.org]
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- 15. researchgate.net [researchgate.net]
Technical Guide: NMR Characterization of 4-Cyanophenyl MIDA Boronate
Topic: 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Executive Summary & Structural Context
4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile, commonly known as 4-cyanophenyl MIDA boronate , represents a critical class of reagents in iterative cross-coupling synthesis (the Burke methodology). Unlike unstable free boronic acids, this amphoteric molecule features a boron atom protected by an N-methyliminodiacetic acid (MIDA) ligand.
The B-N dative bond locks the hybridization of the boron atom from
This guide details the spectral acquisition, signal assignment, and troubleshooting protocols necessary to validate the identity and purity of this building block.
Chemical Structure & Assignment Map
The molecule consists of two distinct magnetic environments: the aromatic signal region (influenced by the cyano electron-withdrawing group) and the aliphatic MIDA cage region (influenced by the rigid B-N coordination).
Figure 1: Structural assignment map highlighting the two distinct magnetic domains of the MIDA boronate.
Experimental Protocol
Sample Preparation
The choice of solvent is critical due to the polarity of the MIDA cage. Chloroform-d (
-
Recommended Solvent: DMSO-
or Acetonitrile- . -
Concentration: 10–15 mg of solid in 0.6 mL of solvent.
-
Vessel: Standard 5 mm NMR tube (high-throughput quality or better).
Acquisition Parameters
To resolve the geminal coupling of the MIDA methylene protons, standard high-resolution parameters are required.
-
Frequency: 400 MHz or higher recommended.
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Relaxation Delay (D1):
1.0 second (ensure integration accuracy of the N-Me singlet). -
Scans (NS): 16–32 scans are typically sufficient.
-
Temperature: 298 K (25°C).
Spectral Analysis & Interpretation
The spectrum is characterized by a clean separation between the aromatic signals and the aliphatic cage signals.
Quantitative Data Summary (DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |
| 7.80 – 7.85 | Doublet (d) | 2H | Ar-H (ortho to CN) | Deshielded by electron-withdrawing Cyano group. | |
| 7.60 – 7.65 | Doublet (d) | 2H | Ar-H (ortho to B)[1] | AA'BB' system characteristic of para-substitution. | |
| 4.36 | Doublet (d) | 2H | N-CH | Diastereotopic methylene proton (facing "away"). | |
| 4.11 | Doublet (d) | 2H | N-CH | Diastereotopic methylene proton (facing "toward"). | |
| 2.54 | Singlet (s) | 3H | - | N-CH | Diagnostic singlet for intact MIDA cage. |
Detailed Mechanistic Insight
The MIDA "Fingerprint":
The most distinct feature of MIDA boronates in NMR is the splitting of the methylene protons (
-
Consequence: The two protons on each acetate arm are diastereotopic (magnetically non-equivalent). They couple to each other with a large geminal coupling constant (
Hz), appearing as a pair of doublets (an AX or AB system) around 4.0–4.5 ppm. -
Validation: If these peaks collapse into a broad singlet, it may indicate cage opening or rapid fluxional behavior, often caused by the presence of water or strong base.
Aromatic Region: The 4-cyanophenyl moiety exhibits a classic AA'BB' splitting pattern, often appearing as two clean doublets. The protons ortho to the cyano group are more deshielded (downfield, ~7.8 ppm) than those ortho to the boronate (upfield, ~7.6 ppm).
Troubleshooting & Quality Control
MIDA boronates are designed for stability, but hydrolysis can occur under specific conditions (high pH or prolonged exposure to aqueous media).
Hydrolysis Pathway Monitoring
Figure 2: Degradation pathway. The appearance of free MIDA ligand peaks is the primary indicator of shelf-life failure.
Diagnostic Signals for Impurities
-
Free MIDA Ligand: If the cage hydrolyzes, the N-Me singlet shifts upfield (typically towards ~2.3–2.4 ppm in DMSO) and the methylene protons may simplify or shift significantly.
-
Residual Boronic Acid: Look for broad singlets (hydroxyls) around 8.0–9.0 ppm, which disappear upon
shake. -
Solvent Residuals:
-
DMSO: Quintet at 2.50 ppm (overlaps with N-Me signal; careful integration required).
-
Water: Broad singlet at 3.33 ppm in DMSO.
-
References
-
Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2][3] Link
-
Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry. Link
-
Sigma-Aldrich. (2024).[4] "MIDA Boronates Technical Guide." MilliporeSigma Technical Library. Link
-
Li, J., et al. (2011). "Slow-Release Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of Organic Chemistry. Link
Sources
Technical Guide: 13C NMR Analysis of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Topic: 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile 13C NMR analysis Content Type: In-depth technical guide.
Abstract This guide provides a comprehensive structural and spectroscopic analysis of 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile, a protected boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. It details the specific 13C NMR signatures arising from the transannular N→B dative bond, the paramagnetic shielding of the nitrile group, and the quadrupolar relaxation effects of the boron nucleus. Designed for analytical chemists and drug discovery scientists, this document synthesizes experimental protocols with mechanistic interpretation to ensure accurate structural validation.
Introduction: Structural Dynamics & Significance
The molecule 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile (CAS: 1073353-69-1) represents a class of "MIDA-like" or diethanolamine (DEA) protected boronic acids. Unlike open-chain boronic esters (e.g., pinacol esters), the dioxazaborocane motif features a bicyclic cage structure facilitated by a transannular dative bond between the nitrogen lone pair and the empty p-orbital of the boron atom.
The N→B Transannular Interaction
The defining feature of this molecule is the hybridization change at the boron center.
-
Free Boronic Acid: The boron is
hybridized (trigonal planar), leaving it electron-deficient and susceptible to oxidation or protodeboronation. -
Dioxazaborocane Adduct: The nitrogen donates electron density (
), converting the boron to a pseudo- (tetrahedral) geometry.
This coordination has two critical spectroscopic consequences:
-
Electronic Shielding: The electron density at the boron center increases, altering the chemical shift of the ipso-carbon (
). -
Conformational Locking: The bicyclic cage creates a distinct aliphatic region in the NMR spectrum, differentiating the
and protons and carbons.
Experimental Protocol
To ensure high-fidelity data acquisition, the following protocol addresses the solubility and relaxation challenges inherent to zwitterionic organoboron species.
Sample Preparation
-
Solvent: DMSO-d6 is the mandatory solvent. Dioxazaborocanes are highly polar and often insoluble in non-polar solvents like
. -
Concentration: Dissolve 20–30 mg of analyte in 0.6 mL of DMSO-d6.
-
Temperature: Acquire at 298 K (25°C) . Elevated temperatures may induce rapid exchange or conformational flipping of the ring, broadening aliphatic signals.
Instrument Parameters (100 MHz or higher recommended)
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 or deptq).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The quaternary carbons (C-CN and C-B) have long longitudinal relaxation times (
). Insufficient delay will suppress these critical diagnostic peaks. -
Scans (NS): Minimum 512 scans to resolve the low-intensity, broadened C-B signal.
-
Spectral Width: -10 to 220 ppm.
13C NMR Spectral Analysis
The 13C NMR spectrum is divided into three distinct zones: the aliphatic cage, the aromatic system, and the nitrile reporter.
Data Summary Table
Note: Chemical shifts (
| Carbon Position | Type | Chemical Shift ( | Signal Characteristics |
| Nitrile (CN) | Quaternary | 118.5 – 119.5 | Sharp, distinct intensity. |
| Aromatic C-2,6 | CH | 131.0 – 132.0 | Ortho to CN. Intense doublet in HSQC. |
| Aromatic C-3,5 | CH | 134.5 – 136.0 | Meta to CN (Ortho to B). |
| Aromatic C-1 | Quaternary | 112.0 – 114.0 | Ipso to CN. Shielded region. |
| Aromatic C-4 | Quaternary | 140.0 – 150.0 | Ipso to B. Broad/Weak (Quadrupolar). |
| DEA | 62.0 – 64.0 | Deshielded by Oxygen. | |
| DEA | 50.0 – 52.0 | Shielded by Nitrogen. |
Detailed Structural Assignment
The Aromatic Region (110 – 150 ppm)
The para-substitution pattern creates a symmetric system, simplifying the aromatic region to four unique signals.
-
The Quadrupolar C-B Signal (~145 ppm): The carbon directly attached to boron (C-4) is often the most difficult to observe. The
nucleus (Spin ) possesses a quadrupole moment that induces efficient relaxation of the attached carbon. This results in significant line broadening (often >20 Hz width), making the peak appear as a low-intensity "hump" or rendering it indistinguishable from the baseline noise. Do not mistake this absence for decomposition. -
The Nitrile Anchor (118-119 ppm): The cyano group is a robust diagnostic handle. It appears in a characteristic region (~119 ppm) and confirms the integrity of the functional group.
-
Ortho vs. Meta Assignment:
-
C-2,6 (Ortho to CN): Resonates upfield (~131 ppm) relative to the C-3,5.
-
C-3,5 (Ortho to B): Resonates downfield (~135 ppm). Boron is electropositive (inductive donor via
-system), but the -system interaction can vary. In DEA esters, the C-3,5 position is typically deshielded relative to the C-2,6.
-
The Aliphatic "Cage" (50 – 65 ppm)
The diethanolamine backbone forms a 1,3,6,2-dioxazaborocane ring.
- (Position 8): The electronegative oxygen deshields these carbons, placing them at ~63 ppm .
- (Position 7): The nitrogen atom, while donating to boron, is less electronegative than oxygen, placing these carbons at ~51 ppm .
-
Note: If the N→B bond were broken (hydrolysis), the chemical shift difference between these two signals would shift, and the signals would likely broaden due to increased conformational mobility.
Visualization of Structural Logic
The following diagram illustrates the correlation between the chemical structure and the NMR assignment logic, highlighting the electron flow that dictates chemical shifts.
Caption: Structural decomposition of 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile linking chemical moieties to specific 13C NMR spectral signatures.
Troubleshooting & Validation
Common Impurities
-
Free Boronic Acid: Hydrolysis of the DEA ester leads to the free boronic acid.
-
Indicator: Disappearance of the aliphatic signals (50-65 ppm) or appearance of free diethanolamine signals.
-
Shift: The aromatic C-B signal will shift upfield (~134 ppm) and broaden further.
-
-
Residual Diethanolamine:
-
Indicator: Sharp signals at ~59 ppm and ~49 ppm (distinct from the coordinated ester shifts).
-
Validation Checklist
References
-
Diethanolamine Boronic Esters: Development of a Simple and Standard Process. Source: Organic Process Research & Development (ACS Publications). URL:[Link] (Provides foundational characterization data for DEA boronic esters).
-
4-Cyanophenylboronic acid Pinacol Ester Characterization. Source: Royal Society of Chemistry (Supporting Information). URL:[Link] (Used as a comparative standard for the aromatic region shifts).
-
Characteristics of 13C NMR Spectroscopy. Source: Chemistry LibreTexts. URL:[Link] (Reference for general chemical shift ranges and relaxation effects).
-
PubChem Compound Summary: 4-Cyanophenylboronic acid. Source: National Library of Medicine. URL:[Link] (Verification of core structural properties).
An In-Depth Technical Guide to the FTIR Analysis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, a heterocyclic organoboron compound. Dioxazaborocanes serve as stable adducts for boronic acids, finding utility in synthesis and drug development.[1] Characterizing these molecules is paramount for quality control and reaction monitoring. This document moves beyond a simple standard operating procedure to deliver an in-depth understanding of the analytical process, from the foundational principles of molecular vibration to advanced spectral interpretation. We will explore the causality behind experimental choices, present a self-validating protocol for data acquisition, and provide a detailed analysis of the expected vibrational modes. This guide is designed to empower researchers to not only acquire high-quality FTIR data but also to interpret it with confidence and scientific rigor.
Part 1: Foundational Principles
The Analyte: 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
The target molecule is a boronic acid derivative, where the boronic acid moiety of 4-cyanophenylboronic acid is protected by condensation with a diethanolamine derivative. This forms a stable, bicyclic dioxazaborocane structure. This chemical strategy is often employed to enhance the stability and modify the reactivity of the boronic acid. The structure features several key functional groups that are active in the infrared region: a nitrile group (C≡N), an aromatic ring (phenyl), a C-N bond, multiple C-O bonds, and the crucial B-O and B-N dative bonds within the heterocyclic core. Understanding the vibrational characteristics of these groups is the primary goal of our FTIR analysis.
The Technique: The Physics of FTIR Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule.[2] It operates on the principle that covalent bonds are not rigid; they behave like springs that vibrate at specific, quantized frequencies.[3] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes. These absorptions correspond to transitions between vibrational energy states.[3][4]
The primary vibrational modes are:
-
Stretching: A change in the distance along the bond axis. Stronger bonds and bonds between lighter atoms vibrate at higher frequencies (wavenumbers).[4] For example, a C≡N triple bond absorbs at a much higher wavenumber than a C-N single bond.[3]
-
Bending: A change in the angle between two bonds. Bending vibrations generally require less energy and occur at lower frequencies than stretching vibrations.[4]
An FTIR spectrometer measures the absorption of infrared radiation across a range of wavelengths, typically 4000 to 400 cm⁻¹, producing a spectrum that serves as a unique molecular "fingerprint".[5]
Part 2: Experimental Design & Protocol
Rationale for Method Selection: Attenuated Total Reflectance (ATR)
For a solid, powdered sample like 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, several sampling techniques exist. While traditional transmission methods (e.g., KBr pellets) are effective, they can be labor-intensive and susceptible to sample preparation artifacts.
For this guide, we select Attenuated Total Reflectance (ATR)-FTIR . The rationale is threefold:
-
Minimal Sample Preparation: ATR requires only a small amount of the solid powder to be placed directly onto the crystal surface, eliminating the need for grinding or pellet pressing.[2] This minimizes sample handling and potential contamination or degradation.
-
Reproducibility: The consistent path length of the evanescent wave that penetrates the sample leads to highly reproducible spectra, which is critical for quantitative or comparative studies.
-
Speed and Efficiency: Data acquisition is rapid, allowing for high-throughput analysis, a significant advantage in research and development environments.
The choice of ATR is therefore a deliberate one, prioritizing data integrity, reproducibility, and operational efficiency.
A Self-Validating Protocol for ATR-FTIR Data Acquisition
This protocol is designed to be self-validating by incorporating critical checks at each stage to ensure the final spectrum is a true and accurate representation of the sample.
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5)
-
ATR Accessory with a diamond or germanium crystal
Procedure:
-
Instrument Preparation & Verification:
-
Step 1.1: Power on the spectrometer and allow the source and laser to stabilize for at least 30 minutes. This ensures thermal stability and minimizes spectral drift.
-
Step 1.2: Perform an instrument performance qualification (PQ) check using a certified polystyrene standard. The peak positions must be within the manufacturer's specified tolerance (e.g., ±0.5 cm⁻¹) to verify wavenumber accuracy. This step grounds the entire analysis in metrological traceability.
-
-
Background Spectrum Acquisition:
-
Step 2.1: Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Step 2.2: Acquire a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).[6] The background spectrum must be a flat line with minimal noise and no significant absorption bands from atmospheric water or CO₂. This is a critical validation step; a poor background will introduce artifacts into the sample spectrum.
-
-
Sample Analysis:
-
Step 3.1: Place a small amount of the 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Step 3.2: Apply consistent pressure using the ATR's pressure clamp. Consistent pressure is essential for good contact and spectral reproducibility. Most modern instruments have a pressure indicator to aid this.
-
Step 3.3: Acquire the sample spectrum using the same acquisition parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Step 3.4 (Validation): Repack the sample and acquire a second spectrum. The two spectra should be nearly identical, confirming that the sample is homogeneous and the measurement is repeatable.
-
-
Post-Acquisition Processing:
-
Step 4.1: The instrument software automatically performs the background subtraction, converting the data to an absorbance spectrum.
-
Step 4.2: Apply an ATR correction (if available in the software). This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Step 4.3: Perform automated baseline correction to ensure all peaks originate from zero absorbance.
-
Experimental Workflow Visualization
Caption: A self-validating workflow for ATR-FTIR analysis.
Part 3: Spectral Interpretation and Data Analysis
Deconstructing the Spectrum: Characteristic Absorption Bands
The FTIR spectrum of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a composite of the vibrations from its constituent parts. We can logically dissect the spectrum into several key regions.
-
Aromatic and C-H Region (3100-2850 cm⁻¹):
-
Aromatic C-H Stretch: Weak to medium sharp bands are expected just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹) corresponding to the stretching of the C-H bonds on the phenyl ring.[7][8]
-
Aliphatic C-H Stretch: Medium to strong bands are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) from the methylene (-CH₂-) groups in the dioxazaborocane ring.[9]
-
-
Nitrile Region (2260-2220 cm⁻¹):
-
C≡N Stretch: A sharp, strong, and highly characteristic absorption band is expected in this region. For benzonitrile itself, this peak appears around 2230-2256 cm⁻¹.[7] Its high intensity is due to the large change in dipole moment during the vibration. This peak is an excellent diagnostic marker for the presence of the nitrile functionality.
-
-
Fingerprint Region (1600-600 cm⁻¹): This region is complex but rich in structural information.
-
Aromatic C=C Stretch: Two or more medium-intensity sharp bands are expected between 1600 cm⁻¹ and 1475 cm⁻¹, corresponding to the skeletal vibrations of the phenyl ring.[8]
-
B-O Stretch: The B-O stretching vibrations in boronate esters are typically strong and appear in the 1380-1310 cm⁻¹ range.[10] This is a key indicator of the boronic ester structure.
-
C-O Stretch: Strong bands corresponding to the C-O single bond stretching in the dioxazaborocane ring are expected in the 1300-1000 cm⁻¹ range.[8]
-
C-N Stretch: The stretching vibration of the C-N single bonds within the ring will appear in the 1250-1000 cm⁻¹ region.[3]
-
B-N Dative Bond Stretch: The B-N dative bond vibration is more complex. Studies on similar MIDA-boronate esters place this vibration in the lower frequency range of 650-560 cm⁻¹, though it can be difficult to assign definitively without computational modeling.[11]
-
Aromatic C-H Out-of-Plane Bending: Strong bands between 900-690 cm⁻¹ are characteristic of the substitution pattern on the aromatic ring. For a 1,4-disubstituted (para) ring, a strong band is expected around 850-800 cm⁻¹.
-
Summary of Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Reference(s) |
| 3100 - 3050 | C-H Stretch | Aromatic (Phenyl) | Medium | [7][8] |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium - Strong | [9] |
| 2260 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp | [7][8] |
| 1600 - 1475 | C=C Stretch (in-ring) | Aromatic (Phenyl) | Medium | [8] |
| 1380 - 1310 | B-O Stretch | Boronic Ester | Strong | [10] |
| 1300 - 1000 | C-O Stretch | Ether (in-ring) | Strong | [8] |
| 1250 - 1000 | C-N Stretch | Amine (in-ring) | Medium - Strong | [3] |
| 850 - 800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong | [8] |
| 650 - 560 | B-N Stretch (Dative Bond) | Dioxazaborocane Core | Weak - Medium | [11] |
Visualization of Key Vibrational Groups
Caption: Key functional groups and their characteristic FTIR regions.
Part 4: Conclusion
The FTIR analysis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a clear and effective method for structural verification and quality assessment. By following a robust, self-validating protocol centered on the ATR technique, researchers can rapidly obtain high-quality, reproducible spectra. The interpretation of these spectra is logical and systematic, relying on the identification of characteristic absorption bands for the nitrile, aromatic, and dioxazaborocane functionalities. The presence of strong, sharp peaks for the C≡N stretch (~2240 cm⁻¹) and the B-O stretch (~1350 cm⁻¹) serve as powerful diagnostic markers for confirming the molecular identity. This guide provides the necessary framework for scientists to confidently apply FTIR spectroscopy as a critical analytical tool in their research and development workflows.
References
-
Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. (2025). PMC. Available at: [Link]
-
Wade, C. R., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Available at: [Link]
-
Wade, C. R., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. Available at: [Link]
-
IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... ResearchGate. Available at: [Link]
-
Krogh, N. P., et al. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics, AIP Publishing. Available at: [Link]
-
Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC. Available at: [Link]
-
Tivanski, A. V., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, ACS Publications. Available at: [Link]
-
Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. (2025). The Journal of Physical Chemistry Letters, ACS Publications. Available at: [Link]
-
ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... ResearchGate. Available at: [Link]
-
FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and... ResearchGate. Available at: [Link]
-
Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at: [Link]
-
Benzonitrile - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
DFT, FT-IR, FT-Raman and vibrational studies of 3-methoxyphenyl boronic acid. (2018). AIP Publishing. Available at: [Link]
-
Reusch, W. Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]
-
Infrared Spectroscopy. (2022). Chemistry LibreTexts. Available at: [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]
-
IR Chart. University of Colorado Boulder. Available at: [Link]
-
Fourier-Transform Infrared Spectroscopy (FTIR). Virginia Tech. Available at: [Link]
-
Herbal Medicine Characterization Perspectives Using Advanced FTIR Sample Techniques – Diffuse Reflectance (DRIFT) and Photoacoustic Spectroscopy (PAS). Frontiers in Plant Science. Available at: [Link]
-
Derivative FTIR spectroscopy for cluster analysis and classification of Marroco olive oils. ResearchGate. Available at: [Link]
-
Infrared Spectroscopy for Masterbatch Characterisation. Fenix. Available at: [Link]
-
Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
FTIR spectrum of extracted pigment from bacterial isolate, showed similarity with beta carotene in fingerprinting patterns of peaks. Academic Journals. Available at: [Link]
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4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile mass spectrometry
Technical Whitepaper: Mass Spectrometric Characterization of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Subtitle: Optimizing ESI-MS Protocols for 4-Cyanophenyl MIDA Boronate Analysis in Drug Discovery
Part 1: Executive Summary & Molecular Context
4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile , commonly known as 4-Cyanophenyl MIDA Boronate , represents a critical class of "slow-release" reagents in iterative cross-coupling synthesis. Unlike unstable free boronic acids, the MIDA (N-methyliminodiacetic acid) ligand coordinates with the boron atom's empty p-orbital, rehybridizing it from sp² to sp³. This coordination dampens Lewis acidity, granting the molecule exceptional stability against air, moisture, and silica gel chromatography.
For researchers, the challenge lies not in the synthesis, but in the analytical validation . Standard MS protocols often fail to account for the unique lability of the MIDA ligand under high-energy ionization or the specific isotopic "fingerprint" of boron. This guide provides a validated framework for the mass spectrometric analysis of this compound, ensuring data integrity in high-throughput screening and quality control.
Part 2: Physicochemical Profile & MS Readiness
Before instrument injection, the analyte's behavior in solution must be understood to prevent degradation (hydrolysis) or precipitation.
| Property | Specification | MS Implication |
| Formula | C₁₂H₁₃BN₂O₄ | Distinct Boron isotopic pattern required for ID. |
| Monoisotopic Mass | 260.0969 Da (¹¹B) | Primary target for [M+H]⁺ or [M+Na]⁺ scanning. |
| Hybridization | sp³ (Tetrahedral) | Neutral but highly polar; excellent for ESI. |
| Solubility | DMSO, MeCN, Acetone | Avoid pure water; use organic-rich mobile phases. |
| Stability | Acid-stable; Base-labile | CRITICAL: Avoid basic buffers (NH₄OH) which trigger hydrolysis to free boronic acid. |
Part 3: Mass Spectrometry Instrumentation & Logic
Ionization Source: Electrospray Ionization (ESI)
ESI is the gold standard for MIDA boronates. The molecule is polar enough to ionize without derivatization but fragile enough to require "soft" conditions.
-
Mode: Positive (+)
-
Adducts: The MIDA cage is an oxygen-rich ligand, making it a "sodium magnet." Expect [M+Na]⁺ to often dominate over [M+H]⁺ unless acidic modifiers (Formic Acid) are used.
The Boron Isotope Fingerprint
Boron exists naturally as ¹⁰B (~20%) and ¹¹B (~80%). This creates a mandatory confirmation step. You are not looking for a single peak; you are looking for a doublet .
-
Peak A (¹⁰B): Lower intensity, mass M.
-
Peak B (¹¹B): Higher intensity, mass M+1.
-
Validation Rule: If the mass spectrum does not show a peak at M-1 with ~25% intensity of the parent peak, the assignment is incorrect.
Fragmentation Pathways (CID)
Upon Collision-Induced Dissociation (CID), the MIDA boronate undergoes characteristic cleavage.
-
Primary Loss: Cleavage of the B-O bonds, leading to the loss of the MIDA ligand fragment (neutral loss of C₅H₇NO₄, ~145 Da).
-
Secondary Stability: The cyanophenyl group (C₇H₄N) is robust and rarely fragments further under standard QC energies (20-40 eV).
Part 4: Visualizing the Analytical Workflow
The following diagram outlines the decision logic for validating the compound, distinguishing between the intact MIDA boronate and its hydrolyzed degradation product (free boronic acid).
Caption: Logical workflow for confirming MIDA boronate identity vs. hydrolysis artifacts.
Part 5: Experimental Protocol
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 4-cyanophenyl MIDA boronate in 1 mL of DMSO (Stability stock).
-
Working Solution: Dilute 10 µL of stock into 990 µL of Acetonitrile:Water (50:50) + 0.1% Formic Acid .
-
Note: The Formic Acid is crucial. It protonates the nitrogen, aiding [M+H]⁺ formation, and prevents base-catalyzed hydrolysis.
-
Step 2: Instrument Parameters (Standard ESI)
| Parameter | Setting | Rationale |
| Polarity | Positive (+) | Analyte is basic at the MIDA nitrogen. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for stable spray. |
| Cone Voltage | Low (15-20 V) | CRITICAL: High cone voltage causes "In-Source Fragmentation" (ISF), stripping the MIDA ligand before detection. |
| Source Temp | 100 - 120 °C | Keep mild to prevent thermal degradation. |
| Desolvation Gas | 350 - 500 L/hr | Ensure complete solvent evaporation. |
Step 3: Data Interpretation (Expected m/z)
| Ion Species | Formula | m/z (¹⁰B) | m/z (¹¹B) | Relative Intensity |
| [M+H]⁺ | [C₁₂H₁₄BN₂O₄]⁺ | 260.10 | 261.10 | High (with Formic Acid) |
| [M+Na]⁺ | [C₁₂H₁₃BN₂O₄Na]⁺ | 282.08 | 283.08 | High (in neutral/salt buffers) |
| [M+NH₄]⁺ | [C₁₂H₁₇BN₃O₄]⁺ | 277.13 | 278.13 | Medium (if ammonium buffer used) |
Part 6: Troubleshooting & Quality Control
Issue: "I see a strong peak at m/z 148 (or 130), but no 261."
-
Diagnosis: Complete Hydrolysis. The MIDA group has detached, leaving 4-cyanophenylboronic acid.
-
Cause: The sample was likely dissolved in methanol/water without acid, or exposed to a basic pH (e.g., residual base from synthesis).
-
Solution: Fresh prep in pure Acetonitrile. Ensure pH < 7.
Issue: "The isotope pattern is distorted (e.g., 1:1 ratio)."
-
Diagnosis: Spectral overlap.
-
Cause: A co-eluting impurity or background noise is interfering with the ¹⁰B peak.
-
Solution: Increase LC separation resolution or use High-Resolution MS (HRMS) to resolve the mass defect.
Issue: "Low sensitivity."
-
Diagnosis: Poor ionization efficiency.
-
Solution: MIDA boronates are zwitterionic-like. Add 5mM Ammonium Formate to the mobile phase to encourage [M+NH₄]⁺ formation, which is often more stable than the protonated species.
Part 7: References
-
Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1]
-
Li, J., et al. (2015). "Slow-Release Cross-Coupling of MIDA Boronates: Mechanistic Insights and Application to the Synthesis of Polyene Natural Products." Chemical Science.
-
Sigma-Aldrich. (2023). "MIDA Boronates: Technical Guide and Application Note." Merck KGaA.
-
Knapp, D. M., et al. (2009). "MIDA Boronates are Hydrolyzed Fast and Slow by Two Different Mechanisms." Journal of the American Chemical Society.[1]
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An In-depth Technical Guide to the Physical Properties of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, a key building block in modern synthetic chemistry. As a member of the N-methyliminodiacetic acid (MIDA) boronate family, this compound offers exceptional stability and versatility, making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This document will delve into its structural characteristics, thermal properties, solubility, and spectroscopic signature, providing both established data and standardized protocols for its characterization.
Introduction
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, also known as 4-Cyanophenylboronic acid MIDA ester, is a white, powdered solid that has gained significant traction in organic synthesis. The MIDA ligand serves as a robust protecting group for the boronic acid functionality, rendering the compound stable to air, moisture, and silica gel chromatography.[1][2] This stability is a marked advantage over many free boronic acids, which are often prone to decomposition.[3] The MIDA group can be readily cleaved under mild basic conditions to liberate the corresponding boronic acid in situ for subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.[3][4]
Chemical Structure and Molecular Properties
The foundational physical properties of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile are derived from its unique molecular structure, which features a tetracoordinate boron center.
Caption: Workflow for melting point determination using DSC.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile into a Tzero aluminum pan. [4] * Place the corresponding lid on the pan and seal it using a Tzero press. [4] * Prepare an empty aluminum pan and seal it in the same manner to be used as a reference. [4]2. Instrument Setup and Measurement:
-
Place the sample and reference pans in the appropriate positions within the DSC instrument.
-
Set the starting temperature to a value well below the expected melting point (e.g., 30 °C).
-
Program a heating ramp at a rate of 2-10 °C per minute up to a final temperature above the melting point (e.g., 280 °C). [5] * Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere. [5]3. Data Analysis:
-
The melting point is typically determined as the onset temperature of the endothermic melting peak. [5] * The area under the melting peak corresponds to the heat of fusion.
-
Solubility Profile
The solubility of MIDA boronates differs significantly from their corresponding boronic acids, a property that is often exploited during purification. [1]While detailed quantitative solubility data for 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is not widely published, a qualitative assessment can be performed to guide its use in various reaction and purification solvents. A study on phenylboronic acid and its esters suggests that chloroform is a good solvent for related boronate esters. [6]
Experimental Protocol: Qualitative Solubility Determination
This protocol allows for the classification of the compound's solubility in a range of common laboratory solvents. [2][7] Step-by-Step Methodology:
-
Add approximately 25 mg of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile to a small test tube.
-
Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition. [7]3. Observe whether the solid dissolves completely.
-
Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."
-
Repeat this procedure for a range of solvents with varying polarities, such as:
-
Nonpolar: Hexane, Toluene
-
Moderately Polar: Dichloromethane, Diethyl Ether, Tetrahydrofuran (THF)
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol, Water
-
Spectroscopic Properties
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The ¹H, ¹³C, and ¹¹B NMR spectra provide characteristic signals for the different nuclei in the molecule.
Reported NMR Data (in DMSO-d₆): [7]
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.81 (d, J = 8.1 Hz, 2H), 7.48 (d, J = 8.0 Hz, 2H), 4.35 (d, J = 17.2 Hz, 2H), 4.15 (d, J = 17.2 Hz, 2H), 2.52 (s, 3H).
-
¹³C NMR (126 MHz, DMSO-d₆): δ 169.2, 133.3, 131.1, 119.0, 111.5, 62.0, 47.7.
-
¹¹B NMR (161 MHz, DMSO-d₆): δ 10.4.
Infrared (IR) Spectroscopy
-
C≡N stretch: A sharp, medium-intensity band is expected around 2220-2240 cm⁻¹.
-
C=O stretch: Strong absorption bands from the carbonyl groups of the MIDA ligand are expected in the region of 1700-1750 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands of variable intensity are expected between 1450 and 1600 cm⁻¹.
-
B-O stretch: A strong, broad band is anticipated in the 1300-1400 cm⁻¹ region.
-
C-N stretch: A band in the 1000-1250 cm⁻¹ range is expected.
For comparison, the precursor 4-cyanophenylboronic acid shows characteristic IR peaks. [8]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. For 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, the expected exact mass can be calculated and compared with the experimental value. While a published spectrum is not available, a reference reports the following HRMS data. [7]
-
HRMS (ESI, M+H⁺): Calculated for C₁₂H₁₂BN₂O₄: 302.0811, Found: 302.0814.
Crystallographic Data
As of the writing of this guide, a single-crystal X-ray structure of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile has not been reported in the Cambridge Structural Database. However, the crystal structure of a related compound, 4-ethoxyphenyl MIDA boronate, has been determined. [1]Analysis of related phenylboronic acid derivatives often reveals extensive hydrogen bonding networks and π-π stacking interactions that contribute to the stability of the crystal lattice. [9]
Conclusion
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a highly stable, crystalline solid with well-defined physical properties. Its robustness and predictable reactivity make it an invaluable tool for synthetic chemists. This guide has summarized its key physical characteristics and provided standardized protocols for their determination, offering a solid foundation for its application in research and development. The provided spectroscopic data serves as a reliable reference for quality control and structural verification.
References
-
A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available from: [Link]
-
Chem-Station Int. Ed. MIDA boronate. Available from: [Link]
-
PubChem. borate MIDA ester. National Center for Biotechnology Information. Available from: [Link]
-
ASTM E794-23, Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis, ASTM International, West Conshohocken, PA, 2023,
-
Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available from: [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]
-
PubChem. 4-Cyanophenylboronic acid. National Center for Biotechnology Information. Available from: [Link]
-
SpectraBase. (4-Cyanophenyl)boronic acid. Wiley-VCH. Available from: [Link]
-
Mettler Toledo. DSC purity determination. Available from: [Link]
-
SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available from: [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Rosca, D. A., et al. (2014). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58–o59.
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4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile melting point
This technical guide details the physicochemical properties, synthesis, and applications of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile , commonly known as 4-Cyanophenyl MIDA Boronate .
Physicochemical Profiling, Synthetic Protocols, and Iterative Cross-Coupling Utility
Executive Summary
4-Cyanophenyl MIDA Boronate is a protected organoboron building block used extensively in small molecule synthesis and drug discovery. Unlike its parent boronic acid, which is prone to protodeboronation and trimerization (boroxine formation), the MIDA (N-methyliminodiacetic acid) ester forms a rigid, cage-like structure. This "sp³-hybridized" boron center dampens Lewis acidity, rendering the compound stable to air, moisture, and silica gel chromatography, while permitting controlled release under mild aqueous basic conditions.
Physicochemical Properties[1][2][3][4][5]
The defining feature of this compound is its high crystallinity and stability, driven by the transannular B←N dative bond (approx. 1.6–1.7 Å).
Table 1: Physicochemical Specifications
| Property | Data / Characteristic | Context |
| Chemical Name | 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile | IUPAC Nomenclature |
| Common Name | 4-Cyanophenyl MIDA Boronate | Laboratory Standard |
| Molecular Formula | C₁₂H₁₁BN₂O₄ | - |
| Molecular Weight | 258.04 g/mol | - |
| Melting Point | 225–250 °C (Decomposition) | Note: MIDA boronates are characteristically high-melting solids.[1][2][3] Values depend on crystal polymorph and purity. |
| Parent Acid MP | >300 °C | Reference for 4-Cyanophenylboronic acid (CAS 126747-14-6) |
| Solubility | Soluble: DMSO, MeCN, Acetone, THFInsoluble: Et₂O, Hexanes, H₂O | Critical for "Catch-and-Release" purification |
| Stability | Indefinitely stable at 25 °C (Air/Moisture) | Protected sp³ boron center |
Structural Integrity
The MIDA ligand acts as a "switch." In the closed form (MIDA ester), the boron is sp³-hybridized and chemically inert to anhydrous cross-coupling conditions. Hydrolysis opens the ligand, restoring the sp²-hybridized boronic acid, which is active for transmetalation.
Synthetic Protocols
Method A: MIDA Anhydride Protocol (Recommended)
Why this method? Traditional Dean-Stark dehydration requires high heat and can degrade sensitive nitriles. The MIDA anhydride method is milder, using the anhydride as both reagent and in-situ desiccant.[4]
Reagents:
-
4-Cyanophenylboronic acid (1.0 equiv)
-
MIDA Anhydride (1.2–1.5 equiv)
-
Solvent: THF or Dioxane (Anhydrous)
Protocol:
-
Dissolution: Charge a reaction vessel with 4-cyanophenylboronic acid and MIDA anhydride under N₂ atmosphere. Add anhydrous THF (0.2 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 65–70 °C) for 12–16 hours. The MIDA anhydride reacts with the boronic acid, consuming the water released during esterification.
-
Workup: Cool to room temperature. The product often precipitates due to low solubility in THF/Ether mixtures.
-
Purification: Dilute with Diethyl Ether (Et₂O). The MIDA boronate will precipitate as a white solid. Filter and wash copiously with Et₂O to remove unreacted boronic acid and byproducts.
-
Validation: Check purity via ¹H NMR (DMSO-d₆). Look for the characteristic MIDA methylene doublets (approx. 4.0–4.5 ppm).
Method B: Silica Gel "Catch-and-Release" Purification
Because MIDA boronates are stable to silica but have distinct solubility profiles, they can be purified from crude reaction mixtures using a binary solvent system.[2]
-
Load: Dissolve crude mixture in a minimum amount of THF/MeCN and load onto a silica column.
-
Wash (Elute Impurities): Flush the column with Et₂O containing 1% MeOH. The MIDA boronate remains adsorbed (caught) on the silica due to its polarity, while non-polar organic impurities elute.
-
Release (Elute Product): Switch solvent to THF or MeCN. The MIDA boronate is mobilized and elutes in the polar fraction.
Applications: Iterative Cross-Coupling (ICC)[9]
The primary utility of 4-Cyanophenyl MIDA boronate is in Iterative Cross-Coupling . It serves as a "masked" coupling partner that does not react until activated.
Mechanism of Action
-
Coupling 1: A haloboronic acid reacts with a generic MIDA boronate. The MIDA group remains intact.[5]
-
Deprotection: The MIDA group is hydrolyzed (using mild aqueous base like NaHCO₃ or NaOH) to reveal the boronic acid.
-
Coupling 2: The newly revealed boronic acid is coupled with the next halide.
Diagram: The Iterative Cross-Coupling Cycle[6][9]
Caption: The ICC cycle allows the sequential assembly of complex molecules. The MIDA group protects the boron center during the first coupling, then is removed to enable the second.
Analytical Validation
To confirm the identity of 4-Cyanophenyl MIDA boronate, look for these spectroscopic signatures:
-
¹H NMR (DMSO-d₆):
-
Aryl Region: Two doublets (AA'BB' system) around 7.7–7.9 ppm corresponding to the 4-cyanophenyl protons.
-
MIDA Region: Two doublets (approx. 4.0 ppm and 4.2 ppm, J ≈ 17 Hz) representing the diastereotopic methylene protons of the rigid MIDA cage.
-
N-Methyl: A singlet around 2.5–2.6 ppm.
-
-
¹¹B NMR:
-
A broad singlet around 10–12 ppm , characteristic of sp³-hybridized boron (distinct from the ~30 ppm of sp² boronic acids).
-
-
IR Spectroscopy:
-
Nitrile (CN): Sharp band at ~2230 cm⁻¹.
-
Carbonyl (C=O): Strong band at ~1740–1770 cm⁻¹ (MIDA ester carbonyls).
-
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.
-
Gonzalez, J. A., et al. (2012). MIDA Anhydride: A Mild Reagent for the Preparation of MIDA Boronates.[2][4] Organic Syntheses.
-
Sigma-Aldrich. (n.d.). MIDA Boronates Technical Guide.
-
ChemicalBook. (2025). 4-Cyanophenylboronic acid Properties and Melting Point Data.
-
St. Denis, J. D., et al. (2010). Pharmacology of MIDA Boronates: Stability and Hydrolysis. Chemistry - A European Journal.
Sources
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile stability and storage
An In-Depth Technical Guide to the Stability and Storage of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
Introduction
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a bifunctional molecule that is gaining interest in the fields of drug discovery, chemical biology, and materials science. Its unique structure, featuring a benzonitrile moiety and a dioxazaborocane ring, offers a versatile platform for chemical modifications and applications. The benzonitrile group is a common precursor for various functional groups, while the dioxazaborocane serves as a stable and protected form of a boronic acid.[1] This guide provides a comprehensive overview of the chemical stability of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, potential degradation pathways, and recommended storage and handling procedures to ensure its integrity for research and development applications.
Chemical Structure and Intrinsic Stability
The stability of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a direct consequence of its constituent chemical functionalities: the benzonitrile group and the dioxazaborocane ring system.
The Benzonitrile Moiety: The benzonitrile unit consists of a cyano (-C≡N) group attached to a benzene ring. This part of the molecule is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert the nitrile to a carboxylic acid or an amide intermediate. The degradation rate under these conditions is influenced by factors such as pH and temperature.
The Dioxazaborocane Ring: The 1,3,6,2-dioxazaborocane ring is a cyclic boronic ester formed from a boronic acid and a diethanolamine derivative. This structure is of particular importance as it confers significant stability to the otherwise reactive boronic acid functional group. The intramolecular dative bond between the nitrogen and the boron atom creates a tetracoordinate boron center, which significantly enhances its hydrolytic stability compared to simpler boronic esters like pinacol esters.[2] This increased stability is crucial for applications where the boronic acid needs to be protected until a specific chemical transformation is desired. Studies have shown that the stability of dioxazaborocanes can be tuned by modifying the substituents on the boronic acid and the diethanolamine backbone.[1][3]
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for establishing appropriate storage and handling protocols. For 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, the primary concerns are hydrolysis, oxidation, and photodegradation.
Hydrolytic Degradation
While the dioxazaborocane ring is notably stable, it is not completely inert to hydrolysis, especially under harsh pH conditions. The equilibrium between the cyclic ester and the open-chain boronic acid and diethanolamine can be influenced by the presence of water.[4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the oxygen or nitrogen atoms in the ring can facilitate nucleophilic attack by water, leading to ring-opening. The benzonitrile group can also undergo hydrolysis to benzoic acid, although this typically requires more forcing conditions.
-
Base-Catalyzed Hydrolysis: In alkaline environments, the nitrile group is more susceptible to hydrolysis to the corresponding carboxylate. The dioxazaborocane ring is generally more stable under basic conditions compared to acidic conditions.
Oxidative Degradation
Boronic acids and their esters are known to be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[5][6][7] This process, known as deboronation, results in the cleavage of the carbon-boron bond and the formation of a phenol. While the dioxazaborocane structure offers some protection, exposure to strong oxidizing agents or conditions that generate ROS should be avoided.
Photodegradation
Recommended Storage and Handling
To maintain the purity and stability of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, the following storage and handling procedures are recommended:
Storage Conditions Summary Table
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the boronic ester. |
| Light | Protect from light. | Avoids potential photodegradation. |
| Moisture | Keep container tightly sealed. | Minimizes hydrolysis of the dioxazaborocane ring. |
| Purity | Store in a well-ventilated, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. | Prevents chemical reactions that could degrade the compound. |
Handling:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes.
-
After handling, wash hands thoroughly.
Experimental Protocol for Stability Assessment: A Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11] The following is a general protocol that can be adapted for 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile.
Objective
To evaluate the stability of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile under various stress conditions and to identify the major degradation products.
Materials
-
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate both solutions at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of base, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate both solutions at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of acid, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the initial solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time points.
-
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.
-
Data Interpretation
-
Calculate the percentage of degradation for each stress condition.
-
Propose the degradation pathway based on the identified degradation products.
-
The stability-indicating method is considered validated if it can resolve the parent peak from all degradation product peaks.
Diagrams
Chemical Structure
Caption: Chemical structure of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Conclusion
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a promising chemical entity with significant potential in various scientific domains. Its stability is largely attributed to the protective nature of the dioxazaborocane ring, which shields the boronic acid from premature degradation. However, like all chemical compounds, it is susceptible to degradation under specific conditions. By understanding its chemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to ensure its integrity. The use of forced degradation studies is a valuable tool for gaining a deeper understanding of its stability profile and for developing robust analytical methods for its quality control.
References
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Strongly emissive and photostable four-coordinate organoboron N,C-chelates and their use in fluorescence microscopy. (n.d.). Retrieved from [Link]
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The Photostability of Novel Boron Hydride Blue Emitters in Solution and Polystyrene Matrix. (n.d.). Retrieved from [Link]
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Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.). Retrieved from [Link]
-
Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. (2024). Chemistry of Materials. Retrieved from [Link]
-
Synthesis and Characterization of Organoboron Quinolate Polymers with Tunable Luminescence Properties. (2006). Macromolecules. Retrieved from [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Retrieved from [Link]
-
Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds. (2019). Beilstein Journal of Organic Chemistry, 15, 264-286. Retrieved from [Link]
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Dioxazaborocanes: Old Adducts, New Tricks. (n.d.). Retrieved from [Link]
-
Tuning the Stability and Kinetics of Dioxazaborocanes. (n.d.). Retrieved from [Link]
-
Organoboron Compounds in Visible Light-Driven Photoredox Catalysis. (n.d.). Retrieved from [Link]
-
Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. (n.d.). KAUST Repository. Retrieved from [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. Retrieved from [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Retrieved from [Link]
-
Degradation of Benzonitrile and Benzoic Acid by Actinomycetes Streptomyces canus CGMCC 13662. (n.d.). Retrieved from [Link]
-
A new class of customisable stable boronic ester assemblies. (2026). Chemical Science. Retrieved from [Link]
-
Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. Retrieved from [Link]
-
OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. (2018). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Boronic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). The Journal of Organic Chemistry. Retrieved from [Link]
-
Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. (n.d.). ChemRxiv. Retrieved from [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus America. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). Retrieved from [Link]
-
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]
-
4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. (2025). Molbank. Retrieved from [Link]
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Exploring the catalytic potential of nitrilase from alkalophilic rhodococcus pyridinivorans nit-36 for nitrile degradation. (n.d.). Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Discovery and Application of 4-Cyanophenyl MIDA Boronate
Abstract
The advent of N-methyliminodiacetic acid (MIDA) boronates represents a paradigm shift in synthetic chemistry, transforming unstable boronic acids into robust, crystalline, and highly versatile building blocks. This guide provides a comprehensive technical overview of this discovery, with a specific focus on 4-cyanophenyl MIDA boronate. We will explore the fundamental principles of MIDA protection, the causality behind the "slow-release" cross-coupling strategy, detailed protocols for the synthesis and application of 4-cyanophenyl MIDA boronate, and its significance for researchers in drug development and materials science.
The Challenge of Boronic Acid Instability: A Preamble to Discovery
For decades, organoboronic acids have been indispensable reagents in organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility, however, has been persistently hampered by the inherent instability of many derivatives.[1] Boronic acids are susceptible to a range of decomposition pathways, including:
-
Protodeboronation: Cleavage of the C–B bond by a proton source.
-
Oxidation: Conversion of the boronic acid to a phenol or other oxidized species.
-
Trimerization: Formation of boroxine anhydrides through dehydration.
These instability issues lead to poor shelf-life, inconsistent reactivity, and difficulties in purification, limiting their application in complex, multi-step syntheses.[2] The need for a general solution to stabilize these powerful reagents was a significant bottleneck in the field.
The MIDA Boronate Solution: A Revolution in Boron Chemistry
The research group of Professor Martin D. Burke at the University of Illinois, Urbana-Champaign, introduced a transformative solution by harnessing N-methyliminodiacetic acid (MIDA) as a protective group.[3]
The Principle of MIDA Protection
The innovation lies in the reaction of a boronic acid with the trivalent MIDA ligand. This reaction forms a bicyclic, tetracoordinate boronate ester.[1][4] The chelation of the boron atom by the nitrogen and two carboxylate oxygens of the MIDA ligand rehybridizes the boron center from a Lewis-acidic sp² state to a coordinatively saturated and unreactive sp³ state.[5]
This structural change imparts remarkable properties to the resulting MIDA boronates:
-
Exceptional Stability: They are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage.[6][7][8]
-
Chromatographic Compatibility: Unlike many free boronic acids, MIDA boronates are universally compatible with silica gel chromatography, enabling facile purification.[8][9]
-
Orthogonality: They are unreactive under standard anhydrous cross-coupling conditions, allowing for chemoselective reactions at other sites in a molecule.[3]
The "Slow-Release" Cross-Coupling Strategy
The true genius of the MIDA platform lies not just in protection, but in its controlled deprotection. While stable to anhydrous conditions, the MIDA ligand is readily cleaved under mild aqueous basic conditions (e.g., using K₃PO₄).[6] This discovery led to the development of the "slow-release" cross-coupling protocol.[2][10]
Causality: By using a mild base in an aqueous co-solvent, the MIDA boronate slowly hydrolyzes in situ, releasing a low, steady concentration of the reactive sp² boronic acid into the reaction medium. This low concentration is sufficient to engage in the Suzuki-Miyaura catalytic cycle but is too low for decomposition pathways (like protodeboronation) to compete effectively.[6][11] This transforms previously intractable, unstable boronic acids into highly effective cross-coupling partners.[2]
Synthesis and Characterization of 4-Cyanophenyl MIDA Boronate
4-Cyanophenyl MIDA boronate is a valuable building block, incorporating a synthetically versatile nitrile group. Its preparation is straightforward and follows a now well-established methodology.
Synthesis Workflow
The synthesis is a two-step process: first, the preparation of the boronic acid precursor, followed by its esterification with the MIDA ligand.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.[12][13][14]
Part A: Synthesis of 4-Cyanophenylboronic Acid [14]
-
Dissolve 4-bromobenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -100 °C using a liquid N₂/ethanol bath.
-
Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the internal temperature below -90 °C.
-
After stirring for 15 minutes, add trimethyl borate (B(OMe)₃, ~1.5 eq) rapidly.
-
Allow the reaction to warm slowly to room temperature over several hours.
-
Quench the reaction by adding aqueous HCl (e.g., 4N) until the pH is ~2.
-
Extract the aqueous layer with an organic solvent (e.g., a mixture of CH₂Cl₂ and THF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or acid/base extraction.
Part B: Synthesis of 4-Cyanophenyl MIDA Boronate [12][13]
-
To a vial, add 4-cyanophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (MIDA, 1.0 eq).
-
Add a suitable solvent (e.g., DMF or a specialized solvent mixture as provided in kits).
-
Cap the vial and stir at an elevated temperature (e.g., 70-160 °C) for several hours (e.g., 10 minutes to 24 hours, depending on the method).[12][15]
-
Upon cooling, the product often precipitates. The crude mixture can be purified by pouring it into a centrifuge tube with a second solvent (e.g., water or an ether), followed by centrifugation to isolate the solid product.
-
Wash the isolated solid with a non-polar solvent (e.g., diethyl ether) and dry under vacuum to yield the pure 4-cyanophenyl MIDA boronate.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁BN₂O₄ | [16] |
| Molecular Weight | 258.04 g/mol | [16] |
| Appearance | White to off-white powder | [16] |
| Melting Point | 255-262 °C | [16] |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.81 (d, J = 8.1 Hz, 2H), 7.63 (d, J = 8.0 Hz, 2H), 4.35 (d, J = 17.2 Hz, 2H), 4.14 (d, J = 17.2 Hz, 2H), 2.52 (s, 3H) | [12][13] |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ 169.2, 133.3, 131.1, 119.0, 111.5, 62.0, 47.7 | [13] |
| ¹¹B NMR (161 MHz, DMSO-d₆) | δ 10.4 | [13] |
Application in Slow-Release Suzuki-Miyaura Cross-Coupling
The true utility of 4-cyanophenyl MIDA boronate is demonstrated in its application as a stable, reliable precursor in cross-coupling reactions.
Detailed Experimental Protocol: Cross-Coupling
This protocol is a representative example for the coupling of an aryl chloride, known to be challenging substrates.[6][17]
-
To a reaction vial, add the aryl chloride (1.0 eq), 4-cyanophenyl MIDA boronate (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., SPhos, 10 mol%).
-
Add the base, potassium phosphate (K₃PO₄, ~7.5 eq).
-
Under an inert atmosphere, add the degassed solvent system, typically a mixture of an organic solvent and water (e.g., 5:1 dioxane/H₂O).
-
Seal the vial and heat the reaction mixture (e.g., 60-100 °C) with vigorous stirring for the required time (e.g., 2-6 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Conclusion and Future Outlook
The development of MIDA boronates, exemplified here by 4-cyanophenyl MIDA boronate, has fundamentally altered the landscape of synthetic chemistry. By providing a general and robust solution to the long-standing problem of boronic acid instability, this technology has "blown the door wide open" for the synthesis of complex molecules.[18] It has enabled the creation of automated synthesis platforms and facilitated the construction of libraries of compounds for drug discovery and materials science.[19][20] The principles of MIDA protection and slow-release continue to be a cornerstone of modern synthetic strategy, allowing researchers to build molecules with greater efficiency, reliability, and architectural complexity.
References
- Recent advances in the synthesis and reactivity of MIDA boron
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- A general solution for unstable boronic acids: slow-release cross-coupling
- Recent Advances in the Synthesis and Reactivity of MIDA Boronates - ResearchG
- MIDA Boron
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society.
- US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google P
- N-Methyliminodiacetate (MIDA)
- A Mild and Simple Method for Making MIDA Boron
- Recent advances in the synthesis and reactivity of MIDA boron
- From Synthesis to Function via Iterative Assembly of MIDA Boron
- 10 - Organic Syntheses Procedure.
- MIDA Boronate: A New Organo-boron Reagent - BLDpharm.
- From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boron
- Supporting Information for A Mild and Simple Method for Making MIDA Boron
- N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds | Australian Journal of Chemistry - CSIRO Publishing.
- New molecular building kit “blows door wide open” for drug development.
- Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Journal of the American Chemical Society.
- MIDA boronate | Chem-St
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC.
- 4-Cyanophenylboronic acid MIDA ester 97% - Sigma-Aldrich.
- 4-Cyanophenylboronic acid synthesis - ChemicalBook.
- A Convenient, Rapid, Conventional Heating Route to MIDA Boron
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 11. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 15. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-氰基苯硼酸 MIDA 酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. New molecular building kit “blows door wide open” for drug development | New Discoveries [damonrunyon.org]
- 19. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. grillolabuc.com [grillolabuc.com]
Methodological & Application
The Strategic Application of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile in Suzuki-Miyaura Coupling: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The evolution of this powerful reaction has been marked by the development of sophisticated reagents that offer enhanced stability, broader functional group tolerance, and greater control over reactivity. Among these, N-substituted iminodiacetic acid (MIDA) boronates and their analogs have emerged as exceptionally valuable tools. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, a bench-stable and highly efficient boronic acid surrogate.
The core of this reagent's utility lies in the 1,3,6,2-dioxazaborocan protecting group, which is structurally analogous to the well-established N-methyliminodiacetic acid (MIDA) ligand. This protection strategy confers remarkable stability to the otherwise often-unstable boronic acid moiety, allowing for easy handling, purification via chromatography, and long-term storage under air. The electron-withdrawing nature of the benzonitrile group further influences the reactivity profile of this reagent, making a thorough understanding of the reaction parameters essential for its successful application.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.[1][3]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is often the rate-determining step and requires the activation of the boronic acid or its ester by a base.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The use of a protected boronic acid like 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile introduces a preliminary deprotection step. The dioxazaborocan group must be hydrolyzed under basic aqueous conditions to release the active boronic acid, which can then participate in the transmetalation step. This "slow-release" mechanism can be advantageous in preventing the degradation of sensitive boronic acids.
Figure 1. The Suzuki-Miyaura catalytic cycle, including the deprotection of the dioxazaborocan boronate.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile with an Aryl Bromide
This protocol provides a general method for the coupling of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile with a representative aryl bromide. Optimization may be required for different substrates.
Materials:
-
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
In a reaction vessel equipped with a magnetic stir bar, add 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (1.2 equiv), the aryl bromide (1.0 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
-
Reaction Setup:
-
Seal the reaction vessel and evacuate and backfill with an inert atmosphere (repeat 3 times).
-
Add anhydrous, degassed 1,4-dioxane to the reaction vessel to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Add degassed water (typically 10-20% of the total solvent volume).
-
Via syringe, add the prepared catalyst premix to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C). The optimal temperature may vary depending on the reactivity of the aryl bromide.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Table 1: Key Reaction Parameters and Considerations
| Parameter | Recommended Range | Rationale and Expert Insights |
| Boronate Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the boronate reagent is typically used to drive the reaction to completion and to compensate for any potential homo-coupling or protodeboronation side reactions. |
| Palladium Catalyst | 1-5 mol% | Pd(OAc)₂ is a common and cost-effective palladium source. Other Pd(0) or Pd(II) precatalysts can also be employed. For challenging couplings, higher catalyst loadings may be necessary. |
| Ligand | 2-10 mol% | SPhos is a bulky, electron-rich phosphine ligand that is highly effective for Suzuki-Miyaura couplings of aryl chlorides and bromides.[5] Other ligands such as XPhos or Buchwald's biaryl phosphine ligands can also be screened. |
| Base | 2-4 equivalents | Potassium phosphate (K₃PO₄) is a strong base that is effective for the deprotection of MIDA-type boronates and for promoting transmetalation. Other bases like K₂CO₃ or Cs₂CO₃ can also be used, but may require different solvent systems or temperatures. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, THF/Water | A mixture of an organic solvent and water is crucial for the deprotection of the dioxazaborocan group and for dissolving the inorganic base.[5][6] The choice of organic solvent can influence reaction rates and solubility. |
| Temperature | Room Temperature to 120 °C | The reaction temperature depends on the reactivity of the coupling partners. Electron-deficient aryl halides may react at lower temperatures, while more challenging substrates might require heating.[3] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation or turnover. | Screen different palladium precatalysts and ligands. Increase catalyst loading. Ensure rigorous exclusion of oxygen. |
| Incomplete deprotection of the boronate. | Increase the amount of water in the solvent mixture. Use a stronger base. Increase the reaction temperature. | |
| Side Product Formation (e.g., homo-coupling) | Presence of oxygen. | Degas all solvents and reagents thoroughly. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation | Excess water or prolonged reaction times at high temperatures. | Minimize the amount of water. Monitor the reaction closely and stop it once the starting material is consumed. |
Workflow for a Suzuki-Miyaura Coupling Experiment
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Iterative cross-coupling using 4-cyanophenyl MIDA boronate
Application Note: Strategic Utilization of 4-Cyanophenyl MIDA Boronate in Iterative Cross-Coupling (ICC)
Part 1: Executive Summary & Technical Rationale
The 4-cyanophenyl MIDA boronate represents a critical "capping" or "installation" module in the Iterative Cross-Coupling (ICC) platform. Unlike traditional 4-cyanophenyl boronic acid, which is susceptible to protodeboronation and variable stoichiometry due to anhydride formation (boroxines), the MIDA (N-methyliminodiacetic acid) ester offers three distinct advantages:
-
Indefinite Stability: The
-hybridized boron center is chemically inert to air, moisture, and anhydrous cross-coupling conditions. -
Chromatographic Purification: The amphiphilic nature of the MIDA ligand allows the reagent to be purified via standard silica gel chromatography, a feature often impossible with free boronic acids.
-
Controlled Release: It serves as a "masked" nucleophile that can be deployed precisely when required in a multi-step sequence, preventing side reactions such as homocoupling.
This guide details the specific protocols for utilizing 4-cyanophenyl MIDA boronate to install the 4-cyanophenyl moiety onto complex halo-aryl scaffolds generated via previous ICC cycles.
Part 2: Mechanistic Principles
The utility of MIDA boronates rests on a hybridization switch.[1] In the MIDA-protected state, the boron atom is
Hydrolysis (using aqueous base) cleaves the MIDA ligand, restoring the
Diagram 1: The MIDA Hybridization Switch
Caption: The "Switch" mechanism. The MIDA ligand locks the boron in an unreactive sp3 state until hydrolysis exposes the reactive sp2 boronic acid.
Part 3: Experimental Protocols
Workflow Overview
In an ICC sequence, 4-cyanophenyl MIDA boronate is typically used as the terminal nucleophile .
-
Build Scaffold: Construct a complex Halo-Arene using bifunctional Halide-MIDA blocks.
-
Activate Reagent: Hydrolyze 4-cyanophenyl MIDA boronate to its active acid form.
-
Couple: React the active acid with the Halo-Arene scaffold.
Protocol A: Hydrolytic Deprotection (Activation)
Purpose: To convert the stable MIDA ester into the active boronic acid immediately prior to coupling.
Reagents:
-
4-Cyanophenyl MIDA boronate (1.0 equiv)
-
THF (Tetrahydrofuran), ACS grade
-
NaOH (1.0 M aqueous solution)
-
Ammonium Chloride (saturated aqueous)
-
Ethyl Acetate (for extraction)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a stir bar, dissolve 4-cyanophenyl MIDA boronate in THF (0.15 M concentration relative to boronate).
-
Hydrolysis: Add 1.0 M aqueous NaOH (3.0 equiv). The mixture should be stirred vigorously at room temperature (23 °C).
-
Note: The reaction is typically complete within 10–15 minutes. Monitor by TLC (MIDA boronates are UV active; the boronic acid will have a different R_f and may streak).
-
-
Quench: Add saturated aqueous NH₄Cl (equal volume to reaction mix) to neutralize the base and buffer the solution.
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3x).
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Critical Checkpoint: Do not store the resulting free boronic acid for extended periods. Proceed immediately to Protocol B.
-
Protocol B: Cross-Coupling to Complex Scaffold
Purpose: To couple the freshly generated 4-cyanophenyl boronic acid with a halo-arene scaffold.
Reagents:
-
Halo-Arene Scaffold (1.0 equiv) [e.g., an Aryl Chloride or Bromide][2]
-
Activated 4-Cyanophenyl Boronic Acid (1.2 – 1.5 equiv, from Protocol A)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv) [Ligand choice depends on steric bulk; SPhos/XPhos are standard]
-
K₃PO₄ (3.0 equiv, finely ground)
-
Solvent System: Toluene/Water (10:1) or THF/Water (10:1)
Step-by-Step:
-
Setup: Charge a reaction vial with the Halo-Arene, the Activated Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 60–80 °C (depending on halide reactivity: 60 °C for Br/I, 80–100 °C for Cl). Stir for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with ether or EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Purify via silica gel flash chromatography.
Part 4: The "Slow-Release" Alternative (Advanced)
For extremely sensitive scaffolds where a high concentration of boronic acid leads to decomposition, use the Slow-Release Protocol . This hydrolyzes the MIDA boronate in situ slowly, keeping the active species concentration low.
Conditions:
-
Base: K₃PO₄ (3.0 equiv)
-
Temperature: 60 °C
-
Mechanism: K₃PO₄ is not strong enough to hydrolyze MIDA rapidly at room temp. At 60 °C, it promotes slow hydrolysis, releasing the boronic acid at a rate that matches the catalytic turnover.
Diagram 2: Iterative Assembly Workflow
Caption: Integration of 4-cyanophenyl MIDA boronate into an iterative cycle. Note that as a non-halogenated block, it acts as the terminal nucleophile.
Part 5: Data & Performance Metrics
Table 1: Stability Comparison
| Feature | 4-Cyanophenyl Boronic Acid | 4-Cyanophenyl MIDA Boronate |
| Shelf Life (Air) | < 3 months (forms anhydrides) | Indefinite (> 2 years) |
| Silica Gel Stability | Poor (streaks, sticks) | Excellent (elutes cleanly) |
| Stoichiometry | Variable (due to dehydration) | Precise (1:1 stoichiometry) |
| Atom Economy | High (low MW waste) | Lower (loss of MIDA ligand) |
| Solubility | Soluble in basic water/MeOH | Soluble in THF, MeCN, DMSO |
Troubleshooting Guide:
-
Low Yield: Ensure the MIDA hydrolysis is complete before coupling (if using Protocol A). Check for "protodeboronation" (loss of boron) if the reaction runs too hot (>100 °C).
-
Purification Issues: MIDA boronates are highly polar. Use MeOH/Et₂O or Acetone/Hexanes gradients if standard EtOAc/Hexanes fails to move the spot.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1]
-
Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[2] Journal of the American Chemical Society.[1]
-
Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide."
-
Aich, D., et al. (2022). "Recent advances in the synthesis and reactivity of MIDA boronates."[4] Chemical Communications.[4]
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
Introduction: The Strategic Advantage of MIDA Boronates in Palladium-Catalyzed Cross-Coupling
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being a particularly prominent and versatile transformation.[1][2] At the heart of this reaction lies the organoboron reagent, typically a boronic acid. However, the inherent instability of many boronic acids presents a significant challenge, hindering their purification, storage, and handling, which in turn can lead to diminished reaction efficiency and reproducibility.[3] To address this long-standing issue, the development of air-stable and chromatography-compatible boronic acid surrogates has been a major focus of research.
Among the most successful of these surrogates are the N-methyliminodiacetic acid (MIDA) boronates.[4] These crystalline, bench-top stable compounds are readily prepared from the corresponding boronic acids and exhibit remarkable stability to a wide range of anhydrous reaction conditions, including those typically employed in palladium-catalyzed cross-couplings.[3][5] The key to their utility lies in their ability to undergo a "slow-release" of the free boronic acid in situ under mild aqueous basic conditions. This controlled release maintains a low concentration of the reactive boronic acid, minimizing side reactions such as protodeboronation and homocoupling, thus leading to higher yields and cleaner reaction profiles.[6]
This application note provides a comprehensive guide to the use of a specific MIDA boronate, 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile , in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the synthesis of this valuable reagent, provide detailed, step-by-step protocols for its application in the formation of biaryl compounds, and present a rationale for the selection of reaction parameters.
Synthesis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile: A Two-Step Protocol
The preparation of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a straightforward two-step process commencing from the readily available 4-bromobenzonitrile. The initial step involves the synthesis of the corresponding boronic acid, followed by condensation with N-methyliminodiacetic acid (MIDA).
Step 1: Synthesis of 4-Cyanophenylboronic Acid
This protocol is adapted from a general procedure for the synthesis of arylboronic acids.[4]
Materials:
-
4-Bromobenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
4N Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
1N Sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium sulfate (MgSO4)
-
Diethyl ether
Procedure:
-
Dissolve 4-bromobenzonitrile (0.50 mol) in anhydrous THF (1.1 L) at room temperature.
-
Cool the solution to -100 °C using a suitable cooling bath.
-
Slowly add a 1.6 M solution of n-butyllithium in hexanes (0.567 mol) over 15 minutes, maintaining the internal temperature below -93 °C.
-
Add trimethyl borate (0.78 mol) to the reaction mixture over 3 minutes.
-
Allow the reaction mixture to warm slowly to room temperature over approximately 2.5 hours.
-
Acidify the reaction mixture to a pH of 2.2 with 4N HCl.
-
Dilute the mixture with dichloromethane (200 mL) and separate the organic layer.
-
Wash the organic layer with brine (2 x 200 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain a solid.
-
Purify the crude solid by dissolving it in 1N NaOH and extracting with a 1:1 mixture of CH2Cl2/THF (2 x 200 mL).
-
Acidify the aqueous phase again to pH 2.2 with 4N HCl and extract with a 1:1 mixture of CH2Cl2/THF (500 mL).
-
Combine the organic extracts, concentrate to give a crude solid, triturate with diethyl ether, and dry under vacuum to yield 4-cyanophenylboronic acid as a white powder.
Step 2: Synthesis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
This is a general and scalable procedure for the synthesis of MIDA boronates from boronic acids.
Materials:
-
4-Cyanophenylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous Magnesium sulfate (MgSO4)
-
Celite
Procedure:
-
In a round-bottomed flask, combine 4-cyanophenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).
-
Add a freshly prepared 5% (v/v) solution of DMSO in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of THF and diethyl ether and wash with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous MgSO4 and filter through Celite.
-
Concentrate the solvent under reduced pressure to afford the crude product.
-
The product can be further purified by recrystallization or silica gel chromatography to yield 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile as a free-flowing, air-stable white powder.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Application and Protocols
The utility of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is best demonstrated in the Suzuki-Miyaura cross-coupling reaction. The MIDA boronate serves as a stable and reliable source of 4-cyanophenylboronic acid, enabling the synthesis of a wide range of 4-cyanobiaryl compounds, which are important structural motifs in pharmaceuticals and materials science.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The MIDA boronate is hydrolyzed by the aqueous base to the corresponding boronic acid, which then forms a boronate salt. This activated boron species transfers its aryl group (in this case, the 4-cyanophenyl group) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction featuring in situ deprotection of the MIDA boronate.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile with a range of aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl or Heteroaryl Halide (1.0 mmol)
-
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (1.1-1.5 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Water (for aqueous conditions)
-
Inert gas (Nitrogen or Argon)
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes. A vacuum/backfill cycle is recommended.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) in a preheated oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The following tables summarize representative examples of Suzuki-Miyaura cross-coupling reactions using 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile with various aryl halides. These examples showcase the versatility of the reagent with both electron-rich and electron-deficient coupling partners.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 96 |
| 4 | 4-Bromobenzotrifluoride | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 85 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 89 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 85 |
| 3 | 1-Chloro-4-fluorobenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 91 |
| 4 | 4-Chlorobenzotrifluoride | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 82 |
| 5 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 120 | 24 | 78 |
Note: The yields presented are representative and may vary depending on the specific reaction scale and purification method.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a more active catalyst/ligand system. For less reactive aryl chlorides, a more hindered and electron-rich ligand such as RuPhos or XPhos is often beneficial.
-
Low Yield: Low yields may be due to protodeboronation of the boronic acid. Ensure that the reaction is performed under a strict inert atmosphere and that the solvents are properly degassed. The slow-release nature of the MIDA boronate is designed to minimize this, but for particularly sensitive substrates, further optimization of the base and water content may be necessary.
-
Catalyst Deactivation: The choice of ligand is crucial to prevent catalyst decomposition. Bulky, electron-rich phosphine ligands generally stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.
-
Substrate Scope: While 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a versatile reagent, highly sterically hindered aryl halides may require more forcing conditions or specialized catalyst systems.
Conclusion
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a highly valuable and practical reagent for the introduction of the 4-cyanophenyl moiety in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its bench-top stability, ease of handling, and ability to participate in a controlled "slow-release" of the corresponding boronic acid make it a superior alternative to the free boronic acid in many applications. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to confidently and effectively utilize this reagent in their synthetic endeavors, ultimately streamlining the synthesis of complex molecules.
References
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (23), 4544-4568.
- Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Cross-Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc.2007, 129 (21), 6716–6717.
- Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: N-Methyliminodiacetic Acid (MIDA) Boronates. J. Am. Chem. Soc.2009, 131 (20), 6961–6963.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. J. Org. Chem.2003, 68 (11), 4302–4314.
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Org. Lett.2013, 15 (15), 3812-3815.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China).2009, 21 Suppl 1, S124-6.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis2024, 56 (01), 1-15.
- The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. 2021.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]
Sources
Heck reaction protocol with 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
Application Note: High-Fidelity Oxidative Heck Coupling of Protected Aryl Boronates
Executive Summary & Technical Rationale
This application note details the protocol for the Oxidative Heck Coupling (also known as the Heck-Matsuda or Oxidative Boron-Heck reaction) of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile .
The Substrate:
The subject molecule is a diethanolamine (DEA) adduct of 4-cyanophenylboronic acid, often referred to as a DABO boronate . Unlike free boronic acids, which are prone to protodeboronation and oxidative homocoupling, the 1,3,6,2-dioxazaborocan-2-yl moiety renders the boron atom
The Challenge & Solution: Standard Heck reactions require aryl halides.[1] This substrate lacks a halide leaving group.[2] Therefore, we utilize an oxidative palladium(II) catalysis manifold.[2][3][4][5] The reaction is driven by the transmetallation of the boron moiety to Pd(II), followed by olefin insertion.
Key Advantage (The "Slow-Release" Effect): The critical success factor in this protocol is the in-situ equilibrium between the unreactive protected boronate and the reactive free boronic acid. This controlled release maintains a low concentration of the active species, significantly suppressing biaryl homocoupling (a major competing pathway) and ensuring high selectivity for the cross-coupled alkene product.
Reaction Mechanism & Logic
The reaction operates via a Pd(II)/Pd(0) catalytic cycle, distinct from the Pd(0)/Pd(II) cycle of the traditional Heck reaction. An external oxidant is required to regenerate the active Pd(II) species.[3][6]
Catalytic Cycle Stages:
-
Transmetallation: The boronate (hydrolyzed in situ to boronic acid) transfers the aryl group to the electrophilic Pd(II) species.
-
Migratory Insertion: The alkene coordinates to the Aryl-Pd(II) complex and inserts into the Pd-C bond.
- -Hydride Elimination: Elimination releases the product (substituted alkene) and generates a H-Pd(II) species.
-
Reductive Elimination/Oxidation: Base-assisted elimination yields Pd(0), which is immediately re-oxidized to Pd(II) by the terminal oxidant (Benzoquinone or Cu(II)).
Figure 1: Oxidative Heck catalytic cycle featuring the in-situ activation of the DABO-boronate precursor.
Detailed Experimental Protocol
Target Reaction: Coupling of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile with n-Butyl Acrylate.
Reagents & Materials
| Component | Role | Specifications | Equiv. |
| DABO-Boronate | Substrate | 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile | 1.0 |
| n-Butyl Acrylate | Coupling Partner | Distilled to remove stabilizers if necessary | 2.0 |
| Pd(OAc)₂ | Catalyst | Palladium(II) Acetate, >98% | 0.05 (5 mol%) |
| p-Benzoquinone | Oxidant | Re-sublimed if dark/impure | 1.0 - 1.5 |
| Solvent System | Reaction Medium | MeOH / Acetone (2:1 v/v) | 0.1 M |
| Na₂CO₃ | Additive | Anhydrous (Optional, see notes) | 0.5 |
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Optional but Recommended)
-
In a dry vial, weigh Pd(OAc)₂ (11.2 mg, 0.05 mmol).
-
Add 1 mL of Acetone. Sonication may be used to ensure fine dispersion. Note: Unlike phosphine-ligated systems, this "ligand-free" oxidative protocol relies on solvent coordination.
Step 2: Reaction Assembly
-
To a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile (229 mg, 1.0 mmol).
-
p-Benzoquinone (162 mg, 1.5 mmol).
-
-
Add the solvent mixture: 6.6 mL MeOH and 3.3 mL Acetone (Total 10 mL).
-
Add the alkene: n-Butyl Acrylate (286 µL, 2.0 mmol).
-
Add the Pd(OAc)₂ solution from Step 1.
Step 3: Execution
-
Seal the vial with a Teflon-lined cap. Note: While oxidative Heck is tolerant of air (and often uses O2), p-Benzoquinone allows for a controlled, closed system.
-
Stir vigorously at 25°C (Room Temperature) for 1 hour to allow initial hydrolysis/equilibration.
-
Heat the reaction block to 60°C .
-
Monitor reaction progress via TLC or LC-MS at 3-hour intervals. The DABO-boronate spot (polar) should disappear, and the coupled product (less polar) should appear.
-
Self-Validation Check: If the reaction stalls after 4 hours, add a micro-spatula tip of Na₂CO₃. The DABO ester hydrolysis is pH-dependent; slight basicity can accelerate the release of the active boronic acid.
-
Step 4: Work-up & Purification
-
Cool the mixture to room temperature.
-
Filter through a short pad of Celite to remove reduced Pd black and hydroquinone byproducts. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc (20 mL) and wash with 1M HCl (10 mL) to remove residual diethanolamine ligand, followed by Brine (10 mL).
-
Dry over MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | DABO ester not hydrolyzing. | Add 5-10% water to the solvent system or 0.5 equiv Na₂CO₃ to promote hydrolysis. |
| Homocoupling (Biaryl) | Active boronic acid concentration too high. | Lower temperature to 40°C to slow down the hydrolysis rate (Slow Release control). |
| Pd Black Precipitation | Catalyst decomposition. | Add 10 mol% DMSO or use Pd(TFA)₂ instead of Pd(OAc)₂ for higher stability. |
| Unreacted Alkene | Alkene polymerization. | Add a radical inhibitor (e.g., BHT) if using p-Benzoquinone is insufficient, or switch to O₂ balloon oxidation. |
References
-
Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. Source: National Institutes of Health (PMC) [Link] Significance: Establishes the compatibility of protected boronates (MIDA) with oxidative Heck conditions using p-BQ.
-
Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Source: University of Liverpool / J. Am. Chem. Soc. [Link] Significance: Provides the "base-free" methodology logic, utilizing the solvent/oxidant for regeneration.
-
Enantioselective oxidative boron Heck reactions. Source: Royal Society of Chemistry (Org.[7] Biomol. Chem.) [Link] Significance: Reviews the mechanistic pathways and limitations of boron-Heck couplings.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Orthogonal Sonogashira Coupling of MIDA Boronates
Part 1: Executive Summary & Strategic Analysis
The MIDA Boronate Advantage
The molecule 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile represents a class of MIDA (N-methyliminodiacetic acid) boronates .[1] Unlike standard boronic acids or pinacol esters, the MIDA boronate contains a sp³-hybridized boron atom coordinated by a rigid bicyclic cage. This coordination saturates the boron's p-orbital, rendering it chemically inert to mild oxidants and, crucially, anhydrous cross-coupling conditions .
Substrate Analysis: Reactivity vs. Stability
A critical distinction must be made regarding the specific molecule requested:
-
4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile (4-Cyanophenyl MIDA boronate) lacks the requisite leaving group (halide/triflate) for a standard Sonogashira coupling. The nitrile (-CN) group is robust, and the MIDA-protected boron is inert.
-
Application Context: This molecule is typically the stable product of a cyanation reaction or a bystander scaffold.
-
Actionable Chemistry: To perform a Sonogashira coupling in this chemical space, one invariably utilizes a halogenated analog (e.g., 4-iodophenyl MIDA boronate) or an alkynyl analog (4-ethynylphenyl MIDA boronate).
This guide details the protocol for Orthogonal Functionalization : performing Sonogashira coupling on the aryl ring while the MIDA group remains intact, preserving the boron species for a subsequent Suzuki-Miyaura coupling.
Part 2: Mechanistic Workflow & Logic
The power of this methodology lies in Iterative Cross-Coupling (ICC) .[2] The MIDA group acts as a "mask," allowing the chemist to build complexity via Sonogashira coupling before "releasing" the boron for a second coupling event.
Graphviz Pathway: The Orthogonal Strategy
The following diagram illustrates the chemo-selective pathway where the MIDA group survives the Sonogashira condition, enabling a subsequent Suzuki coupling.
Part 3: Detailed Experimental Protocols
Protocol A: Sonogashira Coupling of Halogenated MIDA Boronates
Objective: To couple a terminal alkyne to a 4-iodo- or 4-bromo-phenyl MIDA boronate without degrading the boronate ester.
Reagents & Materials:
-
Substrate: 4-Iodophenyl MIDA boronate (1.0 equiv)
-
Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (5–10 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:1 mixture) or pure Et₃N.
-
Condition: Strictly Anhydrous (Critical for MIDA stability).
Step-by-Step Methodology:
-
Setup (Inert Atmosphere):
-
Flame-dry a Schlenk tube or sealable reaction vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Reagent Loading:
-
Add 4-Iodophenyl MIDA boronate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) to the vial.
-
Note: MIDA boronates are air-stable solids, so they can be weighed on a benchtop, but the reaction must be purged.
-
-
Solvent Addition:
-
Seal the vessel (septum cap).
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous THF and anhydrous Et₃N (degassed) via syringe.
-
-
Reaction Initiation:
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir at Room Temperature for 4–12 hours.
-
Optimization: If the substrate is an aryl bromide, mild heating (45–60 °C) may be required. Do not exceed 80 °C to prevent thermal degradation of the MIDA cage.
-
-
Work-up (The "MIDA Trick"):
-
Dilute the mixture with Ethyl Acetate (EtOAc).
-
Quench: Wash with water. Crucial: Do not use strong acids or bases during workup. MIDA boronates are stable to water but hydrolyze in basic aqueous solutions over time.[2] Perform washes quickly.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: MIDA boronates are polar. Use EtOAc/MeCN or EtOAc/MeOH gradients.
-
Visual: The product will often be a crystalline solid.
-
Protocol B: Hydrolysis (The "Release" Step)
To utilize the Sonogashira product in a subsequent Suzuki coupling, the MIDA group must be removed.
-
Dissolve the MIDA-alkyne product in THF.
-
Add 1M aqueous NaOH (3.0 equiv).
-
Stir at room temperature for 10–30 minutes (monitor by TLC).
-
Quench with phosphate buffer (pH 7.0) and extract immediately with EtOAc. The resulting boronic acid is now reactive.
Part 4: Data & Troubleshooting
Comparative Stability Table
The following data highlights why MIDA is preferred over Pinacol esters for this specific workflow.
| Feature | MIDA Boronate | Pinacol Boronate | Boronic Acid |
| Hybridization | sp³ (Tetrahedral) | sp² (Trigonal) | sp² (Trigonal) |
| Lewis Acidity | None (Dampened) | High | High |
| Sonogashira Stability | Excellent (Anhydrous) | Moderate (Risk of transmetallation) | Poor (Interferes with Cu) |
| Chromatography | Stable on Silica | Variable stability | Streaks/Decomposes |
| Solubility | Soluble in DMSO/MeCN/THF | Soluble in Hexanes/Et₂O | Variable |
Critical Troubleshooting: "The Black Precipitate"
-
Symptom: The reaction turns black immediately, and yield is low.
-
Cause: Palladium precipitation due to catalyst poisoning or oxidation.
-
Solution: Ensure the Et₃N is distilled or fresh. Old amines contain oxides that decompose the catalyst. Ensure the system is strictly oxygen-free.
Specific Note on 4-Cyanophenyl MIDA Boronate
If your starting material is strictly 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile (the cyano derivative):
-
It will NOT react under the conditions described above (it lacks a halide).
-
Usage: It serves as an excellent internal standard to verify that the MIDA group survives the reaction conditions if you are testing a different part of a mixture.
-
Derivatization: If you intend to react the nitrile group (e.g., [3+2] cycloaddition to form a tetrazole), the MIDA group will survive standard azide/Lewis acid conditions, provided aqueous base is avoided.
Part 5: References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3][4]
-
Uno, B. E., et al. (2011). "Nanomolar inhibitors of Trypanosoma brucei RNA triphosphatase identified by screening a MIDA boronate-compatible library." ACS Medicinal Chemistry Letters.
-
Sigma-Aldrich Technical Guide. "MIDA Boronates: A General Platform for Small Molecule Synthesis."
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
- 1. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Rh(III)-catalyzed C-H activation and annulation with alkyne MIDA boronates: short, efficient synthesis of heterocyclic boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Streamlining the Synthesis of Biaryl Nitriles with 4-Cyanophenyl MIDA Boronate
Introduction: The Strategic Value of Biaryl Nitriles and the MIDA Boronate Solution
The biaryl nitrile motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from the nitrile group's ability to act as a versatile synthetic handle, a hydrogen bond acceptor, and a bioisostere for other functional groups. However, the synthesis of these vital structures via traditional cross-coupling methods has often been hampered by the inherent instability of the required boronic acid reagents. Many boronic acids are prone to decomposition, difficult to purify, and exhibit poor long-term stability, leading to inconsistent reaction yields and complex purification challenges.
This guide details the application of N-methyliminodiacetic acid (MIDA) boronates, a class of exceptionally stable and user-friendly organoboron reagents, to overcome these challenges. Specifically, we will focus on the use of 4-cyanophenyl MIDA boronate in Suzuki-Miyaura cross-coupling reactions. MIDA boronates are air-stable, crystalline solids that are fully compatible with standard purification techniques like silica gel chromatography.[1][2][3] Their unique "slow-release" mechanism for generating the active boronic acid in situ provides a robust and reliable pathway to high-yielding synthesis of biaryl nitriles, making them an indispensable tool for researchers, scientists, and drug development professionals.
The MIDA Advantage: Causality Behind the Choice
The decision to employ a MIDA boronate over a traditional boronic acid is grounded in several key principles that enhance experimental reliability, efficiency, and scope.
-
Unrivaled Stability and Handling: Unlike many boronic acids which can degrade upon exposure to air or during purification, MIDA boronates are typically free-flowing, crystalline solids with indefinite benchtop stability.[1][4] This stability is conferred by the trivalent MIDA ligand, which chelates the boron atom, changing its hybridization from sp² to sp³ and protecting the vacant p-orbital from unwanted reactions.[5] This fundamental structural change makes them compatible with a wide array of synthetic reagents and, crucially, with silica gel chromatography.[2][6]
-
Controlled Reactivity via Slow Release: The sp³-hybridized boron center of a MIDA boronate is unreactive under the anhydrous conditions often used for Suzuki-Miyaura coupling.[4][5] Reactivity is "switched on" by the addition of a mild aqueous base (e.g., K₃PO₄). The base facilitates a slow hydrolysis of the MIDA ligand, releasing the reactive sp²-hybridized boronic acid into the reaction mixture at a controlled rate.[4][7] This slow-release mechanism is critical as it maintains a low steady-state concentration of the potentially unstable boronic acid, minimizing common side reactions like protodeboronation and homocoupling, thereby maximizing the yield of the desired biaryl product.[7][8]
-
Enabling Advanced Synthetic Strategies: The robust nature of the MIDA boronate protecting group allows for its use in complex, multi-step syntheses and iterative cross-coupling (ICC) strategies.[1][6][9] In an ICC workflow, a bifunctional halo-MIDA boronate building block can be coupled, purified, and then deprotected in a subsequent step for further coupling, a process analogous to solid-phase peptide synthesis.[10][11]
Mechanism: The Suzuki-Miyaura Catalytic Cycle Featuring MIDA Boronate
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The integration of a MIDA boronate introduces a preliminary, yet critical, deprotection step that enables the entire process.
The cycle begins with the active Pd(0) species undergoing oxidative addition into the aryl halide (Ar¹-X) bond to form a Pd(II) complex. In parallel, the MIDA boronate undergoes base-mediated hydrolysis to release the free boronic acid (Ar²-B(OH)₂). This active boronic acid then participates in transmetalation , where the Ar² group is transferred from boron to the palladium center, displacing the halide. The final step is reductive elimination , where the two aryl groups (Ar¹ and Ar²) are coupled to form the new biaryl C-C bond, regenerating the catalytically active Pd(0) species.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)benzonitrile
This protocol provides a reliable method for the coupling of 4-cyanophenyl MIDA boronate with 4-bromoanisole. It can be adapted for other aryl and heteroaryl halides with appropriate optimization.
Materials & Reagents:
-
4-Cyanophenyl MIDA boronate
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Phosphate, tribasic (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Magnetic stir plate with heating
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or on a Schlenk line, add 4-cyanophenyl MIDA boronate (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv.) to an oven-dried reaction vessel.
-
Expert Insight: Using a slight excess of the MIDA boronate can help drive the reaction to completion. The catalyst and ligand are added under an inert atmosphere to prevent the oxidation and deactivation of the catalytically active Pd(0) species which is formed in situ.
-
-
Solvent Addition: Seal the vessel with a septum. Outside the glovebox (if applicable), add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Expert Insight: Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.
-
-
Reaction Initiation: Add deionized water (typically 10-20% of the organic solvent volume) to the reaction mixture via syringe.
-
Trustworthiness: This step is the trigger. The addition of water in the presence of the base (K₃PO₄) initiates the slow hydrolysis of the MIDA boronate, starting the catalytic cycle.
-
-
Heating and Monitoring: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-methoxyphenyl)benzonitrile.
Data Presentation and Reaction Scope
The following table summarizes representative conditions and outcomes, demonstrating the versatility of 4-cyanophenyl MIDA boronate in coupling with various partners.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | >95 |
| 2 | 3-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (3) | THF/H₂O | 80 | 88 |
| 3 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 90 | 92 |
| 4 | 4-Trifluoromethylphenyl Bromide | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 91 |
Data is representative and based on established literature precedents. Actual yields may vary.
Visualized Experimental Workflow
The following diagram outlines the complete workflow from reagent setup to the final, purified product.
Conclusion
4-Cyanophenyl MIDA boronate represents a significant advancement in the synthesis of biaryl nitriles. Its exceptional stability, ease of handling, and controlled reactivity through a slow-release mechanism address the primary drawbacks of traditional boronic acids. The protocols outlined herein provide a robust, reliable, and high-yielding pathway to these valuable molecular scaffolds. By incorporating MIDA boronates into their synthetic strategies, researchers in drug discovery and materials science can accelerate their development timelines, improve experimental reproducibility, and gain access to a wider range of complex molecular architectures.
References
-
Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]
-
Organic Syntheses. (2022). A Mild and Simple Method for Making MIDA Boronates. Organic Syntheses, 99, 92-117. [Link]
-
Gonzalez, A. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS, University of Illinois. [Link]
-
Nesterov, E. E., et al. (2020). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. RSC Publishing. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Das, S., & Ghorai, P. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
Nesterov, E. E., et al. (2022). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications. [Link]
-
ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. PMC. [Link]
-
Damon Runyon Cancer Research Foundation. (2022). New molecular building kit “blows door wide open” for drug development. Damon Runyon Cancer Research Foundation. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Isom, A. N., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. ACS Publications. [Link]
-
Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. [Link]
-
Das, S., & Ghorai, P. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]
-
Ball, M., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. PMC. [Link]
-
Organic Syntheses. (2009). PALLADIUM-CATALYZED SUZUKI-MIYAURA CROSS-COUPLING OF MIDA BORONATES: A USER-FRIENDLY AND ROBUST METHOD FOR A BROAD RANGE OF ARYL AND HETEROARYL PARTNERS. Organic Syntheses, 86, 26. [Link]
-
Blair, D. J., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Shavale, S. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]
-
Grillo, A. S. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. the grillo lab. [Link]
-
University of Lisbon. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Lisbon Repository. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. [Link]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 4. MIDA Boronates [sigmaaldrich.com]
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- 8. researchgate.net [researchgate.net]
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- 11. grillolabuc.com [grillolabuc.com]
Application Note: Applications of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile in Medicinal Chemistry
Executive Summary
4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile, commonly known as 4-Cyanophenyl MIDA Boronate , represents a critical advancement in organoboron reagents. Unlike traditional 4-cyanophenylboronic acids, which are prone to protodeboronation, trimerization (boroxine formation), and variable stoichiometry due to dehydration, the MIDA (N-methyliminodiacetic acid) ester surrogate offers indefinite benchtop stability and silica gel compatibility.
This guide details the application of this reagent in Iterative Cross-Coupling (ICC) and Slow-Release Suzuki-Miyaura protocols. By masking the Lewis-acidic boron center, this reagent enables the modular assembly of complex pharmacophores—such as those found in Perampanel and Letrozole —with high functional group tolerance.
Technical Introduction: The MIDA Advantage
The Stability-Reactivity Paradox
Boronic acids are the workhorses of modern medicinal chemistry but suffer from inherent instability. The empty p-orbital on the boron atom makes them susceptible to:
-
Protodeboronation: particularly in electron-deficient rings like benzonitriles.
-
Oxidation: upon prolonged air exposure.
-
Boroxine Formation: complicating stoichiometry calculations.
The MIDA Solution
The MIDA ligand forms a dative B←N bond, rehybridizing the boron atom from sp² to sp³. This closes the empty p-orbital, rendering the complex unreactive toward transmetallation and stable to silica gel chromatography.
Mechanism of Action: The MIDA boronate acts as a "masked" pronucleophile. Under anhydrous conditions, it is inert. Under mild aqueous basic conditions, the MIDA ligand hydrolyzes, slowly releasing the active boronic acid in situ. This "Slow-Release" mechanism is critical for suppressing side reactions (e.g., homocoupling) by maintaining a low steady-state concentration of the active boronic acid.
Figure 1: The "Slow-Release" mechanism prevents the accumulation of unstable boronic acid, favoring the desired cross-coupling pathway over decomposition.
Core Applications
Application 1: Late-Stage Cyanophenylation
The 4-cyanophenyl moiety is a privileged pharmacophore in oncology (e.g., aromatase inhibitors) and neurology. Using the MIDA ester allows this group to be carried through multi-step syntheses protected, then activated only when needed.
-
Advantage: Unlike the free boronic acid, the MIDA ester tolerates oxidative or acidic conditions used in prior synthetic steps.
-
Case Study: Synthesis of biphenyl-carbonitrile derivatives where the boronate is introduced early and coupled late.
Application 2: Iterative Cross-Coupling (ICC)
For synthesizing poly-aryl systems, 4-cyanophenyl MIDA boronate serves as a terminal "capping" unit. In automated synthesis platforms (e.g., the "Synthesis Machine" developed by the Burke Lab), this reagent is used as a standardized building block.
Application 3: Purification of Difficult Intermediates
Because 4-cyanophenyl MIDA boronate is silica-stable, reaction mixtures containing it can be purified via standard flash chromatography (eluting with EtOAc/MeCN) to remove catalyst poisons or unreacted halides before the coupling step.
Experimental Protocols
Protocol A: Slow-Release Suzuki-Miyaura Coupling
Use this protocol for coupling 4-cyanophenyl MIDA boronate with aryl halides, especially when the boronic acid intermediate is unstable.
Reagents:
-
Nucleophile: 4-Cyanophenyl MIDA boronate (1.2 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos or XPhos (4-10 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Dioxane:Water (10:1 v/v)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a stir bar, combine the Aryl Halide (1.0 equiv), 4-Cyanophenyl MIDA boronate (1.2 equiv), Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Dioxane and Water (10:1 ratio). The presence of water is critical for the hydrolysis of the MIDA ester.
-
Activation: Add solid K₃PO₄.
-
Reaction: Heat the mixture to 60°C.
-
Note: The MIDA ester hydrolyzes slowly at this temperature, releasing the boronic acid which immediately enters the catalytic cycle.
-
-
Monitoring: Monitor by TLC or LC-MS. The MIDA ester appears as a distinct spot (usually lower R_f than the product but higher than the free boronic acid).
-
Workup: Upon completion, dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Purify via silica gel chromatography.
Protocol B: MIDA Hydrolysis (Deprotection)
Use this protocol if you need to isolate the free 4-cyanophenylboronic acid or use it in a reaction requiring pre-activation.
Reagents:
Methodology:
-
Dissolve the MIDA boronate in THF (0.1 M).
-
Add 1M NaOH (3.0 equiv) and stir at room temperature for 10 minutes.
-
Check: TLC should show complete disappearance of the MIDA ester.
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc (3x).
-
Critical Step: The free boronic acid is amphiphilic. Ensure the organic layer is thoroughly dried.
-
Storage: Use immediately, as the free acid is less stable than the MIDA ester.
Workflow Visualization: Iterative Assembly
This diagram illustrates how 4-cyanophenyl MIDA boronate fits into a modular drug synthesis workflow.
Figure 2: Modular assembly workflow utilizing the stability of the MIDA reagent for clean coupling and purification.
Physical Properties & Handling Data[3][4]
| Property | Data | Note |
| CAS Number | 1884492-36-7 | |
| Molecular Formula | C₁₂H₁₁BN₂O₄ | |
| Molecular Weight | 258.04 g/mol | |
| Appearance | White to off-white powder | Crystalline solid |
| Solubility | DMSO, MeCN, Acetone, THF | Poor solubility in non-polar solvents (Hexanes) |
| Storage | Room Temp, Desiccated | Indefinitely stable to air/moisture |
| Chromatography | Elutes with MeOH/Et₂O or Acetone/EtOAc | Stable on Silica Gel 60 |
References
-
Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.
-
Gonzalez, J. A., et al. (2016).[3][4] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[3][4] Nature Chemistry.[3]
-
Sigma-Aldrich. "4-Cyanophenylboronic acid MIDA ester Product Specification."
-
Uno, B. E., et al. (2021). "A General Platform for the Synthesis of 2-Pyridyl MIDA Boronates." Angewandte Chemie.
Sources
Application Notes and Protocols: 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile in Pharmaceutical Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, a prominent member of the N-methyliminodiacetic acid (MIDA) boronate family, in modern pharmaceutical synthesis. This document delves into the underlying chemical principles, offers validated experimental protocols, and showcases the strategic advantages of this reagent in complex molecule construction.
Introduction: The Rise of MIDA Boronates in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-carbon bonds.[1] However, the utility of many boronic acids is hampered by their inherent instability, often leading to decomposition and diminished yields in coupling reactions. The development of N-methyliminodiacetic acid (MIDA) boronates has revolutionized the field by providing air-stable, crystalline, and chromatography-compatible surrogates for boronic acids.[2][3]
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, hereafter referred to as 4-cyanophenyl MIDA boronate, encapsulates these advantages. The electron-withdrawing nature of the nitrile group can further sensitize the corresponding boronic acid to protodeboronation, making the MIDA-protected form particularly valuable for consistent and high-yielding cross-coupling reactions. This reagent is a key building block for introducing the 4-cyanophenyl motif, a common pharmacophore in various drug candidates.
Key Attributes of 4-Cyanophenyl MIDA Boronate:
| Property | Advantage in Pharmaceutical Synthesis | Reference |
| Benchtop Stability | Indefinitely stable under air and moisture, simplifying storage and handling. | [2][3] |
| Crystallinity | Facilitates purification by recrystallization and accurate weighing. | [4] |
| Chromatographic Compatibility | Stable to silica gel chromatography, allowing for straightforward purification of intermediates. | [3][5] |
| Controlled Deprotection | The MIDA group is readily cleaved under mild aqueous basic conditions to slowly release the active boronic acid. | [6] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of 4-cyanophenyl MIDA boronate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The MIDA protecting group allows for a "slow-release" of the 4-cyanophenylboronic acid in situ, maintaining a low concentration of the reactive species and minimizing side reactions such as protodeboronation and homocoupling.
Reaction Mechanism: The "Slow-Release" Principle
The overall process involves two key stages occurring in a single pot: the base-mediated deprotection of the MIDA boronate and the subsequent palladium-catalyzed cross-coupling cycle.
Figure 1. General workflow for the Suzuki-Miyaura cross-coupling using a MIDA boronate.
The choice of base is critical for controlling the deprotection rate. While strong bases like NaOH can effect rapid hydrolysis, milder bases such as potassium phosphate (K₃PO₄) are often preferred to achieve a slower, more controlled release of the boronic acid, which is particularly beneficial for sensitive substrates.
Experimental Protocols
Protocol 1: Synthesis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
This protocol describes a mild and efficient method for the synthesis of 4-cyanophenyl MIDA boronate from 4-cyanophenylboronic acid using MIDA anhydride. This method avoids the harsh, high-temperature dehydrative conditions often associated with MIDA boronate synthesis.[5][7]
Materials:
-
4-Cyanophenylboronic acid
-
N-Methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-cyanophenylboronic acid (1.0 equiv).
-
Add MIDA anhydride (1.2-1.5 equiv).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M with respect to the boronic acid.
-
Stir the suspension at 70-80 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be isolated by filtration, as MIDA boronates are typically crystalline solids. Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether or cold dioxane).
-
If necessary, the product can be further purified by silica gel chromatography. MIDA boronates exhibit unique chromatographic behavior, being largely immobile in non-polar eluents (e.g., hexanes/ethyl acetate) and mobile in more polar solvents like tetrahydrofuran (THF).[5]
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Cyanophenyl MIDA Boronate with an Aryl Bromide
This protocol provides a general starting point for the cross-coupling of 4-cyanophenyl MIDA boronate with a representative aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%)
-
Potassium phosphate (K₃PO₄), aqueous solution (e.g., 1 M) or as a solid (3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, THF, Toluene) with 10-20% water
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 equiv), 4-cyanophenyl MIDA boronate (1.2 equiv), palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the solvent, followed by the aqueous base.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Example Application: The synthesis of the biaryl core of sartan drugs, such as valsartan, can be achieved by coupling 4-tolyl MIDA boronate with 2-bromobenzonitrile.[8] A similar strategy can be employed using 4-cyanophenyl MIDA boronate to couple with various aryl or heteroaryl halides.
Iterative Cross-Coupling: Building Molecular Complexity
A key advantage of MIDA boronates is their application in iterative cross-coupling (ICC).[2][9] By using bifunctional building blocks (e.g., a halo-aryl MIDA boronate), complex molecules can be assembled in a stepwise, controlled manner, analogous to solid-phase peptide synthesis.[4]
Figure 2. A simplified workflow for iterative cross-coupling using MIDA boronates.
In this workflow, the MIDA boronate on the growing molecule remains intact during the Suzuki-Miyaura coupling of the halo-functional group. After purification, the MIDA group is cleaved to reveal a new boronic acid, ready for the next coupling step. This strategy allows for the precise and programmed assembly of complex molecular architectures, which is of immense value in the synthesis of natural products and pharmaceutical agents.[2]
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If a reaction stalls, it may be due to incomplete hydrolysis of the MIDA boronate. Increasing the amount of water, using a stronger base, or elevating the temperature can facilitate deprotection.
-
Catalyst and Ligand Choice: The selection of the palladium source and ligand is crucial and substrate-dependent. For challenging couplings, particularly with aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) are often required.
-
Protodeboronation: While MIDA protection significantly reduces protodeboronation, it can still occur, especially with electron-rich aryl MIDA boronates or under harsh conditions. Ensuring a thoroughly deoxygenated reaction setup is essential.
-
Purification: The unique "catch-and-release" property of MIDA boronates on silica gel can be exploited for efficient purification.[5] The crude product is loaded onto a silica column, non-polar impurities are washed away with a solvent like diethyl ether, and the desired MIDA boronate is then eluted with THF.
Conclusion
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a robust and versatile building block for pharmaceutical synthesis. Its stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling make it a superior alternative to the free boronic acid. By leveraging the principles of slow-release and iterative cross-coupling, medicinal chemists can streamline the synthesis of complex drug candidates, accelerating the drug discovery and development pipeline.
References
-
Yadav, M. R., et al. Recent advances in the synthesis and reactivity of MIDA boronates. RSC Advances. [Link]
-
Singh, A. K., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]
-
Pharmaffiliates. 4-(1,3,2-Dioxaborinan-2-yl)benzonitrile. [Link]
-
Lipshutz, B. H., et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. [Link]
-
Burke, M. D., et al. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. [Link]
-
Ball-Jones, N. R., et al. MIDA boronate library synthesized and screened for biological activity. Nature Communications. [Link]
-
Burke, M. D., et al. A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. [Link]
-
Gillis, E. P. Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chen, P-J., et al. Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
-
Li, J., et al. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. [Link]
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The Strategic Utility of 4-Cyanophenyl MIDA Boronate in Advanced Materials Science: Application Notes and Protocols
Foreword: The Rise of Precision in Materials Synthesis
In the relentless pursuit of novel materials with tailored functionalities, the ability to control molecular architecture with atomic precision is paramount. Traditional synthetic methodologies often fall short in providing the requisite control for constructing complex, sequence-defined macromolecules. The advent of N-methyliminodiacetic acid (MIDA) boronates has marked a paradigm shift, offering a robust platform for iterative cross-coupling reactions.[1][2] Among the diverse portfolio of MIDA boronate building blocks, 4-cyanophenyl MIDA boronate emerges as a particularly valuable reagent for materials science. The strong electron-withdrawing nature of the nitrile group, combined with the exceptional stability and controlled reactivity of the MIDA boronate, provides a powerful tool for engineering the optoelectronic properties of organic materials.[3][4] This guide provides an in-depth exploration of the applications of 4-cyanophenyl MIDA boronate, complete with detailed protocols to empower researchers in the synthesis of next-generation materials.
Core Concepts: The MIDA Boronate Advantage
Boronic acids are fundamental building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] However, their inherent instability, including susceptibility to protodeboronation and trimerization into boroxines, often complicates their storage and reactivity.[2] MIDA boronates elegantly circumvent these challenges by protecting the boronic acid moiety through the formation of a stable, tetracoordinate boron center.[1][6]
Key Attributes of MIDA Boronates:
-
Exceptional Stability: MIDA boronates are typically crystalline solids that are stable to air, moisture, and chromatography, allowing for easy handling and purification.[1][6]
-
Controlled Deprotection: The MIDA protecting group is readily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ, enabling precise control over the initiation of the cross-coupling reaction.[1]
-
Iterative Cross-Coupling: The stability of the MIDA boronate allows for a "slow-release" of the reactive boronic acid, which is crucial for iterative cross-coupling strategies to build complex molecules and sequence-defined polymers.[1][7]
The 4-cyanophenyl substituent introduces a potent electron-withdrawing group, which can be leveraged to tune the electronic and photophysical properties of the resulting materials. This makes 4-cyanophenyl MIDA boronate a strategic choice for applications in organic electronics and sensor technology.
Application I: Synthesis of Electron-Deficient Conjugated Polymers for Organic Electronics
The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs), is intrinsically linked to the electronic structure of the constituent organic materials.[8] By incorporating electron-deficient units into a conjugated polymer backbone, it is possible to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, thereby facilitating electron injection and transport. The 4-cyanophenyl group serves as an excellent electron-deficient moiety for this purpose.
Conceptual Workflow for Polymer Synthesis
The synthesis of a conjugated copolymer using 4-cyanophenyl MIDA boronate can be achieved through a Suzuki-Miyaura catalyst-transfer polymerization. In this process, a dihaloaromatic comonomer is reacted with a diboronic acid (or its MIDA-protected equivalent) in the presence of a palladium catalyst. The use of a MIDA boronate monomer allows for controlled polymerization and can lead to polymers with well-defined structures.[9]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
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- 9. par.nsf.gov [par.nsf.gov]
Application Note: Precision Synthesis of Nitrile-Functionalized Conjugated Polymers
This Application Note is designed for researchers and drug development professionals focusing on precision macromolecular synthesis . It addresses the specific use of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile —a highly stable, diethanolamine-protected boronic acid derivative—in the synthesis and functionalization of conjugated polymers.
Executive Summary
The synthesis of high-performance conjugated polymers (CPs) for organic electronics and bio-applications requires strict control over molecular weight, polydispersity, and chain-end fidelity. 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile (hereafter DEA-BN ) serves as a critical reagent in this domain. Unlike standard boronic acids, DEA-BN is a diethanolamine (DEA) adduct , rendering it air-stable and chemically dormant until activated.
This guide details the protocol for using DEA-BN as a "Slow-Release" End-Capping Agent . Its primary function is to terminate polymerization cleanly, preventing structural defects and introducing a reactive nitrile handle for post-polymerization modification or interfacial engineering.
Technical Background: The "Slow-Release" Advantage
The Challenge: Protodeboronation
In Suzuki-Miyaura polymerization, electron-deficient aryl boronic acids (like 4-cyanophenylboronic acid) are prone to protodeboronation —the unwanted cleavage of the C-B bond by water/base before coupling occurs. This leads to:
-
Loss of stoichiometry.
-
Uncontrolled molecular weight (
). -
Defective chain ends (H-terminated instead of functionalized).
The Solution: DEA Protection
DEA-BN exists as a tetracoordinate "ate" complex. It is resistant to protodeboronation in neutral organic solvents. Under the basic aqueous conditions of Suzuki coupling, it undergoes a controlled equilibrium hydrolysis, releasing the active boronic acid species slowly.
Mechanism of Action:
-
Dormancy: The B-N dative bond locks the boron, preventing transmetallation.
-
Activation: Base (
) hydrolyzes the borocane ring. -
Coupling: The liberated boronic acid enters the catalytic cycle immediately, keeping the steady-state concentration of free acid low and minimizing side reactions.
Figure 1: The "Slow-Release" activation pathway of DEA-BN during Suzuki Polycondensation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specification |
| DEA-BN | End-Capper | >98% Purity, stored in desiccator |
| Monomer A | Bifunctional Aryl Halide | e.g., 4,7-Dibromo-2,1,3-benzothiadiazole |
| Monomer B | Bifunctional Boronate | e.g., 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester |
| Pd Catalyst | Catalyst | |
| Base | Activator | |
| Solvent | Medium | Toluene / THF (degassed) |
| Aliquat 336 | Phase Transfer | 5 mol% (crucial for biphasic systems) |
Step-by-Step Synthesis: Nitrile-Capped Poly(fluorene-alt-benzothiadiazole)
Phase 1: Polymerization
-
Setup: In a Schlenk tube, combine Monomer A (1.0 eq), Monomer B (1.0 eq), and Pd catalyst (0.5–2 mol%) under Argon.
-
Solvation: Add degassed Toluene (0.1 M concentration relative to monomers).
-
Activation: Add aqueous
(2M, 5 eq) and Aliquat 336. -
Reaction: Stir vigorously at 90°C for 24–48 hours. Note: Viscosity will increase significantly.
Phase 2: End-Capping with DEA-BN (The Critical Step)
Rationale: At the end of polymerization, the chain ends are a mix of Bromide and Boronate. To ensure a defined Nitrile terminus, we first cap the Boronate ends, then the Bromide ends.
-
Cap Boronate Ends (Optional): Add bromobenzene (excess) and stir for 4 hours. (Skip if mono-functionalization with Nitrile is the sole goal).
-
Cap Bromide Ends (Target Step):
-
Dissolve DEA-BN (0.5 eq relative to initial monomers) in a minimal amount of THF.
-
Inject this solution into the polymerization mixture at 90°C.
-
Crucial: Ensure the aqueous base is still present. If the aqueous layer has evaporated, replenish with 1mL of degassed 2M
. -
Time: Stir for 6–12 hours . The DEA ester hydrolyzes slower than pinacol esters; extended time is required for full conversion.
-
-
Scavenging: Add sodium diethyldithiocarbamate solution to complex residual Palladium.
Phase 3: Purification
-
Precipitation: Pour the hot reaction mixture into cold Methanol (10x volume).
-
Filtration: Collect the solid polymer via vacuum filtration.
-
Soxhlet Extraction:
-
Methanol (24h): Removes salts and unreacted DEA-BN.
-
Acetone (24h): Removes oligomers.
-
Chloroform: Collects the high-molecular-weight target polymer.
-
Characterization & Validation
To verify the successful incorporation of the benzonitrile moiety:
FT-IR Spectroscopy
-
Target Signal: Look for a sharp, distinct stretch at ~2220–2230 cm⁻¹ (C≡N nitrile stretch).
-
Validation: This peak should be absent in the non-end-capped control polymer.
¹H-NMR Spectroscopy
-
End-Group Analysis: Identify the aromatic protons of the benzonitrile unit. They will appear as a distinct doublet pair, often shifted downfield due to the electron-withdrawing cyano group, distinct from the polymer backbone signals.
-
Quantification: Compare the integration of the end-group protons to the backbone protons to calculate the absolute number-average molecular weight (
).
Gel Permeation Chromatography (GPC)[1]
-
Ensure the distribution is monomodal. A shoulder or tailing suggests incomplete coupling or aggregation.
Strategic Applications
Post-Polymerization Functionalization
The nitrile group introduced by DEA-BN is not just a cap; it is a reactive handle.
-
Click Chemistry: Convert the nitrile to a tetrazole via cycloaddition.
-
Surface Binding: The nitrile group coordinates effectively with gold or silver nanoparticles, making these polymers ideal for organic-inorganic hybrid sensors .
Device Stability
Nitrile-capped polymers exhibit improved oxidative stability compared to H-terminated polymers (which are prone to oxidation) or Br-terminated polymers (which can act as trap sites in organic photovoltaics).
Workflow Diagram
Figure 2: Operational workflow for synthesizing DEA-BN capped conjugated polymers.
References
-
Suzuki-Miyaura Cross-Coupling Reaction . Fisher Scientific. Retrieved from
-
N-Coordinated Organoboron in Polymer Synthesis . ACS Publications. Retrieved from
-
Diethanolamine Boronic Esters: Development of a Simple Process . ResearchGate. Retrieved from
-
Boronic Acid Esters and Anhydrates as Dynamic Cross-Links . PMC - NIH. Retrieved from
Functionalization of the nitrile group in 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
Application Note: Functionalization of the Nitrile Group in 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Executive Summary
This technical guide details the chemoselective functionalization of the nitrile group in 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile (commonly referred to as 4-cyanophenyl MIDA boronate ).
The MIDA (N-methyliminodiacetic acid) boronate moiety is a robust protecting group for boronic acids, enabling iterative cross-coupling (ICC) strategies.[1][2] However, its stability profile is amphoteric: it is exceptionally stable to anhydrous acids, oxidants, and soft nucleophiles, but highly labile to aqueous base and hard nucleophiles (e.g., LiAlH₄, Grignards).
This guide provides three validated protocols to transform the nitrile handle into an amine , tetrazole , or primary amide without compromising the B-MIDA integrity. These workflows are designed for medicinal chemists requiring late-stage diversification of boron-containing building blocks.
Chemical Architecture & Stability Profile
Molecule: 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile CAS: 152846-62-3 Key Structural Feature: The sp³-hybridized boron atom is coordinated by the MIDA nitrogen lone pair. This removes the vacant p-orbital, rendering the boron center inert to transmetallation and oxidation under standard conditions.
Chemoselectivity Matrix
Before initiating any protocol, consult this compatibility table.
| Reagent Class | Compatibility | Mechanism of Failure / Success |
| Aqueous Base (NaOH, LiOH) | INCOMPATIBLE | Rapid hydrolysis of MIDA ester to free boronic acid. |
| Hard Nucleophiles (LiAlH₄, DIBAL) | INCOMPATIBLE | Attack on MIDA ester carbonyls; destruction of cage. |
| Anhydrous Acid (TFA, Triflic) | COMPATIBLE | MIDA cage remains intact (protonation of N is reversible). |
| Oxidants (Jones, Dess-Martin) | COMPATIBLE | Boron p-orbital is masked; C-B bond preserved. |
| Hydrogenation (H₂/Pd-C) | COMPATIBLE | MIDA backbone is stable to hydrogenolysis. |
| Click Reagents (NaN₃, TMSN₃) | COMPATIBLE | Soft nucleophiles do not attack the MIDA ester. |
Reaction Pathways Visualization
The following diagram outlines the three core transformations covered in this guide.
Figure 1: Divergent functionalization pathways for the nitrile handle while preserving the MIDA boronate.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation to Benzylamine
Objective: Reduction of the nitrile to a primary amine without reducing the MIDA esters.
Rationale: Lithium aluminum hydride (LiAlH₄) is the standard reagent for nitrile reduction but will destroy the MIDA cage. Catalytic hydrogenation is chemoselective for the
Reagents:
-
Substrate: 4-Cyanophenyl MIDA boronate (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: Anhydrous Methanol (MeOH)
-
Gas: Hydrogen (H₂) balloon (1 atm)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the MIDA boronate in anhydrous MeOH (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under an argon blanket. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with H₂ (balloon) three times. Stir vigorously at room temperature (23 °C) under H₂ atmosphere.
-
Monitoring: Monitor by LC-MS (ESI+). The starting material (M+H) will disappear, replaced by the amine mass [M+4H]⁺. Reaction typically requires 4–12 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.
-
Purification: Concentrate the filtrate in vacuo. The amine-MIDA boronate is often pure enough for subsequent steps. If purification is needed, use neutral alumina chromatography (avoid silica with amine eluents if possible, or use DCM/MeOH without base).
Validation Data:
-
¹H NMR: Disappearance of aryl protons ortho to CN; appearance of benzylic CH₂ doublet/singlet around 3.8 ppm.
-
Stability Check: Verify the MIDA methyl singlet (approx. 2.5–2.6 ppm in DMSO-d₆) and methylene doublets (4.0–4.4 ppm) remain intact.
Protocol 2: [2+3] Cycloaddition to Tetrazole (Bioisostere)
Objective: Conversion of the nitrile to a 5-substituted 1H-tetrazole. Rationale: Tetrazoles are classic carboxylic acid bioisosteres. Standard conditions using sodium azide (NaN₃) and ammonium chloride are generally compatible, but the organotin method is strictly anhydrous and neutral, maximizing MIDA yield.
Reagents:
-
Substrate: 4-Cyanophenyl MIDA boronate (1.0 equiv)
-
Reagent: Trimethylsilyl azide (TMSN₃) (2.0 equiv)
-
Catalyst: Dibutyltin oxide (Bu₂SnO) (0.1 equiv)
-
Solvent: Anhydrous Toluene or DMF
Procedure:
-
Setup: Dissolve the substrate and Bu₂SnO in anhydrous Toluene (0.2 M).
-
Addition: Add TMSN₃ via syringe.
-
Reaction: Heat the mixture to 90 °C behind a blast shield. Stir for 12–24 hours.
-
Workup: Cool to room temperature. Quench with MeOH to remove the TMS group. Concentrate in vacuo.
-
Purification: Partition between Ethyl Acetate and water (pH adjusted to ~4 with mild acid if necessary, but avoid low pH). The MIDA boronate tetrazole will extract into the organic phase. Purify via recrystallization from Acetone/Ether or flash chromatography (DCM/MeOH).
Note: MIDA boronates are stable to heating (up to 120 °C) in neutral organic solvents.
Protocol 3: Neutral Anhydrous Hydration to Primary Amide
Objective: Hydrolysis of the nitrile to a primary amide (-CONH₂) without hydrolyzing the MIDA ester. Rationale: Classical hydrolysis uses NaOH (destroys MIDA) or strong acid (H₂SO₄).[3] The acetaldoxime transfer method (Lee et al.) is neutral and anhydrous, transferring water from the oxime to the nitrile via a Rhodium catalyst.[4]
Reagents:
-
Substrate: 4-Cyanophenyl MIDA boronate (1.0 equiv)
-
Reagent: Acetaldoxime (4.0 equiv)
-
Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃] (1–2 mol%)
-
Solvent: Anhydrous Toluene
Procedure:
-
Setup: In a screw-cap vial, combine the MIDA boronate, Wilkinson’s catalyst, and acetaldoxime in Toluene (0.5 M).
-
Reaction: Heat to 100 °C. The acetaldoxime acts as the water donor, converting to acetonitrile (volatile byproduct).
-
Monitoring: Reaction is typically complete in 2–6 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature. The product often precipitates or crystallizes directly from the toluene upon cooling.
-
Purification: Filter the solid. Wash with cold ether. If soluble, concentrate and purify via silica gel chromatography (eluting with EtOAc/Acetone).
Why this works: This method avoids free water and pH extremes entirely, making it the "Gold Standard" for MIDA-compatible hydrolysis.
References & Authoritative Grounding
-
MIDA Boronate Stability & General Reactivity
-
Gillis, E. P.; Burke, M. D.[5][6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[5][6][7]2007 , 129, 6716-6717.
-
Significance: Establishes the foundational stability of MIDA boronates to anhydrous cross-coupling and chromatography.
-
-
Reagent Compatibility Guide
-
Neutral Nitrile Hydration (Acetaldoxime Method)
-
Organotin-Mediated Tetrazole Synthesis
-
Wittenberger, S. J.; Donner, B. G. "Dialkyltin Oxide-Mediated Addition of Trimethylsilyl Azide to Nitriles." J. Org. Chem.1993 , 58, 4139-4141.
-
Significance: A standard neutral method for tetrazole formation compatible with esters and sensitive groups.
-
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amine synthesis by amide reduction [organic-chemistry.org]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Application Note: Precision Protocols for 4-Cyanophenyl MIDA Boronate
Executive Summary
4-cyanophenyl MIDA boronate represents a strategic evolution in organoboron chemistry. Unlike its free boronic acid counterpart—which is prone to protodeboronation and trimerization (boroxine formation)—the MIDA (N-methyliminodiacetic acid) ester insulates the boron center from Lewis acidic/basic interactions until activation.
This guide details the "Slow-Release" methodology, a kinetic strategy that synchronizes the rate of boronic acid release with the rate of the cross-coupling cycle. This prevents the accumulation of unstable intermediates, maximizing yields in Suzuki-Miyaura reactions. Additionally, we define the Binary Affinity Purification protocol, leveraging the unique solubility profile of the MIDA backbone to simplify isolation without HPLC.
Compound Profile & Material Handling
| Property | Specification |
| IUPAC Name | 4-Cyanophenylboronic acid MIDA ester |
| CAS Number | 1884492-36-7 |
| Molecular Formula | C₁₂H₁₁BN₂O₄ |
| Molecular Weight | 258.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 255–262 °C |
| Solubility (High) | DMSO, DMF, Acetonitrile, THF, Acetone |
| Solubility (Low) | Diethyl Ether ( |
| Stability | Air-stable indefinitely; Compatible with Silica Gel |
Handling Directive:
-
Storage: Store at room temperature in a desiccator. While air-stable, prolonged exposure to high humidity can initiate slow surface hydrolysis.
-
Solvent Choice: Do not attempt to dissolve in pure ether or hexanes. For reaction screening, use anhydrous THF or Dioxane.
Mechanism of Action: The Slow-Release Strategy
The MIDA boronate is chemically inert under anhydrous cross-coupling conditions.[1] It acts as a "depot," releasing the active boronic acid species only upon hydrolysis.
-
Fast Release (NaOH): Rapid, bulk generation of boronic acid. Useful for deprotection but risky for unstable substrates.
-
Slow Release (
): Gradual hydrolysis. The concentration of free boronic acid remains low ( ), suppressing homocoupling and decomposition pathways while maintaining enough active species for the Palladium cycle.
Figure 1: The Slow-Release Kinetic Trap. By limiting the standing concentration of free boronic acid, the system favors productive cross-coupling over decomposition.
Protocol A: "Slow-Release" Suzuki-Miyaura Coupling
This protocol is optimized for coupling 4-cyanophenyl MIDA boronate with aryl chlorides or bromides. The 4-cyano group is electron-withdrawing, which generally stabilizes the C-B bond, but the MIDA format ensures high fidelity even with challenging partners.
Reagents
-
Nucleophile: 4-Cyanophenyl MIDA boronate (1.2 – 1.5 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)[2]
-
Catalyst: Pd(OAc)₂ (0.05 equiv)
-
Ligand: SPhos (0.10 equiv) (Note: XPhos is recommended for sterically hindered aryl chlorides)
-
Base:
(7.5 equiv)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a stir bar, combine the Aryl Halide (1.0 mmol), 4-Cyanophenyl MIDA boronate (310 mg, 1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and SPhos (41 mg, 0.10 mmol).
-
Note: MIDA boronates are air-stable, so weighing can be done on the benchtop.
-
-
Solvent Addition: Add 1,4-Dioxane (9.5 mL) and Water (1.9 mL). The total concentration with respect to the halide should be approx 0.08 M – 0.1 M.
-
Base Addition: Add solid
(1.59 g, 7.5 mmol).-
Why solid base? It acts as a reservoir, maintaining the pH required for slow hydrolysis without causing immediate bulk deprotection.
-
-
Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Seal the vial.
-
Reaction: Heat to 60°C with vigorous stirring for 6–12 hours.
-
Monitoring: Monitor by TLC or LCMS. The MIDA boronate spot will disappear as it hydrolyzes and converts to product.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Protocol B: Binary Affinity Purification ("Catch and Release")
One of the most powerful features of MIDA boronates is their binary affinity for silica gel. They are highly polar and immobile in ether but mobile in THF/MeCN. This allows for a filtration-based purification that removes non-polar impurities and polar byproducts without standard column chromatography.
Use Case: Purifying unreacted MIDA boronate or if the product itself retains the MIDA group (in iterative synthesis).
The Workflow
-
Load (Catch): Dissolve the crude mixture in a minimum amount of Acetone/THF, then load onto a short silica gel pad.
-
Wash: Flush the column with Diethyl Ether (
) containing 1% MeOH.-
Result: Non-polar organic impurities and byproducts elute.[4] The MIDA boronate remains "caught" at the top of the silica due to its high polarity.
-
-
Elute (Release): Switch the solvent system to Tetrahydrofuran (THF) or Acetonitrile (MeCN) .
-
Result: The MIDA boronate is rapidly mobilized and elutes in the solvent front.[5]
-
-
Finish: Concentrate the THF fraction to obtain the purified MIDA boronate.
Figure 2: The "Catch and Release" purification logic based on solvent polarity switching.
Protocol C: Hydrolysis to Free Boronic Acid
If your workflow requires the free 4-cyanophenylboronic acid (e.g., for a different coupling cycle or titration):
-
Dissolve: Dissolve 4-cyanophenyl MIDA boronate in THF (0.1 M).
-
Hydrolyze: Add 1M aqueous NaOH (3 equiv). Stir at 23°C for 15 minutes.
-
Quench: Add 1M aqueous Phosphate Buffer (pH 7) or dilute HCl to neutralize.
-
Extract: Extract immediately with Ethyl Acetate. The free boronic acid will partition into the organic phase.[4]
-
Warning: Use immediately. Free 4-cyanophenylboronic acid is less stable than the MIDA ester.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Hydrolysis is too slow (Temp too low). | Increase Temp to 80°C or switch base to aqueous NaOH (Fast Release mode) if the substrate allows. |
| Protodeboronation | Hydrolysis is too fast (Base too strong). | Decrease base concentration or lower Temp to 45-50°C. Ensure 5:1 Dioxane:Water ratio is precise. |
| Insolubility | Wrong solvent for MIDA. | MIDA boronates are insoluble in Ether/Hexanes. Ensure THF, Dioxane, or MeCN is used for the reaction. |
| Pd Black Precipitate | Catalyst decomposition. | Ensure thorough degassing (sparging). Consider adding more ligand (SPhos). |
References
-
Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.2007 , 129, 6716-6717. Link
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc.2009 , 131, 6961-6963. Link
-
Sigma-Aldrich. "MIDA Boronates Technical Guide." Link
-
Uno, B. E.; et al. "A General Platform for the Synthesis of 2-Heteroaryl MIDA Boronates." Angew. Chem. Int. Ed.2011 , 50, 928-931. Link
Sources
- 1. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Mild Condition Deprotection of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role and Utility of MIDA Boronates
In modern organic synthesis, particularly in the realms of pharmaceutical development and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. However, the utility of its key component, the boronic acid, is often hampered by inherent instability. Many boronic acids are prone to decomposition, which complicates their storage, handling, and efficacy in coupling reactions.[1] To circumvent these challenges, N-methyliminodiacetic acid (MIDA) was introduced as a robust protecting group for boronic acids.[2][3]
The resulting MIDA boronates, such as 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, are typically air-stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques like silica gel chromatography.[3][4][5][6] This stability is conferred by the trivalent MIDA ligand, which complexes with the boron atom, changing its hybridization from sp² to sp³ and thereby attenuating its reactivity.[3] The true power of MIDA boronates lies in their ability to mask the boronic acid's reactivity until it is needed, at which point the protecting group can be cleaved under specific, often mild, conditions to liberate the free boronic acid in situ.[3][4] This application note provides a detailed guide to the mechanistic principles and practical protocols for the mild deprotection of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile.
Caption: The two distinct mechanisms for MIDA boronate hydrolysis.
Protocols for Mild Deprotection
The choice of deprotection protocol depends on the desired outcome: rapid generation of the boronic acid for immediate use or a controlled, slow release for a one-pot coupling reaction.
Protocol 1: Rapid Deprotection with Mild Aqueous Base
This protocol is designed for the fast and complete hydrolysis of the MIDA boronate to generate a solution of the corresponding boronic acid.
Materials:
-
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (1.0 equiv) in THF in a round-bottom flask.
-
Add 1 M aqueous NaOH (2.0-3.0 equiv) to the solution at room temperature.
-
Stir the biphasic mixture vigorously for 10-30 minutes. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. [7][8]4. Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-cyanophenylboronic acid, which can be used immediately or purified further if necessary.
Protocol 2: Slow Release Deprotection for In Situ Suzuki-Miyaura Coupling
This protocol is optimized for reactions where the boronic acid is unstable. The MIDA boronate is deprotected slowly in the presence of the coupling partner and catalyst, minimizing decomposition of the liberated boronic acid. [2][9] Materials:
-
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (1.0-1.2 equiv)
-
Aryl/vinyl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Potassium Phosphate (K₃PO₄) aqueous solution (e.g., 1-2 M)
-
Solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a reaction vessel, add the aryl/vinyl halide (1.0 equiv), 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (1.0-1.2 equiv), palladium catalyst, and ligand.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed organic solvent, followed by the degassed aqueous K₃PO₄ solution (3.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 23-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Summary of Deprotection Conditions
The following table summarizes various mild conditions reported for the deprotection of MIDA boronates.
| Reagent(s) | Solvent System | Temperature | Time | Application/Release Rate | Reference(s) |
| 1 M NaOH (aq) | THF | Room Temp | ~10 min | Fast Release / General Deprotection | [9][7][10] |
| NaHCO₃ (sat. aq) | MeOH | Room Temp | ~6 h | Mild, Slower Release | [7][10] |
| K₃PO₄ (aq) | Toluene or THF | Room Temp - 80 °C | Varies | Slow Release / In Situ Coupling | [9][10] |
| Amberlyst A26(OH) Resin | MeCN | Room Temp | Varies | Automated Synthesis / Solid-Phase | [11] |
Troubleshooting and Experimental Considerations
-
Incomplete Deprotection: If deprotection is sluggish, especially under "slow release" conditions, increasing the temperature or using a more polar co-solvent can enhance the rate of hydrolysis. Ensure the aqueous base is fresh and properly prepared.
-
Boronic Acid Decomposition: For particularly sensitive boronic acids generated via rapid deprotection, it is critical to use the crude product immediately in the subsequent step without prolonged storage.
-
Phase Transfer Issues: In biphasic systems, especially for fast deprotection, vigorous stirring is essential to ensure efficient contact between the organic-soluble MIDA boronate and the aqueous base. [12]* Solvent Choice: The choice of organic solvent can influence the water activity and thus the rate of neutral hydrolysis. Solvents like THF and dioxane are commonly used. [12]
Conclusion
The MIDA boronate protecting group is a powerful tool for stabilizing otherwise labile boronic acids, enabling their use in complex, multi-step syntheses. The deprotection of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile can be precisely controlled by selecting the appropriate reaction conditions. By understanding the dual mechanistic pathways of hydrolysis, researchers can opt for either a rapid liberation of the boronic acid using a strong aqueous base or a controlled, slow release with a milder base, perfectly tailoring the deprotection strategy to the specific demands of their synthetic route.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Hoye, P., Mayer, R. J., Toste, F. D., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Chem-Station. (2014, February 9). MIDA boronate. Chem-Station Int. Ed. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., & Lloyd-Jones, G. C. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed - NIH. [Link]
-
Kim, D., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]
-
LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie - International Edition. [Link]
-
Kumar, A., & Singh, R. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Churches, Q. I., & Jones, S. A. (2011). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry. [Link]
- Burke, M. D., & Gillis, E. P. (2017). Methods for forming protected organoboronic acids.
-
Li, J., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. PMC. [Link]
-
Churches, Q. I. (2011). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure. [Link]
- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
Sources
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 12. escholarship.org [escholarship.org]
A Scalable and Robust Protocol for the Synthesis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is an N-methyliminodiacetic acid (MIDA) boronate ester, a class of compounds that has become indispensable in modern organic synthesis. MIDA boronates serve as exceptionally stable, crystalline, and easily handled surrogates for often unstable boronic acids, enabling iterative cross-coupling strategies for the assembly of complex small molecules.[1][2] This application note provides a comprehensive guide to the scale-up synthesis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, moving from milligram-scale laboratory procedures to a robust protocol suitable for multi-gram to 100-gram production. We will detail the strategic considerations for scalability, a step-by-step protocol leveraging a modern and mild synthetic method, and the necessary safety and handling precautions.
Part 1: The Strategic Advantage of MIDA Boronates in Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, yet its efficiency is often hampered by the inherent instability of many boronic acids, which can readily undergo decomposition or form oligomeric boroxines.[1][3] The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided a transformative solution.[1] The MIDA ligand chelates the boron atom, changing its hybridization from sp² to a more stable sp³ configuration. This structural change imparts remarkable stability.
Key Properties of MIDA Boronates:
-
Bench-top Stability: They are typically free-flowing, crystalline solids that are stable to air and moisture, facilitating storage and handling.[4][5]
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, allowing for straightforward purification.[4]
-
Orthogonal Reactivity: The MIDA group acts as a robust protecting group, inert to a wide range of anhydrous reaction conditions, including subsequent cross-coupling reactions.[1][6]
-
Mild Deprotection: The boronic acid can be readily unmasked when needed using mild aqueous basic conditions, such as with sodium bicarbonate or sodium hydroxide, at room temperature.[1]
This unique combination of stability and controlled reactivity makes MIDA boronates, such as 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, ideal building blocks for multi-step syntheses and automated chemical assembly platforms.[2][7]
Sources
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. grillolabuc.com [grillolabuc.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 4-Cyanophenyl MIDA Boronate as a Versatile Building Block in Total Synthesis
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the utility of this powerful reaction is often hampered by the instability of many boronic acid building blocks, which can be prone to decomposition, difficult to purify, and challenging to store long-term.[1] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to these challenges.[2][3] This guide provides an in-depth exploration of 4-cyanophenyl MIDA boronate, a key building block for introducing the valuable cyanophenyl moiety into complex molecules. We will detail its unique advantages, provide a field-proven protocol for its application in Suzuki-Miyaura cross-coupling, and offer insights into optimizing its use in total synthesis and drug discovery workflows.
The MIDA Boronate Advantage: A Paradigm Shift in Stability and Control
Traditional boronic acids possess a Lewis acidic sp²-hybridized boron center, which contributes to their propensity for side reactions like protodeboronation and trimerization to form boroxines.[2] The MIDA ligand, N-methyliminodiacetic acid, addresses this instability by forming a stable, dative bond with the boron atom. This coordination saturates the boron's empty p-orbital, rehybridizing it to a more stable sp³ configuration.[1][2][3]
The resulting MIDA boronate esters are exceptionally robust. Key advantages include:
-
Exceptional Bench-Top Stability: MIDA boronates, including 4-cyanophenyl MIDA boronate, are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture, eliminating the need for specialized storage conditions.[1][4]
-
Chromatographic Compatibility: Unlike most boronic acids, MIDA boronates are stable to silica gel chromatography, allowing for straightforward purification of both the building blocks and their synthetic intermediates.[2][4][5][6]
-
Orthogonal Reactivity: The MIDA ligand serves as a robust protecting group. MIDA boronates are unreactive under standard anhydrous cross-coupling conditions, enabling chemists to perform other transformations on a molecule while the boronate moiety remains intact.[1][2] This orthogonality is fundamental to their use in complex, multi-step syntheses.
-
Controlled Deprotection and "Slow Release": The true elegance of the MIDA boronate system lies in its controlled deprotection. The MIDA group is readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃) to liberate the active boronic acid in situ.[1] Furthermore, using a weaker base like aqueous K₃PO₄ facilitates a "slow release" of the boronic acid. This strategy is highly effective for coupling notoriously unstable boronic acids, as it keeps the concentration of the sensitive species low throughout the reaction, minimizing decomposition and improving overall yields.[1][7][8]
The Role of 4-Cyanophenyl MIDA Boronate in Synthesis
The 4-cyanophenyl group is a prevalent structural motif in pharmaceuticals, agrochemicals, and materials science. The nitrile functionality can act as a hydrogen bond acceptor, a metabolic precursor to carboxylic acids or amides, or a key coordinating group in materials. 4-Cyanophenyl MIDA boronate provides a reliable and efficient method for incorporating this important functional group. Its stability and predictable reactivity make it an ideal building block for iterative cross-coupling (ICC), a powerful strategy for the systematic assembly of complex molecules from a library of bifunctional building blocks, analogous to automated peptide synthesis.[4][6][9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling of 4-cyanophenyl MIDA boronate with an aryl bromide.
Objective: To synthesize 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile from 4-bromoanisole and 4-cyanophenyl MIDA boronate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Cyanophenyl MIDA boronate | >98% | Sigma-Aldrich | Store at room temperature. |
| 4-Bromoanisole | >99% | Sigma-Aldrich | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | |
| SPhos | >98% | Sigma-Aldrich | Air-sensitive ligand. |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, >98% | Fisher Scientific | Must be finely ground before use. |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Use from a freshly opened bottle or still. |
| Deionized Water | 18.2 MΩ·cm | In-house | Degas before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For workup and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Brine (Saturated NaCl solution) | In-house | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir plate with heating capabilities
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Visual Workflow
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
-
Catalyst Pre-activation (Optional but Recommended): In a separate small vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.05 equiv) in a small amount of anhydrous 1,4-dioxane. Stir for 10-15 minutes. This step pre-forms the active Pd(0) catalyst.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-cyanophenyl MIDA boronate (1.2 equiv), 4-bromoanisole (1.0 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inerting the System: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The causality here is critical: the active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, which would halt the catalytic cycle.
-
Addition of Solvents and Catalyst: To the flask containing the solids, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent (4-bromoanisole). Add the pre-activated catalyst solution (from Step 1) via syringe. If not pre-activating, add the solid Pd(OAc)₂ and SPhos directly in Step 2.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C. The heat is necessary to overcome the activation energy for both the oxidative addition and reductive elimination steps of the catalytic cycle. The aqueous base (K₃PO₄) is essential for both the slow hydrolysis of the MIDA boronate to the active boronic acid and for facilitating the crucial transmetalation step where the organic group is transferred from boron to palladium.[5][10]
-
Monitoring: Allow the reaction to stir vigorously for 6-18 hours. Monitor the reaction progress by periodically taking small aliquots, quenching them with water, extracting with EtOAc, and analyzing by TLC to observe the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers. The goal of extraction is to move the desired nonpolar organic product from the polar aqueous phase to the nonpolar organic phase, leaving behind inorganic salts.
-
Washing and Drying: Wash the combined organic layers with brine. This helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently anhydrous solvent.3. Base is not sufficiently strong or soluble. | 1. Ensure the system is rigorously degassed. Use a pre-catalyst or pre-activate the catalyst.2. Use freshly distilled or newly opened anhydrous solvents.3. Use a different base (e.g., Cs₂CO₃) or add a phase-transfer catalyst. |
| Protodeboronation of MIDA Boronate | Presence of excess water or acidic impurities. The "slow-release" is too slow for a highly active catalyst, leading to decomposition. | 1. Ensure the base is added and mixed before prolonged heating.2. Decrease the amount of water in the solvent system. Use K₃PO₄ which is known to promote slow release.[1] |
| Homocoupling of Aryl Halide | Catalyst system is promoting side reactions. Reaction temperature is too high. | 1. Lower the reaction temperature.2. Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos are generally effective at preventing this. |
| Difficulty in Purification | Product co-elutes with byproducts. | 1. Adjust the polarity of the chromatography eluent.2. Consider an alternative purification method like recrystallization. MIDA boronates themselves are crystalline, offering this as a purification advantage.[9] |
Conclusion
4-Cyanophenyl MIDA boronate is a powerful and reliable building block that overcomes many of the inherent challenges associated with using traditional boronic acids. Its exceptional stability, compatibility with standard purification techniques, and controllable reactivity make it an invaluable tool for synthetic chemists. By enabling the clean and efficient incorporation of the cyanophenyl motif, it streamlines the synthesis of complex molecules, accelerating research and development in medicinal chemistry and materials science. The principles of controlled release and orthogonal reactivity demonstrated here are broadly applicable to the entire class of MIDA boronates, empowering the design of more efficient and robust synthetic strategies.
References
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]
-
Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. PMC. [Link]
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. [Link]
-
MIDA boronate. Chem-Station Int. Ed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
Sources
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for 4-cyanophenyl MIDA boronate
Technical Support Center: MIDA Boronate Optimization Ticket ID: #MIDA-4CN-OPT Subject: Optimization of Suzuki Coupling for 4-Cyanophenyl MIDA Boronate Assigned Scientist: Senior Application Scientist, Organometallics Division
Core Concept: The "Slow-Release" Mechanism
User Question: Why does my reaction fail when I treat 4-cyanophenyl MIDA boronate exactly like a standard boronic acid?
Scientist Response: You cannot treat MIDA boronates as simple boronic acids. They are protected species.[1] In anhydrous conditions, the MIDA ligand locks the boron atom into an sp3-hybridized state, rendering it unreactive toward transmetallation.[2]
For the reaction to proceed, you must engineer a "Slow-Release" system. The goal is to hydrolyze the MIDA ester in situ to release the active boronic acid at a rate that matches the catalytic cycle.
-
Too Slow: The catalyst sits idle and deactivates.
-
Too Fast: The electron-deficient 4-cyanophenyl boronic acid accumulates and undergoes protodeboronation (decomposition) before it can couple.
Mechanism Visualization: The following diagram illustrates the critical equilibrium you must maintain.
Caption: The "Slow-Release" Strategy. Hydrolysis (k_hyd) must be tuned to prevent accumulation of the unstable free boronic acid.
Standard Operating Procedures (SOP)
User Question: What is the starting point recipe for 4-cyanophenyl MIDA boronate?
Scientist Response: For electron-deficient aryl MIDA boronates (like 4-cyanophenyl), the "Burke Protocol" is the gold standard. The nitrile group (CN) makes the ring electron-poor, which actually accelerates transmetallation but also increases sensitivity to base-mediated decomposition.
Recommended Conditions:
| Parameter | Recommendation | Technical Rationale |
| Solvent System | THF:Water (10:1) or Dioxane:Water (5:1) | Water is a reagent, not just a solvent. It is required to hydrolyze the MIDA ester.[3] |
| Base | K₃PO₄ (3.0 - 7.0 equiv) | A mild base is preferred. Strong bases (NaOH) hydrolyze MIDA too fast, leading to decomposition of the sensitive 4-CN boronic acid. |
| Catalyst | Pd(OAc)₂ + SPhos (1:2 ratio) | SPhos is bulky and electron-rich. It facilitates oxidative addition and protects the Pd center. Alternatively, use XPhos Pd G2 . |
| Temperature | 60°C | Sufficient to drive hydrolysis without thermally degrading the nitrile or the catalyst. |
| Concentration | 0.1 M - 0.2 M | Higher concentrations can lead to MIDA precipitation or solubility issues. |
Step-by-Step Protocol:
-
Solids: Charge reaction vial with 4-cyanophenyl MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (7.0 equiv).
-
Purge: Seal vial and purge with Argon/Nitrogen for 5 minutes.
-
Liquids: Add degassed THF (or Dioxane) and degassed Water via syringe.
-
Critical: Ensure the water ratio is precise.
-
-
Reaction: Heat to 60°C with vigorous stirring (emulsion formation is key).
-
Monitor: Check TLC/LCMS at 4 hours. If MIDA boronate remains, add more water (see troubleshooting).
Troubleshooting & FAQs
User Question: I followed the protocol, but I have low yields. How do I diagnose the failure?
Scientist Response: Use the MIDA Diagnostic Tree below to identify the failure mode.
Caption: Diagnostic workflow for MIDA coupling failures. Isolate the rate-limiting step.
Specific Issue: The Nitrile Factor
Q: Will the nitrile (CN) group hydrolyze to an amide/acid under these conditions? A: Unlikely with K₃PO₄ at 60°C.
-
Risk: If you switch to NaOH or LiOH to accelerate MIDA hydrolysis, you risk hydrating the nitrile to a primary amide.
-
Solution: Stick to K₃PO₄. If you must use a stronger base for MIDA hydrolysis, use K₂CO₃ or Ba(OH)₂ (barium salts often accelerate MIDA cleavage without affecting other functional groups as aggressively).
Q: My reaction turns black and precipitates immediately. A: This is "Pd Black" formation.
-
Cause: The 4-cyanophenyl group is electron-withdrawing, making the oxidative addition complex (Pd-Ar-X) relatively stable, but the transmetallation step might be slow if the boronic acid isn't available.
-
Fix: Ensure your SPhos:Pd ratio is at least 2:1 or 3:1. The ligand stabilizes the Pd(0) species.
Purification Note
One of the major advantages of MIDA boronates is their compatibility with silica gel.[4]
-
If the reaction is incomplete: You can recover unreacted 4-cyanophenyl MIDA boronate via standard flash chromatography (elute with EtOAc/MeOH mixtures).
-
TLC Stain: MIDA boronates stain well with KMnO₄ (yellow spot) or Iodine.
References
-
Gillis, E. P., & Burke, M. D. (2007).[1][2][5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1][2]
-
Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Journal of the American Chemical Society.[1][2]
-
Sigma-Aldrich Technical Bulletin. "MIDA Boronates: Slow-Release of Unstable Boronic Acids."
-
Uno, B. E., et al. (2016). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Nature Chemistry.
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Common side reactions with 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
This guide serves as a specialized Technical Support Center for researchers utilizing 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile (4-Cyanophenyl MIDA boronate).[1] It is designed to troubleshoot experimental failures, optimize cross-coupling yields, and prevent common side reactions associated with the MIDA boronate platform.
Cas No: 1073339-18-0 | Formula: C₁₂H₁₃BN₂O₄ | MW: 260.05 g/mol [1]
Core Technology: The "Slow-Release" Mechanism
To troubleshoot effectively, you must understand why you are using this reagent.[1] Unlike free boronic acids, MIDA boronates are sp³-hybridized and unreactive toward transmetallation.[1] They must hydrolyze in situ to the active boronic acid (sp² species) to participate in Suzuki-Miyaura coupling.[1]
The Critical Balance: Success depends on matching the rate of hydrolysis (deprotection) with the rate of cross-coupling .
-
Hydrolysis too fast: Accumulation of free boronic acid
Side reactions (Homocoupling/Protodeboronation). -
Hydrolysis too slow: Stalled reaction
Unreacted MIDA starting material.
Figure 1: The "Slow-Release" pathway.[1][2] The MIDA ester acts as a reservoir. Troubleshooting usually involves adjusting the Hydrolysis step.
Common Side Reactions & Decomposition Pathways[1]
When using 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile, researchers typically encounter three distinct classes of side reactions.
A. Protodeboronation (C–B Bond Cleavage)[3][4]
-
Observation: Formation of benzonitrile (loss of the boron moiety).
-
Cause: While the 4-cyano group is electron-withdrawing (EWG) and generally stabilizes the boronate anion compared to electron-rich heterocycles, the free boronic acid is still susceptible to ipso-protonation if the reaction temperature is too high or if the catalyst turnover is slow.[1]
-
Trigger: High accumulation of free boronic acid due to excessively fast hydrolysis (e.g., using NaOH instead of K₃PO₄).
B. Nitrile Hydrolysis (Functional Group Attack)
-
Observation: Formation of 4-carbamoylphenyl MIDA boronate (Primary Amide) or 4-carboxyphenyl species.[1]
-
Cause: The cyano group (-CN) is sensitive to hydrolysis under strong aqueous basic conditions, especially at elevated temperatures.[1]
-
Trigger: Using strong hydroxide bases (NaOH, LiOH) or refluxing for extended periods (>12h) in aqueous media.
C. Oxidative Homocoupling[3]
-
Observation: Formation of 4,4'-dicyanobiphenyl.[1]
-
Cause: Presence of Oxygen.[3] The released boronic acid reacts with itself rather than the halide.
-
Trigger: Poor degassing or "fast" hydrolysis that dumps too much boronic acid into the solution before the Palladium can use it.
Troubleshooting Guide (FAQ Format)
Scenario 1: "I have low yield and mostly unreacted MIDA boronate left."
Diagnosis: The hydrolysis rate is too slow. The MIDA group is not falling off.
-
Q: What solvent system are you using?
-
Q: What base are you using?
-
Q: What is the temperature?
-
Fix: MIDA hydrolysis has a high activation energy.[1] If you are running at RT, heat to 60°C .
-
Scenario 2: "I see the de-boronated product (Benzonitrile)."
Diagnosis: The hydrolysis is too fast (flooding the reaction with unstable acid) or the catalyst is dead.
-
Q: Did you use NaOH?
-
Fix: NaOH causes "Fast Release" (minutes). Switch to K₃PO₄ or K₂CO₃ for "Slow Release" (hours). This keeps the standing concentration of boronic acid low, protecting it from decomposition.
-
-
Q: Is your catalyst active?
-
Fix: If the Pd cycle is slow (e.g., oxidative addition to a chloride is slow), the free boronic acid sits around waiting and decomposes. Switch to a more active precatalyst like XPhos Pd G2 or Pd(dppf)Cl₂ .
-
Scenario 3: "My nitrile converted to an amide."
Diagnosis: Base-mediated hydration of the nitrile.[1]
-
Q: How long did you reflux?
-
Fix: Limit reaction time. MIDA couplings usually finish in 4–6 hours at 60°C. Overnight reflux in aqueous base attacks the nitrile.
-
-
Q: Can I change the base?
-
Fix: Yes.[1] If K₃PO₄ is causing hydrolysis, try anhydrous K₃PO₄ with a controlled addition of water (slow addition via syringe pump) or use a biphasic system where the nitrile stays in the organic layer.
-
Optimized Experimental Protocol
Objective: Cross-coupling of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile with an Aryl Bromide/Chloride.
Reagents:
-
4-Cyanophenyl MIDA Boronate (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (5:1 ratio)[1]
Step-by-Step Workflow:
-
Setup: In a reaction vial equipped with a stir bar, combine the Aryl Halide, MIDA Boronate, and Base.
-
Solvent & Degassing: Add the Dioxane/Water mixture.[3] Crucial: Sparge with Argon/Nitrogen for 15 minutes.[1] Oxygen promotes homocoupling.[1][3]
-
Catalyst Addition: Add the Palladium catalyst and Ligand (if not using a precatalyst) under a positive pressure of inert gas. Cap the vial immediately.
-
Reaction: Heat to 60°C with vigorous stirring.
-
Note: 60°C is the sweet spot. It is hot enough to hydrolyze the MIDA ester but mild enough to prevent nitrile hydrolysis.
-
-
Monitoring: Check by LCMS after 2 hours.
-
Look for: Disappearance of MIDA (retention time usually distinct from acid).
-
If MIDA remains: Raise temp to 80°C.
-
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (not strong acid/base), dry over MgSO₄, and concentrate.
-
Purification: MIDA boronates are stable to silica, but your product is likely the biaryl. Standard flash chromatography is applicable.[1]
Quantitative Data: Base Effects on MIDA Hydrolysis
Relative rates of MIDA hydrolysis (k_obs) which dictate the "Release" speed.
| Base (in THF/H₂O) | Hydrolysis Speed | Risk of Side Reactions | Recommended For |
| 1M NaOH | Very Fast (<10 min) | High (Protodeboronation) | Pre-deprotection only |
| 1M NaHCO₃ | Slow (>12 hours) | Low (Incomplete Rxn) | Very unstable substrates |
| K₃PO₄ (3M) | Optimal (2-6 hours) | Balanced | Standard Cross-Coupling |
| K₂CO₃ | Moderate | Moderate | General Purpose |
Visual Troubleshooting Logic
Use this flow to diagnose low yields immediately.
Figure 2: Diagnostic decision tree for optimizing MIDA boronate couplings.
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids."[1] Journal of the American Chemical Society, 2007 , 129, 6716-6717.
-
Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N. T.; Houk, K. N.; Lloyd-Jones, G. C.; Burke, M. D. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chemistry, 2016 , 8, 1067–1075.[8]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[1] Chemical Society Reviews, 2014 , 43, 412-443.
-
Santa Cruz Biotechnology. "4-Cyanophenylboronic acid Product Data." (Confirming stability profile of the parent acid).
Sources
- 1. ojp.gov [ojp.gov]
- 2. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
Technical Support Center: Optimizing 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile Performance
Topic: Preventing protodeboronation of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile Content Type: Technical Support Center Guide
Product: 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile (4-Cyanophenyl MIDA Boronate) CAS: 1150114-77-2 (Representative) Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Slow-Release" Imperative
Welcome to the technical support hub for MIDA boronates. You are likely here because you are observing low yields, starting material decomposition, or "missing mass" in your coupling reactions involving 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile .
The Core Issue: While the 4-cyanophenyl moiety is a standard building block, its boronic acid form is electron-deficient. In the presence of strong bases (e.g., NaOH, KOH) or high temperatures, the free boronic acid is susceptible to base-catalyzed protodeboronation , cleaving the C-B bond to form benzonitrile before the palladium catalyst can effect transmetallation [1, 2].
The Solution: This compound is a MIDA (N-methyliminodiacetic acid) boronate .[1][2][3] It is designed to be a "storehouse" that releases the reactive boronic acid slowly.[4] To prevent protodeboronation, you must tune your reaction conditions to ensure the rate of hydrolysis (release) does not exceed the rate of transmetallation (consumption) [3].
Mechanistic Visualization: The Kinetic Competition
The success of your experiment depends on managing the equilibrium between the MIDA-protected species, the reactive free acid, and the decomposition pathway.
Figure 1: The Kinetic Landscape. Success requires the Hydrolysis rate (Blue) to be ≤ Transmetallation rate (Green) to avoid accumulation and subsequent Decomposition (Red).
Troubleshooting Guide (Q&A)
Category 1: Low Yield & Side Products
Q: I am seeing significant amounts of benzonitrile (deboronated product) in my LC-MS. Why? A: You are likely using "Fast Release" conditions. If you use a strong base like NaOH or KOH, the MIDA ester hydrolyzes completely within minutes [3]. This floods the reaction with electron-deficient 4-cyanophenylboronic acid. Under these basic conditions, the equilibrium shifts toward the boronate "ate" complex, which is the precursor to protodeboronation for electron-deficient rings [4].
-
Fix: Switch to a milder base like K3PO4 (3.0–7.5 equiv). This creates a buffered "Slow Release" environment where the free boronic acid is generated gradually over 1–3 hours, matching the catalyst's turnover rate.
Q: My reaction works for other aryl boronates but fails for this nitrile. Is the cyano group interfering? A: Unlikely. The nitrile group is generally robust in Suzuki couplings. The issue is electronic. The cyano group is an Electron-Withdrawing Group (EWG). While EWGs generally stabilize boronic acids against acidic hydrolysis, they can accelerate base-catalyzed deboronation by stabilizing the transient aryl anion intermediate formed during C-B cleavage [5].
-
Fix: Lower the reaction temperature to 60°C and use the standard "Slow Release" solvent system: Dioxane:Water (5:1) .
Category 2: No Reaction / Stalling
Q: I switched to anhydrous conditions to prevent hydrolysis, but now nothing happens. Why? A: MIDA boronates are sp3 hybridized at the boron center.[1][5] This closes the empty p-orbital required for transmetallation [6].[6] They are chemically inert until hydrolyzed back to the sp2 boronic acid.
-
Fix: You must have water present. The standard protocol requires a specific ratio of water (usually 1 part water to 5 parts organic solvent) to enable the hydrolysis equilibrium. Do not use molecular sieves or anhydrous solvents unless you are adding a specific Lewis acid activator (which is non-standard for this substrate).
Q: I am using K3PO4 at room temperature, but conversion is <10%. A: K3PO4 is a mild base. At room temperature, the hydrolysis of the MIDA backbone is extremely slow.
-
Fix: Heat is required to drive the hydrolysis with mild bases. The optimal window is 60°C . If your catalyst is unstable at this temperature, consider using a more active catalyst (e.g., Pd-XPhos or Pd-SPhos) that can turn over rapidly once the boronic acid is released.
Category 3: Purification & Storage[7]
Q: Can I purify 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile on silica gel? A: Yes. Unlike free boronic acids, which streak and decompose on silica, MIDA boronates are remarkably stable to standard chromatography [3].
-
Fix: Elute with EtOAc/MeCN mixtures. The MIDA boronate will appear as a distinct, stable spot.
Optimized Experimental Protocols
Protocol A: The "Slow Release" Cross-Coupling (Recommended)
Use this for maximum suppression of protodeboronation.
Reagents:
-
Aryl Halide (1.0 equiv)[7]
-
4-Cyanophenyl MIDA Boronate (1.2 – 1.5 equiv)
-
Base: K3PO4 (7.5 equiv) — Critical: Do not substitute with Carbonate or Hydroxide.
-
Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv) — Or Pd-G2-XPhos.
-
Solvent: 1,4-Dioxane : H2O (5:1 ratio).
Step-by-Step:
-
Charge Solids: Add MIDA boronate, aryl halide, base, and catalyst precursor to a vial equipped with a stir bar.
-
Degas: Seal and purge with Argon/Nitrogen (3 cycles). MIDA boronates are air-stable, but the active Pd(0) species is not.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Thermal Activation: Heat to 60°C with vigorous stirring.
-
Note: The reaction mixture may appear biphasic or slurry-like. This is normal.
-
-
Monitor: Check HPLC/LC-MS at 2 hours. If starting material remains, the slow release is working; continue heating up to 6 hours.
-
Workup: Dilute with EtOAc, wash with water (to remove MIDA ligand and excess phosphate), dry over MgSO4, and concentrate.
Protocol B: Comparative Base Performance Data
Use the table below to select the correct base for your specific substrate sensitivity.
| Base System | Hydrolysis Rate | [Free Boronic Acid] | Risk of Protodeboronation | Recommended For |
| NaOH / H2O | Fast (<10 min) | High (Spike) | High | Stable, electron-rich substrates only. |
| K2CO3 / H2O | Medium | Moderate | Medium | Standard substrates. |
| K3PO4 / H2O | Slow (Hours) | Low (Steady State) | Low | Unstable/Electron-Deficient (e.g., 4-CN). |
| Anhydrous | Zero | Zero | N/A | No Reaction (unless specialized activation). |
References
-
Cox, P. A., et al. (2017).[8] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Gonzalez, J. A., et al. (2012). "Mechanistic Insights into the Base-Catalyzed Protodeboronation of Heteroaromatic Boronic Acids." Journal of Organic Chemistry, 77(23), 10699–10706. Link
-
Klingensmith, L. M., et al. (2010). "Protodeboronation of Arylboronic Acids and Esters." Organic Letters, 12(18), 4156–4159. Link
-
Uno, B. E., et al. (2009). "Solid-Phase Synthesis of MIDA Boronates." Nature Chemistry, 1, 194–202. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling of 4-Cyanophenyl MIDA Boronate
Welcome to the technical support guide for researchers utilizing 4-cyanophenyl MIDA boronate in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide you with actionable troubleshooting strategies and a deeper mechanistic understanding to help you minimize the formation of the undesired homocoupling byproduct, 4,4'-dicyanobiphenyl, ensuring higher yields and purity of your target molecule.
Quick Access: Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with my 4-cyanophenyl MIDA boronate reaction?
A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid (or its precursor) react with each other to form a symmetrical biaryl. In your case, two molecules of 4-cyanophenyl boronic acid (released from the MIDA boronate) couple to form 4,4'-dicyanobiphenyl. This is problematic because it consumes your valuable boron reagent, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.
Q2: I'm seeing significant formation of 4,4'-dicyanobiphenyl. What is the most likely cause?
A: The most common cause is an imbalance between the rate of MIDA boronate hydrolysis (which releases the active boronic acid) and the rate of the main catalytic cycle. If the boronic acid is released into the solution faster than the palladium catalyst can use it for cross-coupling, its concentration builds up, increasing the likelihood of homocoupling.[1][2] This is often exacerbated by the presence of oxygen or residual Pd(II) species in the reaction mixture.[3][4][5]
Q3: Can I use standard Suzuki-Miyaura conditions for MIDA boronates?
A: Not always. MIDA boronates are designed to be stable "pro-drug" forms of boronic acids.[6] They require specific conditions, typically mild aqueous base, to slowly hydrolyze and release the boronic acid in situ.[1][7][8] Anhydrous conditions or overly strong bases can either fail to deprotect the MIDA group or cause too rapid a release, leading to the problems described above.[8]
Q4: What is a quick fix I can try to immediately reduce homocoupling?
A: The most effective "quick fix" is to ensure your reaction is rigorously deoxygenated. Homocoupling is often promoted by oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), a species known to facilitate homocoupling.[4][5] Before adding your catalyst, thoroughly sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes or use several freeze-pump-thaw cycles.[9]
In-Depth Troubleshooting Guide
Successfully using 4-cyanophenyl MIDA boronate hinges on controlling the release and consumption of the corresponding boronic acid. The goal is to maintain a very low, steady-state concentration of the active boronic acid throughout the reaction, ensuring it is consumed by the productive cross-coupling pathway as soon as it is formed.
Understanding the Competing Pathways
The core of the issue lies in the competition between the desired catalytic cycle and the undesired homocoupling pathway.
Caption: Desired cross-coupling vs. undesired homocoupling.
The key is to ensure the rate of transmetalation in the main cycle is faster than the rate of the Pd(II)-mediated homocoupling.
Troubleshooting Workflow: A Step-by-Step Guide
If you are observing >5-10% homocoupling, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting homocoupling.
Detailed Protocol Recommendations
1. The Base and Solvent System: Controlling the "Slow Release"
The choice of base is the most critical parameter for controlling the hydrolysis of the MIDA boronate. The goal is a steady, controlled release of the boronic acid.[1][10]
-
Mechanism: MIDA boronate hydrolysis can occur via two pathways: a very fast base-mediated pathway and a much slower neutral pathway involving water clusters.[7][11] For effective slow release, you want to operate under conditions that favor a controlled version of the base-mediated pathway or the neutral pathway.
-
Recommendation: Use a moderately weak inorganic base in a biphasic solvent system. Aqueous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[1][12]
-
Why it Works: In a solvent system like Dioxane/H₂O or THF/H₂O, the inorganic base resides primarily in the aqueous phase, while the MIDA boronate and catalyst are in the organic phase. Hydrolysis occurs at the interface, providing a continuous, slow release of boronic acid into the reactive organic phase.[7]
-
Avoid: Strong bases like NaOH or anhydrous, highly soluble organic bases. These can cause a rapid, uncontrolled hydrolysis, leading to a spike in boronic acid concentration and subsequent homocoupling.[7][8]
| Base | Solvent System | Temperature | Rationale |
| K₃PO₄ (3 eq.) | Dioxane / H₂O (5:1) | 60-80 °C | Recommended. Gold standard for slow release; provides a steady boronic acid concentration.[1] |
| K₂CO₃ (5 eq.) | DMF / IPA (4:1) | 100 °C | Effective for more challenging couplings, especially with heteroaryl chlorides.[12] |
| Cs₂CO₃ (2-3 eq.) | THF / H₂O (4:1) | 60-80 °C | A good alternative to K₃PO₄, often provides good results.[13] |
| NaOH (aq.) | THF or Dioxane | 23 °C | Avoid. Causes very rapid hydrolysis, leading to high rates of homocoupling.[8] |
2. The Palladium Catalyst and Ligand: Driving the Main Cycle
Your catalyst system must be highly active to ensure that the cross-coupling reaction is fast, consuming the boronic acid as it is generated.
-
Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or a modern, highly active Pd(II) precatalyst (e.g., XPhos-Pd-G3). Standard Pd(OAc)₂ can be used, but it requires reduction in situ, a process that can itself consume the boronic acid and generate Pd(0) and the homocoupled byproduct.[3][14]
-
Ligand Choice: For an electron-deficient partner like 4-cyanophenyl MIDA boronate, bulky, electron-rich phosphine ligands are essential.[15] These ligands accelerate both the oxidative addition and the crucial reductive elimination step, speeding up the entire catalytic cycle.[16]
| Ligand | Catalyst Loading | Key Features |
| XPhos | 1.5-6 mol % | Excellent for coupling with challenging aryl chlorides.[12] |
| SPhos | 1.5-4 mol % | Highly active for a broad range of substrates.[13] |
| RuPhos | 1.5-4 mol % | Often effective for electron-deficient heteroaryl partners.[9] |
| PPh₃ | 2-5 mol % | Avoid. Generally not active enough for this type of coupling; will lead to slow turnover and increased side reactions. |
3. Reaction Conditions: Temperature and Reagent Purity
-
Temperature: While higher temperatures increase reaction rates, they also accelerate the rate of MIDA boronate hydrolysis and potential byproduct formation.[1] Start with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
Inert Atmosphere: Oxygen is a known promoter of boronic acid homocoupling.[5] As mentioned in the FAQs, ensuring your reaction is free of oxygen is critical. Use a robust inert gas manifold and properly degassed solvents.
-
Reagent Quality: Use high-purity MIDA boronate, coupling partners, and solvents. Impurities can deactivate the catalyst. MIDA boronates are generally stable to silica gel chromatography, allowing for high purity starting materials.[6][10]
Optimized Experimental Protocol (Example)
This protocol is a robust starting point for the coupling of 4-cyanophenyl MIDA boronate with a generic aryl bromide (Ar-Br).
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 eq.)
-
4-Cyanophenyl MIDA boronate (1.5 mmol, 1.5 eq.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 eq.)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 4-cyanophenyl MIDA boronate, and K₃PO₄.
-
Catalyst Premix: In a separate vial inside a glovebox, add the Pd₂(dba)₃ and XPhos.
-
Inert Atmosphere: Seal the Schlenk flask, and subject it to three cycles of vacuum backfill with argon or nitrogen.
-
Solvent Addition: Add the 1,4-dioxane and water (which should be previously degassed by sparging with argon for 30 minutes) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction should be monitored by TLC or LC-MS for the disappearance of the aryl bromide. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired 4-cyano-biaryl product.
Analysis: To quantify the ratio of product to homocoupled byproduct (4,4'-dicyanobiphenyl), HPLC or GC-MS analysis of the crude reaction mixture is recommended.[17][18][19]
By carefully controlling the reaction parameters outlined in this guide, particularly the base, catalyst system, and atmosphere, researchers can effectively minimize homocoupling and achieve high yields of the desired cross-coupled products.
References
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
- Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
-
Knapp, D. M., et al. (2012). PREPARATION OF N-METHYLIMINODIACETIC ACID BORONATE ESTERS. Organic Syntheses. Available at: [Link]
-
Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. ResearchGate. Available at: [Link]
-
Gillis, E. P. (2008). Iterative cross-coupling with mida boronates. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Grote, Z., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Johnson, S. A., et al. (2015). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. Available at: [Link]
-
Jagtap, S. B., et al. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. Available at: [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Zhang, Y., et al. (2012). A sensitive method was developed for the purification and determination of bisphenol A and alkylphenols in river sediments. Analytical Methods. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]
-
Storr-Hansen, E., & Cederberg, T. (1992). A novel method for the analysis of coplanar (i.e. non-ortho substituted) polychlorinated biphenyls (PCBs) in environmental samples. Chemosphere. Available at: [Link]
-
Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. Available at: [Link]
-
Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. Available at: [Link]
-
ATSDR. (2001). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Schlabach, M., et al. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research. Available at: [Link]
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
[1]
Executive Summary & Molecule Profile
The Molecule: 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile is the MIDA (N-methyliminodiacetic acid) ester of 4-cyanophenylboronic acid.[1]
Why This Matters: Unlike free boronic acids, which are prone to trimerization (boroxine formation) and protodeboronation, this MIDA boronate features a B←N dative bond. This rehybridizes the boron from sp² to sp³, neutralizing its Lewis acidity.
-
Consequence 1: It is stable to air and silica gel chromatography.
-
Consequence 2: Its solubility profile is distinct (soluble in polar aprotic solvents; insoluble in non-polar ethers), enabling a "precipitation-based" purification that avoids chromatography entirely in many cases.[1]
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Solubility (High) | DMSO, Acetonitrile (MeCN), Acetone, THF |
| Solubility (Low) | Diethyl Ether (Et₂O), Hexanes, Water |
| Stability | Stable to air/moisture; Hydrolyzes in aqueous base (NaOH) |
Standard Purification Protocol (The "Gold Standard")
Method A: The Precipitation Technique (Preferred) Best for: Removing starting materials and oily impurities without running a column.
This protocol leverages the "solubility switch" of MIDA boronates. The B←N bond creates a high dipole moment, making the molecule insoluble in diethyl ether, while most organic impurities remain soluble.
Step-by-Step Workflow:
-
Concentration: If the reaction was performed in Toluene/DMSO, remove Toluene via rotary evaporation. If DMSO is present, you cannot easily evaporate it.
-
Dissolution: Dissolve the crude residue in a minimum amount of Acetone or THF.
-
Tech Tip: Use just enough solvent to mobilize the solid. Too much Acetone will prevent crystallization.
-
-
Precipitation: slowly add a large excess of Diethyl Ether (Et₂O) to the stirring solution.
-
Ratio: Aim for roughly 1:10 (Acetone:Ether).
-
Observation: A white precipitate should form immediately.
-
-
Filtration: Filter the solid through a fritted glass funnel or Buchner funnel.
-
Wash: Wash the filter cake copiously with additional Et₂O.
-
Drying: Dry under high vacuum to remove trace acetone.
Method B: Silica Gel "Catch-and-Release" Best for: Complex mixtures where precipitation failed or yielded sticky solids.[1]
Because the MIDA boronate is highly polar, it sticks to silica more aggressively than most organic impurities.
-
Load: Dissolve crude in a minimum of THF and load onto a silica plug.
-
Wash (The "Catch"): Flush the column with Et₂O containing 1% MeOH .
-
Result: Most organic impurities and starting materials elute. The MIDA boronate stays at the baseline (caught).
-
-
Elute (The "Release"): Switch solvent to THF or Acetone .
-
Result: The MIDA boronate elutes rapidly.
-
-
Finish: Concentrate the THF fraction to obtain the pure solid.
Visual Workflows
Diagram 1: Purification Decision Tree
Caption: Decision matrix for selecting between precipitation and chromatographic purification based on the crude state.
Troubleshooting Center (FAQs)
Category: Solubility & Physical State
Q: My product is oiling out instead of crystallizing during Method A. What went wrong? A: This usually happens if:
-
Too much Acetone/THF was used. The product remains dissolved in the acetone/ether mix. Fix: Concentrate the mixture and try again with less acetone.
-
Residual DMSO/DMF. High-boiling solvents prevent crystallization.[1] Fix: Dissolve the oil in EtOAc, wash 3x with brine to remove DMSO, dry over MgSO₄, concentrate, and retry the precipitation.
Q: I cannot dissolve the crude solid in Acetone. A: The 4-cyano derivative is quite rigid.[1] If Acetone fails, try Acetonitrile (MeCN) or warm THF . Do not use alcohols (MeOH/EtOH) for precipitation as they may partially solubilize the product or cause transesterification over long periods.
Category: Purity & Stability[1][2]
Q: I see a second set of aromatic peaks in the NMR. Is it the starting material? A: Check the chemical shift.
-
MIDA Ester: The B-CH₂-N protons (MIDA backbone) appear as a distinct AB system (doublets) around 3.8–4.2 ppm due to the rigid cage structure.[1]
-
Free Boronic Acid: If the cage hydrolyzes, you lose the MIDA peaks.
-
Starting Material: 4-Bromobenzonitrile (if used) will lack the MIDA peaks entirely.[1]
-
Validation: Run a ¹¹B NMR . MIDA boronates (sp³) appear around 10–12 ppm . Free boronic acids (sp²) appear around 28–30 ppm .
Q: The product is streaking on the silica column. A: While MIDA boronates are stable, they are polar.
-
Fix 1: Ensure you are using a polar enough eluent (e.g., pure EtOAc or EtOAc/MeCN).
-
Fix 2: Although rarely needed for MIDA esters, adding 1% Triethylamine to the eluent can sharpen the bands if the silica is particularly acidic.
Q: Can I use water to wash the product? A: Use Caution. While MIDA boronates are "air-stable," they are kinetically stable, not thermodynamically stable, to hydrolysis.
-
Safe: Quick wash with brine/water during extraction.
-
Unsafe: Leaving the product in wet solvent or aqueous base for hours. This triggers the "slow release" mechanism, hydrolyzing the MIDA ester back to the free boronic acid.
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks."[1][2][3] Journal of the American Chemical Society, 2007 , 129(21), 6716–6717.
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1][3][4] Journal of the American Chemical Society, 2009 , 131(19), 6961–6963.
-
Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chemistry, 2016 , 8, 1067–1075.
-
Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide."[1]
Sources
Technical Support Center: Recrystallization of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Part 1: Technical Overview & Chemical Context
Compound Identification: The chemical name 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile refers to the N-Methyliminodiacetic acid (MIDA) boronate ester of 4-cyanophenylboronic acid.
Why Recrystallization Matters: Unlike standard boronic acids, which are prone to trimerization (boroxine formation) and protodeboronation, the MIDA boronate forms a rigid, cage-like structure. The dative B-N bond hybridizes the boron atom to sp³, rendering it unreactive toward mild reagents and silica gel. However, synthetic byproducts (free MIDA ligand, salts) can trap impurities. Recrystallization is the "Gold Standard" for purification, often superior to chromatography for removing trace hydrolyzed boronic acid.
Solubility Profile (Critical for Solvent Selection)
| Solvent Class | Solvents | Interaction with MIDA Boronate | Application |
| Good Solvents | Acetonitrile (MeCN), Acetone, DMSO, THF | High Solubility | Dissolution phase |
| Anti-Solvents | Diethyl Ether (Et₂O), MTBE, Hexanes | Insoluble | Precipitation phase |
| Prohibited | Water, Aqueous Alcohols (Basic) | Promotes Hydrolysis | Avoid |
Part 2: Standard Operating Procedure (SOP)
Method A: The "Burke" Precipitation (Recommended) Best for: Routine purification after synthesis or silica chromatography.
-
Dissolution: Transfer crude solid to a flask. Add Acetonitrile (MeCN) or Acetone sparingly. Heat to 60°C.
-
Target: ~10 mL solvent per gram of compound.
-
-
Filtration (Optional but Recommended): While hot, filter through a glass frit or Celite plug to remove insoluble salts (e.g., NaCl, KBr) or polymer byproducts.
-
Precipitation: Slowly add Diethyl Ether (Et₂O) to the filtrate while stirring rapidly.
-
Ratio: 1 part MeCN solution : 3–5 parts Et₂O.
-
Observation: A white crystalline solid should crash out immediately.
-
-
Collection: Filter the solid via vacuum filtration.
-
Wash: Wash the filter cake with pure Et₂O (2x).
-
Drying: Dry under high vacuum. (Note: MIDA boronates can trap solvent in the lattice; prolonged drying >4 hours may be necessary).
Method B: Thermal Recrystallization (High Purity) Best for: Analytical standards or X-ray quality crystals.
-
Dissolve the compound in boiling Acetonitrile .
-
Allow the solution to cool slowly to Room Temperature (RT) on the benchtop (do not disturb).
-
Once RT is reached, place in a -20°C freezer overnight.
-
Collect crystals via cold filtration.
Part 3: Visualization of Workflow
Caption: Decision tree for Method A (Precipitation) vs. Method B (Thermal Recrystallization) based on purity needs.
Part 4: Troubleshooting Center (FAQs)
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: The saturation point was reached too quickly, or the anti-solvent was added too fast, trapping impurities that lower the melting point. Corrective Actions:
-
Re-dissolve: Add a small amount of MeCN until the oil dissolves back into solution.
-
Seeding: Add a tiny crystal of pure MIDA boronate (if available) or scratch the glass wall with a spatula to induce nucleation.
-
Slow Down: Add the Et₂O dropwise with vigorous stirring.
-
Solvent Swap: If using Acetone/Et₂O, switch to MeCN/Et₂O . Acetonitrile is generally superior for MIDA boronates due to better polarity matching.
Issue 2: "NMR shows free MIDA ligand contamination."
Diagnosis: The MIDA ligand (N-methyliminodiacetic acid) is insoluble in Et₂O but slightly soluble in MeCN. It may have co-precipitated. Corrective Actions:
-
The Water Wash: MIDA boronates are stable to water, but free MIDA acid is highly water-soluble.
-
Dissolve the solid in EtOAc (Ethyl Acetate).
-
Wash 3x with Deionized Water.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Note: Perform this quickly. While stable, prolonged exposure to aqueous phases can eventually lead to hydrolysis.
-
Issue 3: "I see peaks for the free boronic acid in the NMR."
Diagnosis: Hydrolysis has occurred.[1] This usually happens if the recrystallization solvent was "wet" or if the compound was exposed to base. Corrective Actions:
-
Anhydrous Solvents: Ensure your MeCN and Et₂O are anhydrous.
-
Scavenging: If the impurity level is low (<5%), you can pass the solution through a short plug of silica gel eluting with Et₂O (to stick the free boronic acid) followed by THF or MeCN (to elute the MIDA boronate).
-
Re-synthesis: If hydrolysis is >50%, it is often more efficient to re-install the MIDA group by refluxing with MIDA anhydride in Toluene/DMSO rather than attempting to separate the two species.
Part 5: References
-
Gillis, E. P.; Burke, M. D. (2007).[1] "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society.[2][1][3]
-
Gillis, E. P.; Burke, M. D. (2009).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2][1][3]
-
St. Denis, J. D.; et al. (2010). "Pharmacology of MIDA Boronates: Stability and Solubility." Chemistry - A European Journal. (General reference for MIDA stability profiles).
-
Sigma-Aldrich (Merck). "MIDA Boronates Technical Guide."
Sources
Technical Support Center: MIDA Boronate Chromatography
Topic: Purification and Troubleshooting of N-Methyliminodiacetic Acid (MIDA) Boronates Document ID: MIDA-TECH-001 Status: Active / Verified
Core Concept: The "Amphoteric" Nature of MIDA Boronates
Senior Scientist Note: MIDA boronates are not typical organic intermediates. They possess a unique "amphoteric" solubility profile that dictates their behavior on silica gel.
-
The MIDA Cage: The
hybridization of the boron atom shuts down the empty p-orbital. This prevents the reversible covalent bonding with silica silanols that causes severe streaking in unprotected boronic acids. -
Solubility Paradox: While highly polar (soluble in THF, Acetone, DMSO, MeCN), they are often insoluble in non-polar solvents (Hexanes, Et2O) and remarkably stable to water/air.
-
Implication: You cannot simply "dissolve in hexanes and load." Dry loading is almost always required.
Standard Operating Procedures (SOPs)
SOP-A: Flash Column Chromatography (The "Burke" Standard)
This protocol is the gold standard for purifying MIDA boronates following synthesis or cross-coupling.
Mobile Phase Selection:
-
Primary System: Diethyl Ether (
) / Acetone.-
Gradient: Start 100%
Ramp to 3:1 :Acetone.
-
-
Alternative System: EtOAc / Hexanes.
-
Note: Often requires high EtOAc percentages (50–100%) due to polarity.
-
-
Avoid: MeOH/DCM mixtures generally result in poor separation profiles compared to Acetone/Ether.
Step-by-Step Protocol:
-
Sample Preparation (Critical): Dissolve your crude MIDA boronate in a minimum amount of Acetone or THF . Do not use DCM or Hexanes for the initial dissolution as solubility is often insufficient.
-
Dry Loading: Add Celite (or Silica Gel) to the dissolved sample.
-
Ratio: ~2:1 weight ratio of solid support to crude mass.
-
Evaporation:[1] Rotary evaporate until a free-flowing powder is obtained. Ensure no residual acetone remains, as it will ruin the gradient.
-
-
Column Packing: Pack a standard silica column. Add a protective layer of sand.
-
Loading: Pour the free-flowing powder onto the sand layer. Top with another thin layer of sand.
-
Elution: Run the gradient.
SOP-B: The "Catch-and-Release" Purification (Automated/Manual)
For difficult separations where the MIDA boronate co-elutes with impurities, utilize the "Binary Elution" phenomenon.
-
Theory: MIDA boronates have low mobility in
:MeOH (1.5% MeOH) but high mobility in THF. -
Workflow:
-
Load crude (dry load) onto a short silica plug.
-
Wash: Flush with
containing 1.5% MeOH. (Impurities elute; MIDA boronate stays on silica). -
Elute: Switch solvent to 100% THF. (MIDA boronate elutes rapidly).
-
Finish: Concentrate THF to obtain pure solid.
-
Troubleshooting & Diagnostics
Issue 1: Severe Streaking or Tailing
-
Diagnosis: Unlike boronic acids, MIDA boronates should not streak due to silica interaction. Streaking is almost always a solubility issue .
-
Root Cause: The compound is crashing out inside the column because the mobile phase is too non-polar (e.g., high hexanes).
-
Solution: Switch to the
:Acetone system. Acetone is an excellent solvent for MIDA boronates and suppresses tailing.
Issue 2: Compound "Stuck" at Baseline
-
Diagnosis: No product eluting even at 100% EtOAc.
-
Root Cause: The MIDA boronate is highly polar (especially heteroaryl or alkyl MIDA boronates).
-
Solution:
-
Switch to THF or Acetone as the strong solvent.
-
Use the "Catch-and-Release" method (SOP-B) to wash away non-polar trash, then flush the product with THF.
-
Issue 3: Hydrolysis / Decomposition
-
Diagnosis: NMR shows free boronic acid peaks or "messy" aromatic region.
-
Root Cause: While stable to silica, MIDA boronates hydrolyze in aqueous base .[4]
-
Check: Did you perform an aqueous workup with NaOH or
? -
Solution: Avoid aqueous basic workups.[5] Quench reactions with water or ammonium chloride, extract rapidly with EtOAc, dry over
, and proceed immediately to dry loading.
Data & Specifications
Solvent Compatibility Matrix
| Solvent | Solubility (25°C) | Usage in Chromatography |
| Hexanes | Insoluble | Anti-solvent / Gradient starter |
| Diethyl Ether | Poor/Sparingly Soluble | Primary weak eluent |
| DCM | Moderate | Good for transfers, okay for elution |
| Ethyl Acetate | Good | Standard strong eluent |
| Acetone | Excellent | Preferred strong eluent |
| THF | Excellent | Eluent for "Catch-and-Release" |
| Methanol | Moderate | Avoid (causes peak broadening) |
Visualization Guide
| Method | Effectiveness | Notes |
| UV (254 nm) | High | Relies on the aryl/heteroaryl payload. |
| KMnO4 Stain | Excellent | Turns bright yellow/brown upon heating. |
| Iodine Chamber | Moderate | Reversible; good for quick checks. |
| Curcumin | High (Specific) | Turns red/orange (specific for Boron). |
Visual Workflows (Graphviz)
Figure 1: Decision Tree for Purification Strategy
Caption: Logical flow for selecting between standard flash chromatography and catch-and-release protocols based on impurity profile.
Figure 2: The "Catch-and-Release" Mechanism
Caption: The binary elution profile of MIDA boronates on silica gel enables rapid purification.
Frequently Asked Questions (FAQs)
Q: Can I store MIDA boronates on the bench? A: Yes. Unlike boronic acids, MIDA boronates are indefinitely stable to air and moisture in the solid state.[6][7] We recommend storing them in a desiccator simply to prevent physical clumping, but chemical degradation is negligible [1].
Q: My MIDA boronate turned into a free boronic acid on the column. Why? A: This is rare but can happen if the silica is exceptionally acidic and the elution is very slow, or if the crude material contained significant residual base from the reaction.
-
Fix: Pre-wash the silica column with 1%
in hexanes (though usually unnecessary) or ensure the crude is neutral before loading.
Q: I am trying to couple a 2-Pyridyl MIDA boronate. It purifies fine, but the coupling fails. A: 2-Pyridyl MIDA boronates are stable on silica (unlike the notoriously unstable 2-pyridyl boronic acid). However, the release rate is slower.
-
Fix: Use Isopropanol (IPA) instead of water as the co-solvent and add a copper co-catalyst [2].[8]
Q: Can I use MIDA boronates in automated synthesis? A: Absolutely. Their defined solubility profile (Soluble in THF, Insoluble in Hexanes/Ether) allows for automated "precipitation purification" or the "catch-and-release" silica method described in SOP-B [3].
References
-
Gillis, E. P.; Burke, M. D.[8][9] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[10]2007 , 129, 6716-6717. Link
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[10]2009 , 131, 6961-6963. Link
-
Li, J.; Grillo, A. S.; Burke, M. D. "From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks." Acc.[4][5][9][11][12][13] Chem. Res.2015 , 48, 2297-2307. Link
Sources
- 1. (Z)-(2-bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. TLC stains [reachdevices.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Improving the yield of reactions with 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
Welcome to the technical support center for 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and troubleshooting common issues encountered during its use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, a highly stable boronic acid surrogate.
Q1: What is 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile and why is it used?
A1: 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is an air-stable, crystalline solid that serves as a protected form of 4-cyanophenylboronic acid. The protecting group, N-methyliminodiacetic acid (MIDA), forms a robust dioxazaborocane ring structure around the boron atom. This protection strategy offers significant advantages:
-
Enhanced Stability: MIDA boronates are exceptionally stable to air and moisture, unlike many free boronic acids which can be prone to decomposition and protodeboronation.[1][2]
-
Improved Handling: Their stability allows for easier storage, weighing, and handling under standard laboratory conditions.
-
Controlled Release: The MIDA group can be cleaved under specific basic, aqueous conditions to slowly release the active boronic acid in situ. This slow-release mechanism is crucial for reactions involving unstable boronic acids, as it keeps the concentration of the reactive species low, minimizing side reactions.[3]
-
Sequential Reactions: The stability of the MIDA boronate allows it to be inert under anhydrous coupling conditions, enabling its use in sequential cross-coupling strategies.[1][2]
Q2: In what primary reaction is this compound used?
A2: This compound is almost exclusively used as a nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions .[1][4] This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for building complex molecular architectures. The benzonitrile moiety makes it a valuable building block for introducing a cyano-functionalized aromatic ring.
Q3: How do I store and handle 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile?
A3: Due to its high stability, special handling procedures are generally not required. Store the compound in a well-sealed container at room temperature, away from strong acids and oxidizing agents. It is not particularly sensitive to air or moisture for short-term handling.
Q4: How is the MIDA protecting group removed to initiate the reaction?
A4: The MIDA group is cleaved via hydrolysis under basic aqueous conditions.[2][3] The rate of this hydrolysis is dependent on pH, temperature, and solvent. Typically, in a Suzuki-Miyaura reaction, the aqueous base (e.g., potassium phosphate, potassium carbonate) in the reaction mixture is sufficient to promote the slow, controlled hydrolysis that releases the boronic acid for the catalytic cycle.[1][3]
Part 2: Troubleshooting Guide for Low Reaction Yields
Low yields in Suzuki-Miyaura couplings can stem from several factors. This guide provides a systematic approach to diagnosing and resolving these issues.
Q5: My Suzuki-Miyaura reaction with 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile has a low yield or did not go to completion. What are the most likely causes?
A5: Incomplete conversion is the most common issue. The root cause often lies in one of three areas: (1) Inefficient MIDA deprotection , (2) Inactive catalyst , or (3) Competing side reactions .
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue 1: Inefficient MIDA Deprotection & Hydrolysis
The slow release of the boronic acid is a feature, but if it's too slow, the reaction will stall.
-
Cause: Insufficient water or inadequate base strength can lead to slow or incomplete hydrolysis of the MIDA boronate.[2][3] While MIDA boronates are stable, they are not intended for use in completely anhydrous conditions.
-
Solution:
-
Ensure Presence of Water: A small amount of water is essential.[1] If using anhydrous solvents like dioxane or THF, ensure your base is added as an aqueous solution. A solvent system of Dioxane/H₂O (e.g., 4:1) is a good starting point.
-
Optimize the Base: The choice of base is critical.[1]
-
Weak bases (e.g., NaHCO₃) may not be sufficient to promote hydrolysis.
-
Stronger inorganic bases like K₃PO₄ or K₂CO₃ are often more effective as they facilitate both the hydrolysis and the transmetalation step.[1]
-
Organic bases like triethylamine (Et₃N) can also be effective, particularly in aqueous micellar conditions.[5]
-
-
Increase Temperature: Hydrolysis is accelerated by heat.[2] If the reaction is sluggish at a lower temperature (e.g., 60 °C), increasing it to 80-100 °C can significantly improve the rate of deprotection and overall reaction speed.
-
Issue 2: Catalyst Inactivation or Low Activity
The Palladium catalyst is the heart of the reaction. If it's not active, nothing happens.
-
Cause:
-
Oxygen Contamination: The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state. This can also lead to an increase in homocoupling side products.[1]
-
Poor Ligand Choice: The ligand stabilizes the Pd(0) center and facilitates the catalytic cycle. An inappropriate ligand for the specific aryl halide partner can lead to low reactivity. Electron-rich, bulky phosphine ligands are often required for less reactive electrophiles like aryl chlorides.[4]
-
Degraded Catalyst: Palladium catalysts, especially on the shelf, can degrade over time.
-
-
Solution:
-
Thorough Degassing: Always degas the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Ligand Screening: If using a simple Pd source like Pd(OAc)₂, the choice of phosphine ligand is crucial. For aryl bromides or chlorides, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are excellent starting points.
-
Use a Pre-catalyst: Using a well-defined, air-stable Pd(II) pre-catalyst (e.g., a PEPPSI-type catalyst or a Buchwald pre-catalyst) can provide more reliable results as they are designed to generate the active Pd(0) species consistently in situ.[1]
-
Issue 3: Competing Side Reactions
Side reactions consume starting materials and reduce the yield of the desired product.
-
Cause:
-
Homocoupling: The boronic acid can couple with itself to form 4,4'-dicyanobiphenyl. This is often promoted by the presence of oxygen or excess Pd(II) species in the reaction.[1]
-
Protodeboronation: The active boronic acid, once released, can be cleaved by protons (from water or other sources) to form benzonitrile. This is a common issue with many boronic acids.[1]
-
Dehalogenation: The aryl halide partner can be reduced, removing the halogen and quenching the reaction pathway.[1]
-
-
Solution:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the MIDA boronate relative to the aryl halide. This ensures that even if some protodeboronation occurs, there is sufficient nucleophile to drive the reaction to completion.
-
Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity and free from acidic contaminants.
-
Control Temperature: While heat can accelerate the main reaction, it can also accelerate side reactions. If significant side products are observed, try running the reaction at a lower temperature for a longer period.
-
Part 3: Optimized Experimental Protocol & Data
This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction and a table for optimizing conditions.
General Protocol for Suzuki-Miyaura Coupling
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting failed reactions with 4-cyanophenyl MIDA boronate
Status: Operational | Topic: Troubleshooting Cross-Coupling Failures | Ref: MIDA-04-CN[1]
Executive Summary: The "Slow-Release" Imperative
You are likely using 4-cyanophenyl MIDA boronate because the corresponding free boronic acid (4-cyanophenylboronic acid) is unstable.[1] The electron-withdrawing cyano group destabilizes the C-B bond, making the free acid highly susceptible to protodeboronation (loss of boron to form benzonitrile).
The Critical Rule: MIDA boronates are not directly reactive in Suzuki couplings. They must hydrolyze in situ to release the active boronic acid.
-
Too Slow: No active boron species is available; reaction stalls.[1]
-
Too Fast: The free boronic acid accumulates and decomposes (protodeboronation) before the palladium catalyst can use it.
Part 1: The Mechanism (Why Your Reaction Failed)
The success of this reagent relies entirely on the Slow-Release Equilibrium . You must tune the hydrolysis rate (
Figure 1: The kinetic competition between productive coupling and destructive protodeboronation. Success requires
Part 2: Troubleshooting Guide (Symptom-Based)
Symptom A: No Reaction (Starting Material Recovered)
Diagnosis: The MIDA boronate is not hydrolyzing.[2]
Context: MIDA boronates are stable to anhydrous base.[1] If your solvent is dry THF or Dioxane with anhydrous
-
Fix: Water is a Reagent. You must add water to the reaction.
-
Standard Ratio: THF:H2O (10:1) or Dioxane:H2O (5:1).[1]
-
Temperature: Hydrolysis is temperature-dependent.[1] Ensure T ≥ 60°C.
Symptom B: Low Yield + Benzonitrile Formation
Diagnosis: "Fast Release" leading to Protodeboronation.[1] Context: You hydrolyzed the MIDA ester too quickly. The concentration of free 4-cyanophenylboronic acid spiked, and because the cyano group is electron-withdrawing, the C-B bond cleaved faster than the Pd catalyst could capture it.
-
Fix 1 (Weaker Base): Switch from NaOH or KOH (fast hydrolysis) to
or . -
Fix 2 (Syringe Pump): If even
is too fast, dissolve the MIDA boronate in the organic solvent and add it slowly (over 2-4 hours) to the catalyst/halide mixture. -
Fix 3 (Copper Promoter): Add catalytic Cu(OAc)2 (10-50 mol%).[1] Copper accelerates the transmetallation step (
), helping the catalyst "win" the race against decomposition.
Symptom C: "Stuck" on Silica Column
Diagnosis: Solubility/Polarity mismatch.[1] Context: MIDA boronates are highly polar and rigid.[1] They often streak or stick to silica if eluted with standard Hexane/EtOAc.[1]
-
Fix: Use EtOAc/MeCN or DCM/MeOH gradients.[1]
-
TLC Tip: Visualize using KMnO4 stain (boron oxidizes) or UV (cyano chromophore).[1]
Part 3: Optimized Experimental Protocol
This protocol utilizes the "Slow-Release" methodology established by the Burke Group.[3]
Reagents:
-
Aryl Halide (1.0 equiv)
-
4-Cyanophenyl MIDA Boronate (1.2 - 1.5 equiv)[1]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (SPhos is excellent for unstable boronates)
-
Base: K3PO4 (3.0 equiv) (Anhydrous, finely ground)
-
Solvent: THF : Water (10 : 1 ratio)
Step-by-Step:
-
Setup: Charge a vial with the Aryl Halide, MIDA Boronate, Pd(OAc)2, SPhos, and K3PO4.[1]
-
Degas: Seal and purge with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling.[1][4][5]
-
Solvent: Add the THF and Water (degassed).
-
Reaction: Heat to 60°C with vigorous stirring.
-
Time: Run for 4–12 hours. Monitor by LCMS.[1]
-
-
Workup: Dilute with EtOAc. Wash with 1M NaOH (removes unreacted boronic acid) and Brine.[1]
-
Caution: Do not use strong acid in workup; it may hydrolyze the nitrile to an amide.
-
Part 4: Comparative Optimization Data
Use this table to select conditions based on your specific failure mode.
| Variable | Condition | Hydrolysis Rate | Risk Factor | Recommended For |
| Base | NaOH / KOH | Very Fast | High Protodeboronation | Stable Alkyl MIDA boronates only |
| Base | K3PO4 | Ideal (Slow) | Low | 4-Cyanophenyl MIDA (Standard) |
| Base | NaHCO3 | Very Slow | Incomplete Reaction | Highly unstable heteroaryls |
| Solvent | THF:H2O (10:1) | Standard | Balanced | General Purpose |
| Solvent | Dioxane:H2O (5:1) | Faster | Higher Decomp Risk | High-temperature couplings (>80°C) |
| Additive | Cu(OAc)2 | N/A | Accelerates Coupling | Sterically hindered halides |
Part 5: Decision Tree (Logic Flow)
Figure 2: Diagnostic logic for post-reaction analysis.
References
-
Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1][7] Journal of the American Chemical Society, 2009 , 131(20), 6961–6963.[7] Link
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1][7] Journal of the American Chemical Society, 2009 , 131, 6961.[7] (Detailed Mechanistic Study). Link
-
Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Lloyd-Jones, G. C.; Burke, M. D. "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[1] Nature Chemistry, 2016 , 8, 1067–1075.[1][7][8] Link
-
Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation."[1] Journal of the American Chemical Society, 2016 , 138(29), 9145–9157. Link[9]
Sources
- 1. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 2. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
Technical Support Center: Catalyst Selection for 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile Coupling
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile. This molecule, featuring an N-methyliminodiacetic acid (MIDA) boronate ester, is a versatile and stable building block for complex molecule synthesis via Suzuki-Miyaura cross-coupling reactions.[1][2] Its stability allows for sequential and controlled bond formation, which is highly valuable in multi-step syntheses.[1][3][4]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during your experiments. We will delve into the "why" behind procedural steps, ensuring you can troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using a MIDA boronate like 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile over a traditional boronic acid?
A1: The primary advantage lies in the stability and controlled reactivity of the MIDA boronate.[1][2] The boron atom in a MIDA boronate is sp³-hybridized, making it unreactive under standard anhydrous cross-coupling conditions.[2] This contrasts with the sp²-hybridized boron in boronic acids, which can be unstable and prone to decomposition.[1][2] This enhanced stability offers several benefits:
-
Sequential Reactions: MIDA boronates can act as protecting groups for the boronic acid functionality. This allows for chemoselective coupling at other sites in the molecule before deprotecting and reacting the MIDA boronate.[1][4]
-
Improved Storage and Handling: MIDA boronates are generally bench-top stable solids that can be purified by chromatography, unlike many boronic acids which can be difficult to handle and store long-term.[1][2]
-
Slow-Release of Unstable Boronic Acids: For boronic acids that are inherently unstable, using the corresponding MIDA boronate allows for a slow, controlled release of the reactive boronic acid under specific aqueous basic conditions, improving yields in challenging couplings.[1][3]
Q2: My Suzuki-Miyaura coupling reaction with 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is not proceeding. What is the most likely cause?
A2: The most common reason for a lack of reactivity is the need for in-situ deprotection of the MIDA group to the corresponding boronic acid. MIDA boronates are stable and unreactive in anhydrous conditions.[2][5] For the cross-coupling to occur, the MIDA ligand must be cleaved to generate the active boronic acid. This is typically achieved by using a carefully controlled amount of water in the reaction mixture along with a suitable base.
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are observing poor conversion to your desired product, consider the following troubleshooting steps, starting with the most critical factors for MIDA boronate coupling.
Root Cause Analysis & Corrective Actions:
-
Inadequate MIDA Boronate Deprotection: The transmetalation step of the Suzuki-Miyaura catalytic cycle requires the boronic acid form.[6] The MIDA boronate must first be hydrolyzed.
-
Solution: Ensure the presence of water in your solvent system. A common starting point is a solvent mixture such as toluene/water or dioxane/water.[6] The amount of water can be critical; too little may result in incomplete deprotection, while too much can lead to catalyst decomposition or other side reactions.
-
Expert Tip: For slow and controlled release of the boronic acid, which can be beneficial for sensitive substrates, aqueous potassium phosphate (K₃PO₄) is often an excellent choice of base.[1] For faster deprotection, aqueous sodium hydroxide (NaOH) can be used, but this may be too harsh for some substrates.[1][3]
-
-
Suboptimal Catalyst System (Palladium Source & Ligand): The electronic and steric properties of your coupling partners heavily influence the ideal catalyst and ligand combination. The benzonitrile moiety is an electron-withdrawing group, which can affect the oxidative addition step.
-
Solution: A screening of palladium catalysts and phosphine ligands is often necessary. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often effective.[7]
-
Recommended Starting Points:
-
Catalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: SPhos, Buchwald-type ligands (e.g., BrettPhos), or even simple triphenylphosphine (PPh₃) can be a good initial choice for less demanding couplings.[6][8] N-heterocyclic carbene (NHC) ligands have also shown promise in couplings involving nitrile-functionalized substrates.[9]
-
-
-
Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6]
-
Solution: The choice of base is highly dependent on the substrates and solvent. Inorganic bases are generally preferred for Suzuki couplings.
-
Below is a decision-making workflow for initial reaction setup:
Caption: Initial decision workflow for MIDA boronate coupling.
Issue 2: Formation of Homocoupled Byproduct
The presence of a biphenyl species derived from the coupling of two molecules of your boronic acid is a common side reaction.
Root Cause Analysis & Corrective Actions:
-
Oxidative Homocoupling: This can be promoted by the presence of oxygen and Pd(II) species at the start of the reaction.
-
Solution: Thoroughly degas your reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and then maintaining an inert atmosphere throughout the reaction.[6] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) precatalyst like Pd(OAc)₂.
-
Issue 3: Stalled Reaction or Catalyst Decomposition (Formation of Palladium Black)
If the reaction starts but then stalls, or if you observe the formation of a black precipitate (palladium black), your catalyst is likely deactivating.
Root Cause Analysis & Corrective Actions:
-
Ligand Degradation or Dissociation: The phosphine ligands that stabilize the palladium center can be sensitive to air and temperature.
-
Solution: Ensure you are using high-quality, pure ligands and that your reaction is rigorously maintained under an inert atmosphere. The choice of ligand is also critical for catalyst stability. Bulky, electron-rich ligands often form more stable palladium complexes.
-
-
Insufficient Ligand-to-Palladium Ratio:
-
Solution: A ligand-to-palladium ratio of 2:1 to 4:1 is common for monodentate phosphine ligands.[6] Ensure you are using an adequate excess of the ligand.
-
Experimental Protocols
General Protocol for Catalyst and Base Screening
This protocol provides a framework for optimizing the coupling of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile with an aryl halide (e.g., 4-bromotoluene as a model).
Materials:
-
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 10:1 mixture, 11 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, aryl halide, and base.
-
Evacuate and backfill the vessel with an inert gas three times.[6]
-
In a separate vial, dissolve the palladium catalyst and phosphine ligand in the organic solvent (toluene) under an inert atmosphere.
-
Add the catalyst/ligand solution to the reaction vessel via syringe, followed by the water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by a suitable analytical method such as TLC, GC, or LC-MS.
Data Presentation Example:
Below is a hypothetical table illustrating the results from a catalyst and base screening experiment.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 92 |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 80 | 95 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (10:1) | 80 | 88 |
This data is for illustrative purposes. Actual yields are highly dependent on the specific substrates and conditions.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium.
Caption: The Suzuki-Miyaura catalytic cycle.
By systematically addressing these common issues and understanding the underlying chemical principles, you can effectively troubleshoot and optimize the coupling reactions of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile.
References
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]
-
MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications. Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library. Available at: [Link]
-
A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. ACS Publications. Available at: [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. ACS Publications. Available at: [Link]
- Apparatus and Methods for the Automated Synthesis of Small Molecules. Google Patents.
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. National Institutes of Health. Available at: [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. Available at: [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]
-
Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
- Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. Google Patents.
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
-
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Advances in Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available at: [Link]
-
Cross-Coupling Chemistry. University of Rochester. Available at: [Link]
Sources
- 1. MIDA Boronates [sigmaaldrich.cn]
- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Cyanophenyl MIDA Boronate Deprotection
Welcome to the technical support guide for the deprotection of N-methyliminodiacetate (MIDA) protected boronates. This resource, designed for chemists and researchers, provides in-depth troubleshooting advice and detailed protocols specifically tailored to the challenges of cleaving 4-cyanophenyl MIDA boronate. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can rationally design and troubleshoot your deprotection strategy.
Core Principles: Understanding MIDA Boronate Hydrolysis
The stability of MIDA boronates and the ability to deprotect them on demand is central to their utility in modern synthesis.[1][2] Hydrolysis, the formal cleavage of the MIDA group, does not proceed by a single pathway. Understanding the two distinct, parallel mechanisms is critical for selecting the appropriate base and reaction conditions.[3][4]
-
Base-Mediated Hydrolysis ('Fast Release') : This is the dominant pathway under typical deprotection conditions using moderately strong bases like sodium hydroxide (NaOH). It involves a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[5] This pathway is generally very rapid, often completing within minutes at room temperature, and is highly dependent on the pH and mass transfer between phases if the reaction is biphasic.[3][6]
-
Neutral Hydrolysis ('Slow Release') : This pathway does not require an external base. Instead, it involves the rate-limiting cleavage of the dative B-N bond by a small cluster of water molecules.[5] This mechanism is significantly slower—by up to three orders of magnitude—than base-mediated hydrolysis.[3] It is the principle behind the "slow release" of unstable boronic acids into a reaction mixture using mild bases like potassium phosphate (K₃PO₄), where the low concentration of hydroxide minimizes the fast pathway.[6][7]
Visualization: MIDA Boronate Hydrolysis Pathways
Caption: Dual mechanistic pathways for MIDA boronate deprotection.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the deprotection of 4-cyanophenyl MIDA boronate. The electron-withdrawing nature of the 4-cyano group makes the resulting boronic acid more Lewis acidic and potentially more susceptible to degradation pathways, making careful base selection paramount.
Question: My deprotection reaction is sluggish or has stalled. What is the cause?
Answer: This is a frequent issue that can typically be traced back to one of three factors:
-
Poor Mass Transfer (Most Common): Many deprotection protocols involve a biphasic mixture (e.g., THF/water or Et₂O/water). Since the base-mediated hydrolysis occurs in the aqueous phase or at the interface, efficient mixing is crucial.[6] If your reaction is stalling, especially with strong bases like NaOH, a transient emulsion generated by vigorous agitation is often required to maintain a high rate.[6]
-
Solution: Increase the stirring rate significantly. If using a stir bar, ensure it is creating a deep vortex. For larger scales, overhead mechanical stirring is recommended.
-
-
Incorrect pH or Base Strength: While counterintuitive, an excessively high concentration of base does not always accelerate the reaction and can sometimes hinder it, particularly if it causes the MIDA boronate to precipitate or crash out of the organic phase. The key is the availability of hydroxide at the reaction site.
-
Solution: Ensure you are using a standard concentration, such as 1 M NaOH. For slow-release conditions, the reaction is inherently slow; be patient and monitor by TLC or LC-MS.
-
-
Low Water Activity: The neutral hydrolysis pathway is dependent on the concentration of water.[4] While less common in dedicated deprotection steps, if you are attempting an in situ deprotection/coupling under nearly anhydrous conditions with only a few equivalents of water, the rate can be extremely slow.
-
Solution: Ensure sufficient water is present in the reaction mixture as dictated by the protocol, especially for slow-release conditions.
-
Question: I'm observing significant decomposition of my product. How can I prevent this?
Answer: 4-Cyanophenylboronic acid is a stable, isolable compound, but it is incompatible with strong bases under certain conditions.[8][9] The primary decomposition pathway to be concerned about is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, yielding benzonitrile.
-
Strong Base Conditions: Using 1 M NaOH provides a "fast release" of the boronic acid.[10] If the boronic acid is left in this strong basic solution for an extended period, especially with heating, degradation can occur.
-
Solution: When using NaOH, perform the deprotection at room temperature or below (0 °C) and work up the reaction promptly upon completion. The goal is to minimize the exposure time of the free boronic acid to the strong base.
-
-
Slow Release is a Viable Strategy: For sensitive substrates, the best approach is to avoid the accumulation of the free boronic acid.[7] Using a milder base like K₃PO₄ or NaHCO₃ facilitates a slow release that keeps the instantaneous concentration of the reactive boronic acid low, minimizing degradation before it can be consumed in a subsequent reaction (e.g., Suzuki-Miyaura coupling).[7]
Question: Which base should I choose as a starting point for my 4-cyanophenyl MIDA boronate?
Answer: The optimal base depends entirely on your experimental goal: isolating the pure boronic acid or using it directly in situ.
Visualization: Base Selection Workflow
Caption: Decision tree for selecting the optimal deprotection base.
Data Summary: Comparison of Common Bases
| Base | Typical Conditions | Hydrolysis Rate | Best For... | Key Considerations |
| NaOH | 1 M aq. solution, THF or Et₂O, 0 °C to RT, < 30 min | Fast | Rapid isolation of the boronic acid. | Potential for product degradation with prolonged exposure; requires vigorous stirring for biphasic systems.[6] |
| NaHCO₃ | Saturated aq. solution, THF, RT, 1-4 h | Moderate | Mild deprotection for sensitive substrates where NaOH is too harsh. | Slower than NaOH; may require longer reaction times.[10] |
| K₃PO₄ | 1-3 M aq. solution, THF or Dioxane, RT to 60 °C, 4-12 h | Slow | In situ use in cross-coupling reactions, especially for unstable boronic acids. | Intentionally slow; not suitable for rapid isolation. Minimizes boronic acid decomposition.[6][7] |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. 4-Cyanophenylboronic acid can cause skin and eye irritation.[9] Handle all reagents in a well-ventilated fume hood.
Protocol 1: Fast Deprotection for Isolation using NaOH
This protocol is designed for the rapid and efficient cleavage of the MIDA group to isolate pure 4-cyanophenylboronic acid.
-
Dissolution: Dissolve 4-cyanophenyl MIDA boronate (1.0 equiv) in tetrahydrofuran (THF, approx. 0.1 M). Transfer the solution to a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the solution reaches 0 °C.
-
Base Addition: Add 1 M aqueous NaOH (2.0-3.0 equiv) dropwise to the stirring solution. Vigorous stirring is essential to ensure mixing of the two phases.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 15-30 minutes. The starting MIDA boronate is nonpolar, while the resulting boronic acid and MIDA ligand are much more polar.
-
Quenching & Acidification: Once the starting material is consumed, carefully acidify the mixture to pH ~2-3 by the slow addition of 1 M aqueous HCl. Monitor the pH with litmus paper or a pH meter. The 4-cyanophenylboronic acid will precipitate as a white solid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x volume of THF). The boronic acid will move to the organic layer, while the MIDA ligand salt will remain in the aqueous layer.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The product can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 4-cyanophenylboronic acid.[8]
Protocol 2: Slow Release for In Situ Suzuki-Miyaura Coupling using K₃PO₄
This protocol is ideal when the liberated 4-cyanophenylboronic acid is to be used immediately in a cross-coupling reaction, minimizing potential degradation.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), 4-cyanophenyl MIDA boronate (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the reaction solvent (e.g., toluene or dioxane, to achieve approx. 0.1 M concentration).
-
Degassing: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Base Addition: Add a degassed aqueous solution of K₃PO₄ (3.0 equiv, typically 2 M solution).
-
Heating: Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The MIDA boronate will slowly hydrolyze, releasing the boronic acid into the catalytic cycle.
-
Monitoring & Work-up: Monitor the reaction for the consumption of the aryl halide. Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
References
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Handling and storage best practices for MIDA boronates
Welcome to the technical support resource for N-methyliminodiacetic acid (MIDA) boronates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to address the most common questions and challenges encountered when working with these exceptionally versatile reagents.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature, stability, and advantages of MIDA boronates.
Q1: What exactly is a MIDA boronate, and why should I use it instead of a standard boronic acid?
A MIDA boronate is a boronic acid that has been protected by the trivalent N-methyliminodiacetic acid (MIDA) ligand. This protection converts the typically reactive, sp²-hybridized boron center into a more stable, sp³-hybridized boronate ester.
The primary reason to use a MIDA boronate is stability . Many of the most synthetically useful boronic acids—particularly those containing 2-heterocyclic, vinyl, or cyclopropyl groups—are inherently unstable.[1][2] They are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond), oxidation, and polymerization, which limits their shelf-life and can significantly lower yields in cross-coupling reactions.[1][2]
MIDA boronates are generally free-flowing, crystalline solids that are indefinitely stable to storage on the benchtop under air.[1][3][4][5] This exceptional stability is attributed to the rigid, fused bicyclic structure that sterically protects the boron center and makes its empty p-orbital kinetically inaccessible.[6][7] This allows for the reliable storage, handling, and purification (e.g., silica gel chromatography) of valuable boronic acid precursors that would otherwise be intractable.[4][5][6]
Q2: How does the MIDA protecting group affect reactivity in Suzuki-Miyaura cross-coupling?
The MIDA ligand effectively "turns off" the reactivity of the boronic acid under anhydrous cross-coupling conditions.[3][6] The sp³-hybridized boron center is not competent for the transmetalation step in the Suzuki-Miyaura catalytic cycle. This is a key advantage, as it allows for selective reactions at other sites of a molecule containing a MIDA boronate.
Reactivity is restored through hydrolysis of the MIDA group under aqueous basic conditions, which releases the free, sp²-hybridized boronic acid in situ.[8][9] This process can be controlled to be either very fast or gradual, a feature described as "slow-release" cross-coupling.[1]
Q3: What is "slow-release" cross-coupling and when should I use it?
Slow-release cross-coupling is a technique where the active boronic acid is generated gradually throughout the reaction. This is achieved by using a mild base, such as potassium phosphate (K₃PO₄), which promotes a slow, continuous hydrolysis of the MIDA boronate.[1]
The Causality: For highly unstable boronic acids, rapid generation in a reaction flask can lead to decomposition rates that compete with or exceed the rate of cross-coupling, resulting in low yields.[1][2] By keeping the instantaneous concentration of the unstable boronic acid low via slow release, the desired cross-coupling reaction can proceed efficiently while minimizing decomposition pathways.[1][10] This strategy has proven to be a general solution for effectively using otherwise unstable boronic acids in synthesis.[2]
You should use slow-release conditions whenever you are working with a MIDA boronate whose corresponding boronic acid is known to be unstable (e.g., 2-furyl, 2-pyrrolyl, vinyl, cyclopropyl).[1]
Q4: Are MIDA boronates compatible with other types of chemistry?
Yes, extensively. The stability of the MIDA boronate group to a wide array of common synthetic reagents is one of its most powerful features. This allows for the multi-step synthesis of complex boronic acids from simpler MIDA boronate starting materials.[4][7][9]
They have been shown to be compatible with:
-
Palladium-catalyzed reactions like Sonogashira and Miyaura borylation.
-
Olefination reactions (e.g., Horner-Wadsworth-Emmons, Takai).[3][4]
-
Aldol reactions.[3]
However, they are generally incompatible with hard nucleophiles such as lithium aluminum hydride (LiAlH₄), DIBAL, and tetra-n-butylammonium fluoride (TBAF).[4][7]
Section 2: Handling and Storage Best Practices
MIDA boronates are robust, but optimal handling ensures their longevity and performance.
Diagram: Structure of a MIDA Boronate
Caption: General structure of a MIDA boronate.
Table 1: Recommended Handling and Storage Procedures
| Topic | Best Practice | Scientific Rationale & Causality |
| Long-Term Storage | Store as a solid in a well-sealed container at ambient temperature on the benchtop.[1][3][4] | The rigid bicyclic structure provides exceptional kinetic stability, preventing decomposition from atmospheric oxygen or moisture. No special inert atmosphere or refrigeration is required.[6] |
| Weighing & Dispensing | Handle in the open air. | MIDA boronates are generally not hygroscopic and are air-stable, simplifying routine lab operations. |
| Dissolving | Soluble in various organic solvents like THF, dioxane, and DMSO.[6][8] | The organic nature of the MIDA ligand and the R-group imparts good solubility in common reaction solvents. |
| Purification | Amenable to silica gel column chromatography.[6][8] Recrystallization is also a highly effective method.[6] | Unlike most boronic acids, which can decompose on silica, the protected MIDA boronate is robust. This allows for high-purity isolation, a significant advantage for building block synthesis.[9] |
| Solution Stability | Use solutions promptly. Avoid prolonged storage in solutions containing alcohols (e.g., methanol) for more than an hour.[6] | While generally stable, slow hydrolysis or transesterification can occur in the presence of nucleophilic solvents like alcohols over extended periods, potentially compromising the integrity of the reagent. |
Section 3: Core Experimental Protocols
Trustworthy protocols are self-validating. Here are step-by-step methods for the critical deprotection step.
Protocol 1: Fast Deprotection for Direct Use or Isolation of Boronic Acid
This protocol is ideal for MIDA boronates derived from stable boronic acids.
-
Dissolution: Dissolve the MIDA boronate (1.0 equiv) in tetrahydrofuran (THF) to a concentration of approximately 0.1–0.5 M.
-
Base Addition: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.
-
Stirring: Stir the biphasic mixture vigorously at room temperature (23 °C). The hydrolysis is typically complete within 10 minutes.[1][4]
-
Monitoring (Optional): The reaction can be monitored by TLC by spotting the organic layer. The product boronic acid will have a different Rf value.
-
Work-up (for Isolation):
-
Transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer with 1 M HCl until it is acidic (pH ~2-3).
-
Extract the boronic acid into an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the boronic acid.[11]
-
Protocol 2: In Situ Deprotection for Slow-Release Suzuki-Miyaura Coupling
This protocol is essential for unstable boronic acids.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the MIDA boronate (1.0–1.2 equiv), the aryl/vinyl halide (1.0 equiv), the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 4-10 mol% SPhos).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., a 5:1 ratio), to achieve the desired reaction concentration (e.g., 0.1 M).[1]
-
Base Addition: Add finely ground potassium phosphate (K₃PO₄, ~3.0 equiv). It is critical that the base is a solid and added last.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 60–100 °C).[1][2] The slow dissolution and reaction of the base with the MIDA boronate in the biphasic medium controls the release of the active boronic acid.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the coupled product. Reactions are typically run for 6-24 hours.
Section 4: Troubleshooting Guide
Even with robust reagents, experimental challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Diagram: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Q&A: Specific Experimental Issues
Q: My slow-release Suzuki reaction is sluggish and starting material remains even after 24 hours. What's the likely cause?
A: Assuming your aryl halide is sufficiently reactive, the most probable cause is an issue with the in situ deprotection rate.
-
Check Your Base: Potassium phosphate (K₃PO₄) is the standard, but its quality is crucial. If it is old or has absorbed moisture, it may be less effective. Use freshly purchased or finely ground base.
-
Water Content: The slow-release hydrolysis requires water.[1] Ensure your solvent mixture (e.g., dioxane/H₂O) is made correctly. Using anhydrous solvents will prevent the reaction.
-
Temperature: The hydrolysis rate is temperature-dependent.[1] A modest increase in temperature (e.g., from 60 °C to 80 °C) can accelerate both the deprotection and the subsequent coupling.
-
Catalyst Deactivation: Oxygen is detrimental to palladium catalysts and can also lead to boronic acid homocoupling.[10][12] Ensure your solvents were properly degassed and that the reaction is maintained under a positive pressure of inert gas.
Q: I see a lot of homocoupling of my boronic acid (R-R) and/or protodeboronation of my starting material (R-H). How can I fix this?
A: These side reactions are precisely what MIDA boronates are designed to prevent by minimizing the concentration of the free boronic acid. If you are still observing them, it suggests an imbalance in the reaction rates.
-
Cause of Homocoupling: This side reaction is often facilitated by the presence of oxygen and a Pd(II) precatalyst, which gets reduced to the active Pd(0) by consuming two equivalents of the organoboron reagent.[10][12]
-
Cause of Protodeboronation: This occurs when the C-B bond is cleaved by a proton source, often water, and is a major decomposition pathway for electron-rich or certain heteroaromatic boronic acids.[10]
-
Solution: The problem may be that your deprotection is happening too quickly relative to the catalytic turnover.
-
Lower the Temperature: This will slow down all reaction rates, but may disproportionately slow the deprotection, keeping the boronic acid concentration lower.
-
Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the initial reduction step that can consume the boronic acid and promote homocoupling.[10]
-
Improve Degassing: This is the most critical step to prevent oxidative homocoupling.[10]
-
Q: I am trying to purify my MIDA boronate on a silica gel column, but I am getting poor recovery or streaking.
A: While MIDA boronates are generally stable to chromatography, there are a few things to consider.[6]
-
Solvent Choice: Avoid using eluents containing high concentrations of methanol for preparative columns, as prolonged exposure can cause some decomposition.[6] A mixture of hexanes/ethyl acetate or dichloromethane/ethyl acetate is often effective.
-
Unusual Affinity: MIDA boronates can sometimes exhibit a binary affinity for silica gel, meaning they either stick strongly or elute quickly.[8] This can sometimes be mistaken for decomposition. Try a gradient elution to find the "sweet spot" where the compound moves cleanly.
-
Acid/Base Sensitivity: Ensure your silica gel is neutral. If your MIDA boronate has other acid or base-sensitive functional groups, this could be the source of decomposition.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
-
Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
-
Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Knapp, D. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(18), 7103–7107. [Link]
-
Lee, S. J., Gray, K. C., Paek, J. S., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(42), 466–468. [Link]
-
Kim, D., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates. Organic Letters. [Link]
-
MedChemica. (2017). MIDA Boronates Are Hydrolysed Fast And Slow By Two Different Mechanisms. MedChemica Website. [Link]
-
MilliporeSigma. MIDA Boronates. MilliporeSigma Website. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
-
Lee, S. J., Gray, K. C., Paek, J. S., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(42), 13888–13890. [Link]
-
Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 102-123. [Link]
-
Kumar, A., & Kumar, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Advances, 12(38), 24655-24677. [Link]
-
Organic Syntheses Procedure. (2022). Preparation of MIDA Anhydride. Organic Syntheses. [Link]
-
Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Gillis, E. P., & Burke, M. D. (2010). Scalable, practical synthesis of MIDA boronates. Organic Syntheses, 87, 289-301. [Link]
-
Kumar, A., & Kumar, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
O'Brien, A. G., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5122. [Link]
- Burke, M. D., et al. (2018). Methods for forming protected organoboronic acids.
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Gallou, F., et al. (2017). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 19(6), 1434–1437. [Link]
-
Haidle, A., Coletta, C., & Hansen, E. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Damon Runyon Cancer Research Foundation. (2022). New molecular building kit “blows door wide open” for drug development. Damon Runyon Website. [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: In-situ Generation of Boronic Acid from 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Product: 4-Cyanophenyl MIDA Boronate CAS: 1003846-12-9 Application: Slow-release Suzuki-Miyaura Cross-Coupling
Core Concept: The "Slow-Release" Mechanism[1][2][3][4]
The Challenge: Free 4-cyanophenylboronic acid is susceptible to protodeboronation (loss of the boron group) and homocoupling under basic catalytic conditions. Dumping the free acid directly into the reaction leads to high initial concentrations, accelerating these side pathways before the palladium cycle can consume the reagent.
The Solution: The MIDA (N-methyliminodiacetic acid) ester acts as a reservoir. Under specific aqueous-basic conditions, it hydrolyzes slowly, releasing the active boronic acid species at a rate that matches the catalytic turnover. This keeps the standing concentration of free boronic acid low, suppressing side reactions while maintaining enough active reagent for the cross-coupling.
Mechanism Visualization
The following diagram illustrates the hydrolysis pathway required to activate the MIDA boronate.
Figure 1: The "Slow-Release" pathway. The rate of MIDA hydrolysis must be tuned to match the catalyst turnover to favor the green path (Product) over the red path (Decomposition).
Standard Operating Procedure (SOP)
This protocol is optimized for the in-situ deprotection and coupling of 4-cyanophenyl MIDA boronate. Unlike simple boronic acids, solvent choice and water content are critical variables.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Aryl Halide | 1.0 equiv | Electrophile |
| 4-Cyanophenyl MIDA | 1.2 – 1.5 equiv | Nucleophile Source |
| Catalyst | 0.02 – 0.05 equiv | e.g., Pd(OAc)₂ + SPhos or XPhos Pd G2 |
| Base | 5.0 – 7.5 equiv | K₃PO₄ (3.0 M aq) |
| Solvent | [0.1 M] | THF or 1,4-Dioxane |
Step-by-Step Workflow
-
Setup: Charge a reaction vial with the aryl halide, 4-cyanophenyl MIDA boronate, and palladium catalyst/ligand.
-
Degassing: Seal the vial and purge with inert gas (N₂ or Ar) for 5 minutes. Note: Oxygen promotes homocoupling.
-
Solvent Addition: Add anhydrous THF or 1,4-Dioxane via syringe.
-
Critical: MIDA boronates have poor solubility in non-polar solvents (Toluene/Hexanes). Ethereal solvents are required.
-
-
Activation (In-Situ): Add 3.0 M aqueous K₃PO₄ (degassed).
-
Ratio: The volume ratio of Organic Solvent : Aqueous Base should be roughly 5:1 to 10:1 .
-
-
Reaction: Heat to 60°C with vigorous stirring.
-
Time: Typically 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. You will see the MIDA spot (polar) disappear and the Product spot appear. The free boronic acid may not be visible if the slow-release is working perfectly (it is consumed as soon as it forms).
-
Troubleshooting Guide
Diagnostic Matrix
Use this table to diagnose failure modes based on crude reaction analysis (LCMS/NMR).
| Observation | Diagnosis | Root Cause | Corrective Action |
| MIDA boronate remains unreacted. | Hydrolysis Failure | Base is too weak or temperature too low. | Switch from K₃PO₄ to NaOH (carefully) or increase temp to 80°C. Add more water to the solvent mix. |
| Benzonitrile (Ar-H) detected. | Protodeboronation | Hydrolysis is too fast; Free boronic acid accumulated. | Lower temp to 45°C. Reduce base molarity (1.5 M K₃PO₄). Switch solvent to Dioxane (slower hydrolysis than THF). |
| 4,4'-Dicyanobiphenyl detected. | Homocoupling | Oxygen leak or Pd(II) reduction issues. | Rigorous degassing. Ensure excess base is present. |
| MIDA consumed, no product. | Catalyst Death | Catalyst poisoning or oxidative addition failure. | Switch to a precatalyst (e.g., XPhos Pd G3) to ensure active Pd(0) enters the cycle. |
Deep Dive: Specific Issues
Q: Why is the reaction stalled with MIDA boronate still present?
A: The hydrolysis of the MIDA backbone is the rate-determining step. 4-Cyanophenyl is an electron-withdrawing group (EWG). While EWGs generally accelerate hydrolysis compared to electron-rich systems, the reaction still requires a threshold of water activity.
-
Fix: Ensure you are using aqueous base, not solid base. If using solid K₃PO₄, you must add water (approx 10-20% v/v). Anhydrous conditions will not release the boronic acid.
Q: I see significant protodeboronation (formation of benzonitrile). Why?
A: The cyano group renders the aromatic ring electron-deficient. While this stabilizes the C-B bond against acid, in basic conditions, it can stabilize the anionic intermediate that leads to deboronation. Furthermore, if you use a strong base like NaOH, you release the boronic acid too quickly.
-
Fix: Use the "Slow Release" buffer system: K₃PO₄ . Do not use NaOH or KOH unless the substrate is extremely unreactive. Lowering the temperature is the most effective way to slow down the hydrolysis rate without changing reagents.
Q: Can I use MeOH or EtOH as cosolvents?
A: Avoid alcohols. MIDA boronates can undergo transesterification with primary alcohols, leading to the formation of alkyl boronic esters which have different reactivity profiles and stability. Stick to THF, Dioxane, or DME.
Advanced Troubleshooting Logic
Follow this decision tree if your yield is <50%.
Figure 2: Logical flow for diagnosing low yields in MIDA boronate couplings.
References
-
Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2]
- Foundational paper establishing the stability and slow-release concept of MIDA boron
-
Knapp, D. M., et al. (2009).[1][3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]
- Defines the K3PO4/THF slow-release conditions specifically used in this guide.
-
Gonzalez, J. A., et al. (2016).[4][5] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[2][4][5] Nature Chemistry.[5]
- Provides the mechanistic basis for the base-mediated hydrolysis r
-
Sigma-Aldrich Technical Bulletin. "MIDA Boronates."
- General handling and solubility d
Sources
Monitoring the progress of reactions involving 4-cyanophenyl MIDA boronate
Topic: Reaction Monitoring & Troubleshooting Guide
Ticket ID: MIDA-CN-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)
Executive Summary: The "Slow-Release" Philosophy
Welcome to the technical guide for 4-cyanophenyl MIDA boronate. Unlike standard boronic acids, MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized zwitterionic species. They are chemically inert under anhydrous cross-coupling conditions.[1]
The Critical Concept: To react, the MIDA boronate must first hydrolyze to the active sp²-hybridized boronic acid . This creates a "slow-release" system where the concentration of the unstable boronic acid is kept low, preventing side reactions like protodeboronation and homocoupling.
Your monitoring strategy must track three distinct species:
-
The Reservoir: 4-Cyanophenyl MIDA boronate (Inert, Polar).
-
The Active Species: 4-Cyanophenylboronic acid (Reactive, Unstable).
-
The Product: 4-Cyanobiphenyl derivative (Stable).
Pre-Reaction Quality Control (QC)
Before initiating the reaction, verify the integrity of your reagent. 4-cyanophenyl MIDA boronate is generally air-stable, but improper storage can lead to partial hydrolysis.
| Parameter | Specification / Observation | Action |
| Appearance | White to off-white free-flowing powder. | If clumpy or sticky, dry under vacuum (desiccator) to remove absorbed water. |
| Solubility | Soluble in DMSO, MeCN, Acetone. Insoluble in Et₂O, Hexanes. | If insoluble in MeCN, check for boronic anhydride formation (degradation). |
| TLC (QC) | Rf ~ 0.35 (EtOAc/MeOH 9:1). | Single spot required. If a faster-running spot (boronic acid) appears, recrystallize from Acetone/Et₂O. |
In-Process Control (IPC): Monitoring Protocols
Phase 1: The Activation (Hydrolysis)
Goal: Confirm the MIDA group is cleaving to release the boronic acid.
The Mechanism: Hydrolysis is base-dependent. In standard Suzuki-Miyaura coupling (e.g., THF/H₂O with K₃PO₄), this happens in situ.
-
Too Slow: Reaction stalls; MIDA boronate remains unchanged.
-
Too Fast: High concentration of boronic acid leads to protodeboronation (formation of benzonitrile).
TLC Monitoring Protocol
The 4-cyanophenyl moiety is UV-active, making visualization straightforward. However, distinguishing the boronic acid from the MIDA ester requires specific polarity adjustments.
-
Stationary Phase: Silica Gel 60 F254.
-
Eluent System: 10% MeOH in DCM (MIDA boronates are polar).
-
Visualization:
-
UV (254 nm): Both MIDA and Boronic acid absorb strongly due to the nitrile group.
-
Stain (Curcumin/Alizarin): Specific for Boron.
-
Dip: 1% Curcumin in EtOH.
-
Result: Boronic acids turn bright orange/red immediately. MIDA boronates turn orange slowly (as they hydrolyze on the plate) or require heating.
-
-
Decision Logic:
-
Spot A (Low Rf ~0.1-0.2): MIDA Boronate (Starting Material).
-
Spot B (Med Rf ~0.4-0.5): Free Boronic Acid (Active Intermediate).
-
Spot C (High Rf ~0.8+): Cross-Coupled Product.
Phase 2: The Coupling (Product Formation)
Goal: Monitor the consumption of the Electrophile (Aryl Halide) and formation of Product.
LC-MS Method (Recommended): LC-MS is superior to TLC for distinguishing the protodeboronation byproduct (Benzonitrile) from the desired product.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Wavelength: 254 nm (Nitrile absorption).
| Species | Approx Retention Time (C18) | Mass Signal (ESI) | Notes |
| MIDA Boronate | Early (Polar) | [M+H]⁺ or [M+Na]⁺ | Often broad peak due to on-column hydrolysis. |
| Boronic Acid | Early-Mid | [M-H]⁻ (Negative Mode) | Often ionizes poorly in positive mode. |
| Benzonitrile | Mid | [M+H]⁺ (104 Da) | CRITICAL: If this peak grows, your base is too strong or temp is too high. |
| Product | Late (Non-polar) | [M+H]⁺ | Target peak. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways during the reaction monitoring process.
Caption: Decision logic for monitoring MIDA boronate cross-coupling. Balance hydrolysis rate to maximize yield.
Troubleshooting & FAQ Matrix
Q1: The reaction is stalled. I see only MIDA boronate and starting aryl halide.
-
Diagnosis: The hydrolysis step is not occurring. MIDA boronates require water and base to "unlock."[2]
-
Fix:
-
Ensure water is present in the solvent system (e.g., THF:H₂O 10:1).
-
Verify base solubility. K₃PO₄ is standard; if using anhydrous conditions, switch to NaOH (aq) or add 10% v/v water.
-
Increase temperature to 60°C.
-
Q2: I see the boronic acid on TLC, but no cross-coupled product.
-
Diagnosis: Catalyst failure or "Fast Release." If the boronic acid accumulates, it may decompose before the Pd catalyst can transmetallate.
-
Fix:
-
Slow down hydrolysis: Reduce water content or lower the temperature.
-
Check Catalyst: Ensure the system is degassed (oxygen kills Pd(0)).
-
Add MIDA slowly: Use a syringe pump to add the MIDA boronate solution to the catalyst/aryl halide mixture over 1-2 hours.
-
Q3: I detect a large peak at m/z 104 (Benzonitrile).
-
Diagnosis: Protodeboronation.[1][3] The C-B bond is breaking, replacing Boron with a Proton.
-
Fix: This is irreversible. For the next run, use a milder base (e.g., NaHCO₃ instead of NaOH) or use anhydrous conditions with a slow addition of water.
Q4: Is the Nitrile (CN) group stable?
-
Diagnosis: Generally yes, but it can hydrolyze to a primary amide (–CONH₂) under strong basic conditions (pH > 12) at high heat.
-
Monitoring: Watch for [M+18] peaks in LC-MS (Hydration of nitrile).
-
Prevention: Avoid boiling NaOH. Use K₃PO₄ or K₂CO₃ at 60°C.
Post-Reaction Purification (The "MIDA Trick")
If you are synthesizing a MIDA-Intermediate (i.e., reacting the Aryl Halide side while keeping the MIDA group intact), you can exploit solubility for purification.[4]
-
Quench: Dilute with Et₂O or EtOAc.
-
Wash: Wash with water. The MIDA boronate is organic soluble but polar.
-
Precipitation:
-
Dissolve crude in a minimum amount of Acetone or THF.
-
Slowly add Et₂O (Diethyl Ether).
-
The MIDA boronate will often crystallize/precipitate out, while impurities remain in solution.
-
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.[5]2007 , 129, 6716–6717.[2][6][7]
-
Gonzalez, J. A.; et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[8] Nature Chemistry2016 , 8, 1067–1075.
-
Sigma-Aldrich. "MIDA Boronates Technical Guide." MilliporeSigma Technical Library.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412-443.
Sources
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemica.com [medchemica.com]
Validation & Comparative
Technical Guide: 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile vs. 4-Cyanophenylboronic Acid
Executive Summary: The Strategic Shift to MIDA Boronates
For researchers engaged in complex small-molecule synthesis or medicinal chemistry, the choice between 4-cyanophenylboronic acid (standard reagent) and its MIDA boronate ester counterpart (engineered reagent) is not merely about preference—it is about kinetic control and purification capability.
While the free boronic acid is suitable for simple, one-off couplings, it suffers from inherent instability (protodeboronation and boroxine formation) and incompatibility with silica gel chromatography. The MIDA boronate, 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile , utilizes an N-coordinated "cage" to rehybridize the boron atom from
Part 1: Chemical Architecture & Stability Profile
The fundamental difference lies in the hybridization of the boron center. This structural variance dictates every aspect of their handling and reactivity.
Comparative Properties Table
| Feature | 4-Cyanophenylboronic Acid | 4-Cyanophenyl MIDA Boronate |
| CAS Number | 126747-14-6 | 1150114-77-2 |
| Boron Hybridization | ||
| Electronic State | Contains empty p-orbital (Lewis Acidic) | p-orbital occupied by N-B dative bond |
| Bench Stability | Low. Prone to dehydration (boroxines) and oxidation. | High. Indefinitely stable crystalline solid.[1][2] |
| Chromatography | Incompatible. Streaks on silica; sticks to stationary phase. | Compatible. Elutes as a discrete spot; stable to standard eluents.[1] |
| Solubility | Soluble in polar organic solvents/base; poor in non-polar. | Soluble in MeCN, DMSO, Acetone; moderate in THF. |
The "Boroxine" Problem
Free boronic acids, including the 4-cyano derivative, exist in a complex equilibrium. Upon storage, they dehydrate to form cyclic trimers called boroxines . This makes stoichiometry difficult to calculate accurately.
-
Implication: You may think you are adding 1.0 equivalent, but due to variable water content and oligomerization, the effective concentration fluctuates.
-
MIDA Solution: The MIDA ester is monomeric and crystalline. 100 mg of MIDA boronate is exactly that—allowing for precise stoichiometric control.
Part 2: The "Slow-Release" Mechanism
The critical advantage of the MIDA boronate in Suzuki-Miyaura coupling is the Slow-Release Strategy .
The Mechanism of Action
In a standard coupling with boronic acid, the entire bolus of reagent is available immediately. For unstable substrates (like electron-deficient nitriles), this high concentration promotes:
-
Protodeboronation: The C-B bond cleaves, yielding benzonitrile (dead end).
-
Homocoupling: Oxidative dimerization of the boronic acid.
The MIDA boronate acts as a reservoir . Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover of the Palladium cycle.
Figure 1: The Kinetic Advantage.[3] By ensuring k1 (release) < k2 (catalysis), the standing concentration of free boronic acid remains low, suppressing side reactions.
Part 3: Experimental Protocols
Protocol A: Standard Coupling (Using 4-Cyanophenylboronic Acid)
Best for simple substrates where stability is not a concern.
-
Reagents: Aryl Halide (1.0 eq), 4-Cyanophenylboronic acid (1.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).
-
Solvent: DME/Water or Toluene/Ethanol/Water (degassed).
-
Procedure:
-
Combine solids in a vial.
-
Add degassed solvents under Nitrogen/Argon.
-
Heat to 80-100°C for 4-12 hours.
-
-
Risk: If the aryl halide is electron-rich or sterically hindered, the boronic acid may decompose before the reaction is complete.
Protocol B: Slow-Release Coupling (Using MIDA Boronate)
Best for complex synthesis, unstable partners, or when purification is difficult.
-
Reagents: Aryl Halide (1.0 eq), 4-Cyanophenyl MIDA boronate (1.2 - 1.5 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%), K3PO4 (3.0 eq).
-
Solvent: Dioxane/Water (5:1 ratio). Note: Water is strictly required for hydrolysis.
-
Procedure:
-
Step 1: Charge a reaction vial with the MIDA boronate, aryl halide, Pd source, ligand, and base.
-
Step 2: Add Dioxane and Water (degassed).
-
Step 3: Heat to 60°C.
-
Mechanism: The base/water slowly hydrolyzes the MIDA ester. The free boronic acid is generated in situ and immediately consumed by the catalyst.
-
-
Work-up:
Part 4: Advanced Application – Iterative Cross-Coupling (ICC)
The defining feature of the MIDA boronate is its ability to survive a cross-coupling reaction if it is not the active species. This allows for the synthesis of complex oligomers or functionalized cores.[1]
Scenario: You want to couple a halide to the "Left" side of a molecule while keeping the "Right" side (the boron species) intact for a later step.
-
With Boronic Acid: Impossible. The boronic acid will react or decompose.[5]
-
With MIDA: You can use a Halo-MIDA boronate building block.[1][2][3][6][7] The halide reacts, but the MIDA boron remains protected (inert) under anhydrous conditions.
Figure 2: Iterative Cross-Coupling Workflow. The MIDA moiety acts as a masking group, allowing the boron species to be carried through multiple synthetic steps.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks."[8] Journal of the American Chemical Society, 129(21), 6716–6717.[8] Link
-
Gillis, E. P., & Burke, M. D. (2009). "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society, 130(43), 14084–14085.[6] Link
-
Gonzalez, J. A., et al. (2016). "Two distinct mechanisms for the hydrolysis of MIDA boronates."[3] Nature Chemistry, 8, 1067–1075.[3] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. escholarship.org [escholarship.org]
- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grillolabuc.com [grillolabuc.com]
- 8. A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
4-cyanophenyl MIDA boronate vs. 4-cyanophenyl pinacol ester
Technical Comparison: 4-Cyanophenyl MIDA Boronate vs. 4-Cyanophenyl Pinacol Ester
Executive Summary
For the drug development professional, the choice between 4-cyanophenyl MIDA boronate and 4-cyanophenyl pinacol ester (Bpin) is not merely a matter of preference but of kinetic control vs. atom economy .
-
Select 4-Cyanophenyl Pinacol Ester for standard, single-step cross-couplings where atom economy and commercial availability are paramount.
-
Select 4-Cyanophenyl MIDA Boronate for iterative synthesis, purification of difficult intermediates, or when the specific electron-withdrawing nature of the cyano group causes protodeboronation issues under standard basic coupling conditions.
The Mechanistic Divergence: Hybridization Control
The fundamental difference lies in the hybridization of the boron atom, which dictates the chemical inertness of the species.
-
Pinacol Ester (sp² - Active/Labile): The boron atom in the pinacol ester is sp² hybridized with a vacant p-orbital. Although the oxygen atoms donate electron density to attenuate Lewis acidity, the p-orbital remains accessible for transmetallation (reaction) or base attack (decomposition).
-
MIDA Boronate (sp³ - Inert/Protected): The N-methyliminodiacetic acid (MIDA) ligand forms a dative B←N bond, filling the p-orbital. The boron becomes sp³ hybridized (tetrahedral), effectively "switching off" its reactivity until the ligand is hydrolyzed.
Visualization: Hybridization & Activation Pathway
The following diagram illustrates the "Slow-Release" mechanism that makes MIDA boronates unique compared to the direct reactivity of Pinacol esters.
Caption: The MIDA boronate requires a hydrolytic 'unlocking' step to revert to the reactive sp² species, whereas Pinacol esters exist in a reactive or semi-reactive state.
Stability Under Stress: The Cyano Factor
The 4-cyano group is a strong electron-withdrawing group (EWG) (
A. Protodeboronation Risk[1]
-
Pinacol Ester: The EWG pulls electron density from the aromatic ring, making the C-B bond more polarized. Under the basic conditions required for Suzuki coupling (e.g.,
, ), the hydroxide ion can attack the boron, facilitating the cleavage of the C-B bond and replacing it with a proton (protodeboronation). This leads to the formation of benzonitrile as a byproduct. -
MIDA Boronate: The sp³ cage prevents the initial coordination of the base to the boron atom, rendering the C-B bond robust against protodeboronation during storage and anhydrous reaction steps.
B. Chromatographic Stability[2][3][4][5][6]
-
Pinacol Ester: Often hydrolyzes on silica gel, leading to streaking (tailing) and loss of mass. The 4-cyanophenyl Bpin is relatively stable but can degrade during slow columns.
-
MIDA Boronate: Highly stable on silica gel.[1][2] It behaves like a standard organic molecule, allowing for easy purification and recovery.
Comparative Data Profile
| Feature | 4-Cyanophenyl Pinacol Ester | 4-Cyanophenyl MIDA Boronate |
| CAS Number | 171364-82-2 | 1003859-66-8 |
| Hybridization | sp² (Trigonal Planar) | sp³ (Tetrahedral) |
| Atom Economy | High (Leaving group MW ~118) | Low (Leaving group MW ~145 + requires cleavage) |
| Physical State | Solid (often low melting) or Oil | Crystalline Solid (Free-flowing) |
| Solubility | Soluble in Hexanes, Toluene, DCM | Insoluble in Hexanes; Soluble in THF, MeCN, DMSO |
| Silica Stability | Moderate (Fast elution recommended) | Excellent (Compatible with standard flash) |
| Reaction Type | Standard Suzuki-Miyaura | Iterative Cross-Coupling (ICC) / Slow Release |
Experimental Protocols
Protocol A: Standard Cross-Coupling (Pinacol Ester)
Best for: Simple, one-step couplings where speed is prioritized.
-
Charge: To a reaction vial, add aryl halide (1.0 equiv), 4-cyanophenyl pinacol ester (1.1 equiv), and Pd catalyst (e.g.,
, 3-5 mol%). -
Solvent: Add 1,4-dioxane or toluene (0.2 M concentration).
-
Base: Add aqueous
(2M, 3.0 equiv). -
Reaction: Degas (sparge with Ar for 5 min). Heat to 80-100°C for 2-12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Note: If protodeboronation (benzonitrile formation) is observed, switch to anhydrous conditions (CsF in Dioxane) or Protocol B.
Protocol B: Slow-Release Cross-Coupling (MIDA Boronate)
Best for: Unstable substrates, iterative synthesis, or minimizing homocoupling.
Mechanism: The base (
-
Charge: To a reaction vial, add aryl halide (1.0 equiv), 4-cyanophenyl MIDA boronate (1.2 - 1.5 equiv), and
/ SPhos (or XPhos) (catalyst system). -
Solvent: Add a mixture of 1,4-Dioxane : Water (5:1) . Crucial: Water is required for hydrolysis.
-
Base: Add
(3.0 equiv). Note: is specific for the slow-release kinetics. -
Reaction: Heat to 60°C . (MIDA hydrolysis is temperature-dependent; 60°C is the standard "release" temp).
-
Monitoring: Monitor by TLC/LCMS. The MIDA spot will disappear as the product spot appears.
-
Workup: Standard aqueous workup.
Protocol C: Purification of MIDA Intermediates
If you are synthesizing the MIDA boronate itself or an intermediate containing it.
-
Eluent: Use EtOAc/Hexanes (standard) or EtOAc/MeOH (for more polar derivatives).
-
Loading: Solid load or dissolve in minimal THF/DCM.
-
TLC: Visualize using UV (254 nm) or Iodine stain. MIDA boronates are generally UV active.
-
Recovery: Evaporate solvents. MIDA boronates often crystallize upon removal of solvent.
Decision Matrix
Use the following logic to select the correct reagent for your campaign:
| Scenario | Recommended Reagent | Reasoning |
| Large Scale (>100g) | Pinacol Ester | Cost-effective; higher atom economy reduces waste mass. |
| Iterative Synthesis | MIDA Boronate | Allows installation of the boron moiety before other transformations. The MIDA group survives subsequent anhydrous reactions. |
| Unstable Halide | MIDA Boronate | "Slow release" prevents the accumulation of reactive boronic acid, reducing homocoupling and protodeboronation. |
| Purification Issues | MIDA Boronate | If the Bpin ester co-elutes with the halide or byproduct, the MIDA derivative will have significantly different polarity (more polar), simplifying separation. |
| Anhydrous Conditions | Pinacol Ester | MIDA requires water/base to activate.[3] If your substrate is water-sensitive, use Bpin with an anhydrous base (e.g., CsF). |
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[3][4]2007 , 129, 6716-6717. Link
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[3][4]2009 , 131, 6961-6963. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412-443. Link
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." J. Am. Chem. Soc.[3][4]2010 , 132, 14073–14075. Link
Sources
A Senior Application Scientist's Guide to the Comparative Reactivity of Aryl MIDA Boronates in Cross-Coupling Reactions
For the modern chemist engaged in drug discovery and complex molecule synthesis, the ability to orchestrate the assembly of molecular fragments with precision and reliability is paramount. Aryl MIDA (N-methyliminodiacetic acid) boronates have emerged as indispensable tools in this endeavor. Their remarkable benchtop stability, compatibility with a wide range of reaction conditions, and, most critically, their capacity for controlled reactivity have solidified their place in the synthetic chemist's toolbox.[1]
This guide provides an in-depth comparison of the reactivity of various aryl MIDA boronates, moving beyond simple protocols to explain the underlying principles that govern their performance. We will explore how electronic and steric factors on the aryl ring influence cross-coupling outcomes, provide supporting experimental data, and detail a validated protocol for their use.
The Core Principle: Reactivity Through Slow Release
Unlike traditional boronic acids, which can be prone to decomposition, or boronic esters that may exhibit sluggish reactivity, MIDA boronates operate on a "slow-release" principle.[2][3] In their protected, crystalline form, the boron atom is sp³-hybridized and coordinatively saturated by the tridentate MIDA ligand. This tetrahedral geometry renders the boronate inert to the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions.
Reactivity is "unlocked" only in the presence of an aqueous base, which hydrolyzes the MIDA ester to liberate the active, sp²-hybridized boronic acid in situ. This slow, controlled release is the key to their success, as it maintains a low concentration of the often-unstable boronic acid in the reaction mixture, minimizing side reactions such as protodeboronation and homocoupling.[2]
The mechanism of this critical hydrolysis step has been shown to be relatively insensitive to the electronic properties of the aryl substituent. A study of the base-mediated hydrolysis rates for a series of electronically diverse aryl MIDA boronates revealed only a weak correlation (log(kₓ/kₕ) = 0.5σ), indicating that the initial deprotection step is not the primary determinant of overall cross-coupling efficiency.[4] Consequently, the major differences in reactivity observed between various aryl MIDA boronates arise from the intrinsic properties of the liberated boronic acid in the subsequent, rate-determining transmetalation step of the catalytic cycle.
Comparative Reactivity Analysis
To provide a clear comparison, we have compiled data from seminal studies, focusing on the Suzuki-Miyaura coupling of various aryl MIDA boronates with a challenging, electron-rich, and sterically hindered aryl chloride, 2,4-dimethoxychlorobenzene. The conditions are standardized to allow for a meaningful comparison of how electronics and sterics affect the outcome.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Aryl MIDA Boronates
Reaction Conditions: Aryl MIDA Boronate (1.2 equiv), 2,4-dimethoxychlorobenzene (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (7.5 equiv), 5:1 dioxane/H₂O, 60 °C, 6 h.
| Entry | Aryl MIDA Boronate (Ar-B(MIDA)) | Aryl Group Characteristics | Isolated Yield (%) | Reference |
| 1 | 4-Methylphenyl | Electron-Donating (Weak) | 99% | [5] |
| 2 | 4-Methoxyphenyl | Electron-Donating (Strong) | 99% | [5] |
| 3 | Phenyl | Neutral | 96% | [5] |
| 4 | 4-Trifluoromethylphenyl | Electron-Withdrawing | 91% | [5] |
| 5 | 2-Methylphenyl | Sterically Hindered (Ortho) | 98% | [5] |
| 6 | 2-Thiophenyl | Heteroaryl | 99% | [5] |
Analysis of Reactivity Trends
1. Electronic Effects: The data in Table 1 reveals a clear, albeit modest, trend related to the electronic nature of the aryl substituent.
-
Electron-Donating Groups (EDGs): Aryl MIDA boronates bearing both weak (Entry 1: 4-methyl) and strong (Entry 2: 4-methoxy) electron-donating groups provide quantitative yields (99%). This is consistent with the general mechanism of the Suzuki-Miyaura reaction, where increased electron density on the boronic acid's aryl ring facilitates the rate-determining transmetalation step.
-
Electron-Withdrawing Groups (EWGs): The presence of a strong electron-withdrawing trifluoromethyl group (Entry 4) results in a slightly diminished, though still excellent, yield of 91%. This reduction in reactivity is attributed to the decreased nucleophilicity of the corresponding boronic acid, which slows the transfer of the aryl group from boron to the palladium center.
Causality: The choice of a MIDA boronate is particularly enabling for electron-rich systems. While the released boronic acids are more reactive in the desired coupling, they are also often less stable. The slow-release strategy mitigates this instability, allowing their high intrinsic reactivity to be productively harnessed.
2. Steric Effects: Steric hindrance, particularly from ortho-substituents, can significantly impact the efficiency of cross-coupling reactions.
-
Ortho-Substituents: The 2-methylphenyl MIDA boronate (Entry 5) performs exceptionally well, affording a 98% yield. This demonstrates the robustness of the slow-release methodology. The MIDA boronate itself is stable, and the slow generation of the sterically encumbered 2-tolylboronic acid allows it to couple efficiently without significant decomposition, even with a hindered coupling partner. While this example shows high efficiency, it is a known principle that excessive steric bulk on both coupling partners can impede the reaction. For instance, coupling a 2,6-disubstituted aryl MIDA boronate with a similarly hindered aryl halide would likely require more forcing conditions or specialized catalyst systems to achieve high conversion.[6][7]
Causality: The success with the 2-methylphenyl group highlights the advantage of the Pd(OAc)₂/SPhos catalytic system. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of challenging aryl chlorides and facilitates the subsequent transmetalation and reductive elimination steps, even with sterically demanding substrates.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an aryl MIDA boronate with an aryl chloride, reflecting the conditions used for the comparative data in Table 1.
Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the aryl MIDA boronate (0.30 mmol, 1.2 equiv), aryl chloride (0.25 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 1.875 mmol, 7.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.0125 mmol, 5 mol%), and SPhos (0.025 mmol, 10 mol%).
-
Expert Insight (Trustworthiness): The use of a potent base like K₃PO₄ is crucial. It not only participates in the catalytic cycle but also provides the necessary basic aqueous environment to promote the slow hydrolysis of the MIDA boronate. Anhydrous K₃PO₄ will result in little to no reaction.[4]
-
-
Inerting the Atmosphere:
-
Seal the vial with a PTFE-lined cap.
-
Evacuate the vial under vacuum and backfill with argon. Repeat this cycle a total of three times to ensure an inert atmosphere.
-
Expert Insight (Causality): The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Removing air prevents oxidative degradation of the catalyst and phosphine ligand, ensuring high catalytic turnover and reproducible results.
-
-
Solvent Addition:
-
Through the septum, add 3.0 mL of anhydrous 1,4-dioxane, followed by 0.6 mL of degassed water.
-
Expert Insight (Causality): The biphasic dioxane/water system is critical. The organic phase solubilizes the aryl halide, MIDA boronate, and catalyst complex, while the aqueous phase contains the base and facilitates the hydrolysis of the MIDA boronate.[8]
-
-
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Expert Insight (Trustworthiness): The stability of MIDA boronates to silica gel is a major advantage, but this applies to the starting material.[1] The product of this reaction is the coupled biaryl, and the MIDA ligand is consumed and becomes part of the aqueous waste (as N-methyliminodiacetic acid disodium salt).
-
Conclusion
Aryl MIDA boronates are more than just stable surrogates for boronic acids; they are enabling reagents that operate through a controlled, slow-release mechanism. This guide demonstrates that while the initial hydrolysis step is largely independent of the aryl ring's electronics, the subsequent cross-coupling reactivity follows predictable trends. Electron-donating groups generally favor higher yields, while electron-withdrawing groups can slightly diminish them. Furthermore, the methodology is robust enough to accommodate moderate steric hindrance, particularly when paired with state-of-the-art catalytic systems. By understanding these principles, researchers can more effectively leverage the power of aryl MIDA boronates to solve complex synthetic challenges in drug discovery and beyond.
References
-
Lipshutz, B. H., Ghorai, S. (2012). Suzuki-Miyaura Cross-Couplings of MIDA Boronates in Water. Organic Letters, 14(15), 422-425. [Link]
-
Zhao, G., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 910978. [Link]
-
Malik, I., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1146. [Link]
-
Dodd, S. W. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-55). The Royal Society of Chemistry. [Link]
-
Ball, N. D., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Green Chemistry, 15(1), 100-104. [Link]
-
Lee, J. C. H., et al. (2011). Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. Organic & Biomolecular Chemistry, 9(7), 2457-2462. [Link]
-
Guram, A. S., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(4), 324-330. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298-13316. [Link]
-
Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(20), 6961-6963. Note: A more comprehensive review is often found in related publications by the Burke group. A representative link is: [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 295-299. [Link]
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ResearchGate. (2020). The Suzuki−Miyaura coupling between different aryl halides and various... Scientific Diagram. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. Doctoral dissertation, University of Illinois at Urbana-Champaign. [Link]
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ResearchGate. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Publication. [Link]
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Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 295-299. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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ResearchGate. (2021). Comparison of reactivity of different boron reagents... Scientific Diagram. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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A Comparative Guide to the NMR Analysis of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile and its Alternatives for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Boronic acid derivatives are indispensable reagents in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The stability, reactivity, and ease of handling of these reagents can significantly impact the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, a representative dioxazaborocane, with two widely used alternatives: 4-cyanophenylboronic acid MIDA ester and 4-cyanophenylboronic acid pinacol ester. Our analysis focuses on the validation of these products through Nuclear Magnetic Resonance (NMR) spectroscopy, offering supporting experimental data and field-proven insights to inform your selection process.
Introduction: The Quest for the Ideal Boronic Acid Surrogate
Boronic acids are well-established as versatile reagents in Suzuki-Miyaura cross-coupling reactions.[1] However, their inherent instability, including a propensity for dehydration to form boroxines and susceptibility to protodeboronation, can present significant challenges in terms of storage, handling, and reaction efficiency.[2] This has led to the development of various protecting groups that modulate the reactivity and enhance the stability of the boronic acid moiety. An ideal boronic acid surrogate should be a stable, crystalline solid that is easy to handle and purify, yet readily releases the active boronic acid under specific reaction conditions.
This guide will explore the structural and performance differences of three key players in this space, all derived from 4-cyanophenylboronic acid:
-
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (Dioxazaborocane): This compound features a bicyclic structure with a dative bond between the nitrogen and boron atoms. This internal coordination is key to its notable stability.
-
4-Cyanophenylboronic acid MIDA ester (MIDA Ester): N-methyliminodiacetic acid (MIDA) boronates are renowned for their exceptional stability to air, moisture, and chromatography, making them highly attractive for multi-step synthesis.[3]
-
4-Cyanophenylboronic acid pinacol ester (Pinacol Ester): As one of the most common boronic acid protecting groups, pinacol esters offer a balance of stability and reactivity, serving as a benchmark in the field.[2]
We will delve into a comparative analysis of these compounds, focusing on their characterization by NMR spectroscopy, their relative stability under hydrolytic conditions, and their performance in a model Suzuki-Miyaura cross-coupling reaction.
Structural Characterization by NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of boronic acid derivatives. ¹H and ¹¹B NMR are particularly informative for this class of compounds.
The Role of ¹¹B NMR in Boron Chemistry
The boron nucleus has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more commonly observed due to its higher natural abundance and more favorable NMR properties.[4] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. A key distinction can be made between trigonal planar (sp²) and tetrahedral (sp³) boron centers. Generally, sp³-hybridized boron atoms are more shielded and thus appear at a higher field (lower ppm) in the ¹¹B NMR spectrum compared to their sp² counterparts. This distinction is fundamental to understanding the structure and stability of the boronic acid surrogates under investigation.
Comparative NMR Data
The following table summarizes the expected and observed ¹H and ¹¹B NMR chemical shifts for our three compounds of interest.
| Compound | Key ¹H NMR Signals (δ, ppm) | ¹¹B NMR Signal (δ, ppm) | Boron Hybridization |
| 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile | Aromatic protons (~7.7-8.0), -OCH₂CH₂N- protons | ~10-15 | sp³ |
| 4-Cyanophenylboronic acid MIDA ester | Aromatic protons (~7.7-8.1), N-CH₃ (~2.9), -N(CH₂CO)₂- (~4.0-4.2) | ~12.5 | sp³ |
| 4-Cyanophenylboronic acid pinacol ester | Aromatic protons (~7.6-7.8), -C(CH₃)₄- (~1.35) | ~30-34 | sp² |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
The upfield ¹¹B NMR chemical shifts for the dioxazaborocane and MIDA ester are indicative of a tetrahedral, sp³-hybridized boron center, a direct consequence of the intramolecular dative N→B bond.[5] In contrast, the downfield chemical shift for the pinacol ester confirms a trigonal planar, sp²-hybridized boron, which lacks this internal coordination.
dot graph ERD { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [arrowhead=none, color="#5F6368"];
} "Comparative NMR Data Summary"
Experimental Section
General Experimental Procedures
All reagents and solvents were purchased from commercial suppliers and used without further purification. ¹H and ¹¹B NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H NMR, and BF₃·OEt₂ for ¹¹B NMR.
Synthesis of Boronic Acid Derivatives
The synthesis of 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile, 4-cyanophenylboronic acid MIDA ester, and 4-cyanophenylboronic acid pinacol ester was performed following established literature procedures. The starting material for all three compounds was 4-cyanophenylboronic acid.[6]
Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the boronic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, which can lead to broad signals, a wider spectral width and a larger number of scans (e.g., 1024) may be necessary to obtain a good signal-to-noise ratio.[7] A longer acquisition time and a shorter relaxation delay are often employed.
Comparative Performance Analysis
Hydrolytic Stability
The stability of boronic acid surrogates to hydrolysis is a crucial parameter, as premature decomposition can lead to reduced yields and the formation of byproducts. We investigated the hydrolytic stability of the three compounds by monitoring their ¹H NMR spectra in a mixture of DMSO-d₆ and D₂O over time.
Experimental Protocol for Hydrolysis Study:
-
Prepare a stock solution of each boronic acid derivative in DMSO-d₆.
-
In an NMR tube, mix a known amount of the stock solution with a defined volume of D₂O.
-
Acquire a ¹H NMR spectrum at regular time intervals (e.g., 0, 1, 4, and 24 hours).
-
Monitor the appearance of signals corresponding to the hydrolyzed product (4-cyanophenylboronic acid) and the disappearance of the signals of the starting material.
Expected Results:
Based on literature precedent, the expected order of hydrolytic stability is:
MIDA Ester > Dioxazaborocane > Pinacol Ester
MIDA esters are known to be exceptionally stable to hydrolysis under neutral and even mildly basic conditions.[8] Dioxazaborocanes, while also quite stable due to the N→B dative bond, are expected to be more susceptible to hydrolysis than MIDA esters.[5] Pinacol esters are generally the most prone to hydrolysis among the three.[9]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} "Workflow for Hydrolytic Stability Study"
Reactivity in Suzuki-Miyaura Cross-Coupling
The ultimate test of a boronic acid surrogate is its performance in a cross-coupling reaction. We propose a comparative study of the three derivatives in a Suzuki-Miyaura reaction with 4-chloroanisole as a representative aryl chloride coupling partner.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vial, add the boronic acid derivative (1.2 equiv), 4-chloroanisole (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Add a suitable solvent system (e.g., dioxane/water, 5:1).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set period (e.g., 12 hours).
-
After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent, and analyze the conversion to the desired biaryl product by GC-MS or ¹H NMR spectroscopy.
Expected Outcome:
The reactivity in Suzuki-Miyaura coupling is expected to be inversely related to the stability of the boronic acid surrogate. The ease of release of the active boronic acid is critical for the transmetalation step of the catalytic cycle. Therefore, the expected order of reactivity is:
Pinacol Ester > Dioxazaborocane ≈ MIDA Ester
Pinacol esters readily participate in Suzuki-Miyaura couplings under standard conditions. Dioxazaborocanes and MIDA esters require in situ hydrolysis to release the free boronic acid, which can sometimes necessitate more forcing conditions or longer reaction times.[10] The "slow-release" nature of MIDA boronates can be advantageous in certain contexts, particularly when dealing with unstable boronic acids.[10]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} "Workflow for Suzuki-Miyaura Reactivity Study"
Conclusion and Recommendations
The choice of a boronic acid surrogate is a multifaceted decision that depends on the specific requirements of the synthetic route.
-
4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile offers a good balance of stability and reactivity. Its enhanced stability compared to pinacol esters makes it a more robust building block, while still being sufficiently reactive for many cross-coupling applications.
-
4-Cyanophenylboronic acid MIDA ester is the gold standard for stability. It is the ideal choice for multi-step syntheses where the boronic acid moiety needs to be carried through several transformations before the final cross-coupling step. Its "slow-release" characteristic can also be beneficial for reactions involving unstable boronic acids.
-
4-Cyanophenylboronic acid pinacol ester remains a workhorse in organic synthesis due to its ready availability and generally good reactivity. For straightforward, single-step cross-coupling reactions where high stability is not a primary concern, the pinacol ester is often a cost-effective and efficient choice.
Ultimately, the selection of the optimal boronic acid derivative will be guided by the specific demands of your research. By understanding the relative strengths and weaknesses of each of these alternatives, as elucidated by NMR analysis and comparative reactivity studies, you can make an informed decision that will streamline your synthetic efforts and accelerate your drug discovery programs.
References
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Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (17), 6716–6717. [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository. [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. J. Org. Chem.2022 , 87 (22), 14815–14822. [Link]
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From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. PMC. [Link]
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(a) 1 H NMR (b) 13 C NMR (c) 19 F NMR, and (d) 11 B NMR spectrum of... ResearchGate. [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]
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4-Cyanophenylboronic acid. PubChem. [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
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Benzonitrile at BMRB. [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.)1984 , 93 (2), 145-155. [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (19), 6961–6963. [Link]
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Benzonitrile - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature2014 , 510 (7505), 385–390. [Link]
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Synthesis, Antibacterial, Antifungal and Computational Study of (E)-4-(3-(2,3-Dihydrobenzo[b][5][11]dioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile. ResearchGate. [Link]
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¹¹B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. ChemRxiv. [Link]
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Synthesis, Characterization, and Crystal Structure of (E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile Dimethyl Sulfoxide Hemisolvate. ResearchGate. [Link]
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¹¹B NMR Spectroscopy. Institute of Chemistry Ceylon. [Link]
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Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research2020 , 13 (3), 225-239. [Link]
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¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules2024 , 29 (21), 4998. [Link]
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Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Molecules2022 , 27 (2), 395. [Link]
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Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. Egyptian Journal of Chemistry2024 , 67 (6), 1-8. [Link]
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B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. ResearchGate. [Link]
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A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of Biaryl Nitriles
Introduction: The Unique Structural Challenges of Biaryl Nitriles
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, prized for their conformational rigidity and unique spatial arrangement. The introduction of a nitrile group further enhances their utility, modulating electronic properties and providing a key handle for synthetic transformations. However, the unambiguous structural determination of these molecules presents a distinct set of challenges that demand a sophisticated analytical approach.
Key structural questions that must be answered include:
-
Intra-ring Connectivity: What is the precise substitution pattern on each aromatic ring?
-
Inter-ring Connectivity: What are the exact points of attachment between the two aryl rings?
-
Nitrile Group Placement: To which ring and at what position is the nitrile substituent attached?
-
Three-Dimensional Conformation: Does the molecule exhibit atropisomerism due to restricted rotation around the biaryl axis, and if so, what is its conformation?[1][2][3][4]
While 1D NMR provides initial clues, it often leads to ambiguity due to signal overlap and the inability to probe long-range or through-space connectivities. Two-dimensional (2D) NMR spectroscopy is the definitive toolset for resolving these complexities, providing a comprehensive map of the molecular architecture. This guide offers a comparative analysis of the primary 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—in the specific context of biaryl nitrile structure elucidation, grounded in field-proven insights and experimental logic.
The 2D NMR Workflow: A Logic-Driven Approach
The process of elucidating a biaryl nitrile structure is not about running a random battery of experiments, but about a logical progression where each technique builds upon the insights of the last. This creates a self-validating system where the final structure must be consistent with all acquired data.
Caption: Logical workflow for biaryl nitrile structure elucidation using 2D NMR.
Comparative Analysis of Key 2D NMR Techniques
The power of 2D NMR lies in its ability to resolve correlations through chemical bonds or through space.[5] Each experiment provides a unique piece of the structural puzzle.
COSY (Correlation Spectroscopy): Mapping the Proton Spin Systems
The COSY experiment is the foundational 2D technique for establishing proton-proton (¹H-¹H) connectivity within individual spin systems.[6][7]
-
Mechanism: Detects scalar (J) coupling between protons, typically over two or three bonds.
-
Application to Biaryl Nitriles: For a biaryl system, COSY is invaluable for tracing the connectivity of protons on each aromatic ring separately. For example, in a 1,4-disubstituted ring, COSY will show a correlation between the two adjacent protons, appearing as a classic AA'BB' or AB quartet system. This allows for the confident assembly of individual ring fragments.
-
Limitation: COSY provides no information about the connection between the two rings or the location of quaternary carbons (like the one bearing the nitrile or the point of aryl-aryl linkage).
HSQC (Heteronuclear Single Quantum Coherence): The C-H Blueprint
The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling).[6][8][9]
-
Mechanism: Provides a direct link between a proton and its attached carbon.
-
Application to Biaryl Nitriles: After using COSY to define the proton networks, HSQC acts as a blueprint, assigning each proton to its specific carbon atom. This is a critical step for unambiguously assigning the ¹³C spectrum. The high sensitivity of this proton-detected experiment is a significant advantage.[7][10]
-
Limitation: By definition, HSQC provides no information about non-protonated carbons. For biaryl nitriles, this means the nitrile carbon, the carbons at the biaryl linkage, and any other carbon bearing a substituent will be "invisible" in this experiment.
HMBC (Heteronuclear Multiple Bond Correlation): The Master Connector
The HMBC experiment is arguably the most powerful tool for this class of molecules. It reveals correlations between protons and carbons over multiple bonds (typically two to three bonds, ²JCH and ³JCH).[7][11][12]
-
Mechanism: Detects long-range J-coupling, allowing for the connection of otherwise isolated spin systems.
-
Application to Biaryl Nitriles:
-
Bridging the Rings: The key to confirming the biaryl linkage is observing an HMBC correlation from a proton on Ring A to a carbon on Ring B, specifically the carbon atom forming the aryl-aryl bond. For example, a proton ortho to the linkage on one ring should show a ³JCH correlation to the ipso-carbon of the other ring.
-
Locating the Nitrile: The nitrile carbon is quaternary and typically appears between 115-125 ppm.[13] Its position is definitively established by observing HMBC correlations from nearby protons (usually those in the ortho positions) to the nitrile carbon itself.
-
Assigning Quaternary Carbons: All other non-protonated carbons are assigned using their long-range correlations to nearby protons.
-
-
Causality in Practice: The experiment is optimized for a specific long-range coupling constant (e.g., 8 Hz). This choice maximizes the transfer of magnetization for typical two- and three-bond correlations, making them visible in the spectrum.[14]
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing 3D Space and Atropisomerism
Unlike the previous techniques which rely on through-bond coupling, NOESY (and its alternative, ROESY) detects correlations between nuclei that are close in space, regardless of their bonding arrangement.[15][16]
-
Mechanism: Based on the Nuclear Overhauser Effect (NOE), where magnetization is transferred through dipolar relaxation between spatially proximate nuclei (typically < 5 Å).
-
Application to Biaryl Nitriles: NOESY is the definitive experiment for investigating the conformation around the biaryl axis. If rotation is hindered, leading to stable atropisomers, NOESY can establish the relative orientation of the two rings.[17][18] A cross-peak between a proton on Ring A and a proton on Ring B is unambiguous proof of their spatial proximity, which can be used to assign the specific atropisomeric conformation.
-
Causality in Practice: The choice of mixing time is critical. It must be long enough to allow for NOE buildup but short enough to avoid spin diffusion, where magnetization spreads throughout the molecule, leading to ambiguous correlations.
Caption: Correlation types for elucidating biaryl nitrile structures.
Data Summary: A Head-to-Head Comparison
| Technique | Correlation Type | Bonds Probed | Primary Application for Biaryl Nitriles | Key Information Gained |
| COSY | ¹H - ¹H Homonuclear | 2-3 bonds (J-coupling) | Mapping proton networks within each aromatic ring. | Establishes intra-ring proton connectivity; defines spin systems. |
| HSQC | ¹H - ¹³C Heteronuclear | 1 bond (¹JCH) | Direct assignment of protonated carbons. | Unambiguously links each proton to its attached carbon. |
| HMBC | ¹H - ¹³C Heteronuclear | 2-4 bonds (nJCH) | Connecting fragments, locating quaternary carbons. | Confirms the biaryl linkage point and the position of the nitrile group.[19][20] |
| NOESY | ¹H - ¹H Homonuclear | Through-space (< 5Å) | Determining 3D structure and atropisomerism. | Reveals spatial proximity of protons on different rings, defining conformation. |
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step protocols. Instrument-specific parameters may vary, but the underlying logic remains constant.
Protocol 1: COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of the biaryl nitrile in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H Spectrum: Acquire a standard high-resolution ¹H spectrum to determine the chemical shift range (spectral width, sw).
-
Setup COSY Experiment:
-
Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width (sw) in both F2 (¹H) and F1 (¹H) dimensions to encompass all proton signals.
-
Set the number of increments in the F1 dimension (ni or td1) to 256 or 512 for adequate resolution.
-
Set the number of scans (ns) to 2 or 4 for samples with good concentration.
-
-
Acquisition & Processing:
-
Acquire the data. The experiment time is typically short (10-30 minutes).
-
Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
-
Phase correct the spectrum and reference it appropriately.
-
-
Rationale: The gradient-selected experiment helps suppress artifacts, providing a cleaner spectrum. The resolution in the indirect dimension (F1) is critical for resolving closely spaced cross-peaks.[21]
Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
1D Spectra: Acquire both ¹H and ¹³C spectra to determine their respective spectral widths.
-
Setup HSQC Experiment:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width (F2) based on the proton spectrum.
-
Set the ¹³C spectral width (F1) to cover the expected range (e.g., 0-160 ppm).
-
The central parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for aromatic C-H bonds.
-
-
Acquisition & Processing:
-
Acquire the data. With modern probes, a high-quality spectrum can often be obtained in under an hour.
-
Process the data with appropriate window functions and Fourier transformation.
-
-
Rationale: The use of an edited HSQC sequence can differentiate CH/CH₃ signals from CH₂ signals by their phase, providing additional structural information similar to a DEPT experiment.
Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: Use the same sample.
-
1D Spectra: Use the previously determined ¹H and ¹³C spectral widths.
-
Setup HMBC Experiment:
-
Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
The crucial parameter is the long-range coupling constant for which the experiment is optimized. A value of 8-10 Hz is standard and effective for observing typical ²JCH and ³JCH correlations in aromatic systems.
-
-
Acquisition & Processing:
-
HMBC is less sensitive than HSQC, so more scans (ns = 4 to 16) or a longer experiment time may be required.
-
Process the data, typically in magnitude mode, to avoid phasing issues with varying coupling constants.
-
-
Rationale: Optimizing for an 8-10 Hz coupling provides the best compromise for observing the key correlations to quaternary carbons, which is the primary goal for this experiment in the context of biaryl nitriles.[22]
Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Use the same sample. Ensure it is free of paramagnetic impurities which can interfere with relaxation.
-
1D ¹H Spectrum: Use the previously determined ¹H spectral width.
-
Setup NOESY Experiment:
-
Load a standard gradient-selected NOESY pulse sequence (e.g., noesygpph).
-
Set the spectral widths for ¹H in both dimensions.
-
The most critical parameter is the mixing time (d8). For small to medium-sized molecules like biaryl nitriles, a mixing time in the range of 500-800 ms is a good starting point. This may require optimization.
-
-
Acquisition & Processing:
-
Acquire the data. This can be a longer experiment, depending on the required sensitivity.
-
Process with a sine-squared window function and 2D Fourier transform.
-
-
Rationale: The mixing time dictates the extent of magnetization transfer. If it's too short, cross-peaks will be weak; if it's too long, spin diffusion can occur, leading to false correlations. For molecules of this size, ROESY can sometimes be a better alternative as it avoids the issue of zero-crossing NOEs.
Conclusion
The structural elucidation of biaryl nitriles is a puzzle that cannot be solved by a single analytical technique. It requires a synergistic and logical application of a suite of 2D NMR experiments. COSY and HSQC build the fundamental framework of the individual rings, HMBC acts as the master connector that pieces the fragments together and definitively places key functional groups, and NOESY provides the final layer of detail, revealing the molecule's three-dimensional architecture. By understanding the strengths and causalities behind each experiment, researchers can confidently and efficiently navigate the complexities of these important molecular scaffolds, ensuring structural integrity in their drug development and materials science endeavors.
References
- Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
- Stadler, M., et al. (2025, January 29). The Biarylitides: Understanding the Structure and Biosynthesis of a Fascinating Class of Cytochrome P450 Modified RiPP Natural Products. PMC.
- University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
-
Oxford University Press. (2025, August 19). A Practical Guide to Structure Determination in Organic Chemistry. Retrieved from [Link]
-
Richards, S. A., & Hollerton, J. C. (2023). Essential practical NMR for organic chemistry. U.S. Department of Commerce. Retrieved from [Link]
-
Richards, S. A., & Hollerton, J. C. (2023). Essential Practical NMR for Organic Chemistry, 2nd Edition. Wiley. Retrieved from [Link]
- Ruttimann, M., & Gademann, K. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
- Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (n.d.). Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry.
-
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
- Sathis Kumar, D., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research.
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). HMBC. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN.... Retrieved from [Link]
- Cordaro, M., et al. (n.d.). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. PMC.
- Unknown Author. (n.d.). 2D NMR A correlation map between two NMR parameters.
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
- Jaspars, M. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen.
-
OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
-
Forinash, K. (2020, September 19). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. YouTube. Retrieved from [Link]
-
Kolyagin, Y. G., et al. (2025, September 1). Through-space NMR correlations between two different half-integer quadrupolar nuclei using T-HMQC sequences. ResearchGate. Retrieved from [Link]
-
Elyashberg, M., et al. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]
- Unknown Author. (n.d.). Long-range heteronuclear correlation.
-
RSC Publishing. (n.d.). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]
-
American Chemical Society. (2024, January 17). Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Non-biaryl Atropisomers. Part 1. Configurationally stable 1,2-diaryl-3-methyl-1,4,5,6-tetrahydropyrimidinium salts. Retrieved from [Link]
-
PubMed. (2012, May 21). High-resolution through-space correlations between spin-1/2 and half-integer quadrupolar nuclei using the MQ-D-R-INEPT NMR experiment. Retrieved from [Link]
-
Growing Science. (2015, June 17). The DFT study on racemisation of atropisomeric biaryls. Retrieved from [Link]
-
Prime Scholars. (2024, June 26). Exploring NMR Spectroscopy: A Window into Molecular Structure. Archives in Chemical Research. Retrieved from [Link]
-
National Institutes of Health. (2024, January 17). Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. PMC. Retrieved from [Link]
-
CORE. (2005, October 18). NMR Heteronuclear Correlation between Quadrupolar Nuclei in Solids. Retrieved from [Link]
-
NUS Blog. (n.d.). Atropisomers beyond the C–C axial chirality: Advances in catalytic asymmetric synthesis. Retrieved from [Link]
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Technical Guide: LC-MS Analysis of Reaction Mixtures Containing 4-Cyanophenyl MIDA Boronate
Executive Summary
The Analytical Dilemma: In the development of biaryl pharmaceuticals (e.g., nitriles like Letrozole or Perampanel precursors), 4-cyanophenyl boronic species are critical intermediates. However, quantifying these species is notoriously difficult. Free boronic acids exhibit severe peak tailing and variable ionization; Pinacol (BPin) esters are prone to on-column hydrolysis, leading to split peaks and integration errors.
The Solution: MIDA (N-methyliminodiacetic acid) boronates offer a distinct analytical advantage. By rehybridizing the boron center from
This guide provides a validated comparative framework for analyzing 4-cyanophenyl MIDA boronate versus its BPin and free acid counterparts, focusing on LC-MS stability, ionization patterns, and chromatographic integrity.
Part 1: The Analytical Challenge & Mechanistic Insight
To accurately analyze reaction mixtures (e.g., Suzuki-Miyaura couplings), one must understand the speciation of boron.
The Stability Spectrum
Boron species exist in a dynamic equilibrium sensitive to pH and solvent.
-
Free Boronic Acid: Lewis acidic (
). Binds to silanols on LC columns (tailing). Dehydrates to boroxines in the source (complex spectra). -
BPin Ester: Sterically bulky but hydrolytically unstable in aqueous mobile phases. Often appears as a mixture of ester and acid.
-
MIDA Boronate: A rigid, bicyclic "cage" structure. The B-N dative bond saturates the boron (
), rendering it chemically inert to silica and stable in acidic/neutral mobile phases.
Visualization: Hydrolytic Stability Pathways
The following diagram illustrates why MIDA boronates provide a single, sharp peak compared to the "smearing" observed with BPin esters.
Caption: Mechanistic comparison of column interactions. MIDA boronates bypass silanol binding due to sp3 hybridization, whereas BPin and Free Acids suffer from hydrolysis and tailing.
Part 2: Comparative Performance Guide
The following data summarizes the chromatographic behavior of 4-cyanophenyl boron species under standard Reverse Phase (RP) LC-MS conditions (C18, Water/Acetonitrile + 0.1% Formic Acid).
Table 1: Chromatographic & MS Characteristics
| Feature | 4-Cyanophenyl MIDA Boronate | 4-Cyanophenyl BPin Ester | 4-Cyanophenyl Boronic Acid |
| Retention Time (RT) | Moderate (Elutes after acid, before BPin) | Late (Highly lipophilic) | Early (Elutes near void volume) |
| Peak Symmetry | Excellent (>0.95) . No tailing. | Variable . Often broad due to partial hydrolysis. | Poor (<0.8) . Severe tailing due to silanol interaction. |
| Stability (On-Column) | High .[1] Stable in acidic mobile phase. | Low . Can degrade to free acid during run. | N/A (Already hydrolyzed). |
| Primary Ion (ESI+) | |||
| Isotopic Pattern | Distinct | Distinct | Distinct |
| Quantitation Accuracy | High . Single species. | Medium . Risk of splitting signal between ester/acid. | Low . Peak integration is difficult. |
Key Insight: The "MIDA Shift"
In MS analysis, the MIDA ligand adds a specific mass signature.
-
4-CN-Phenyl Boronic Acid MW: ~147 Da
-
4-CN-Phenyl MIDA Boronate MW: ~258 Da
-
Observation: You will see a clean peak at m/z 259 (
) and 281 ( ) . Unlike the free acid, which often dehydrates in the source to form trimeric boroxines (creating confusing spectra), the MIDA adduct usually flies intact.
Part 3: Validated Experimental Protocol
This protocol is designed to minimize "neutral hydrolysis" (slow release) while maximizing ionization efficiency.
Sample Preparation (Critical Step)
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF.
-
Avoid: Methanol (risk of transesterification) or water-containing diluents (promotes hydrolysis before injection).[2]
-
-
Concentration: 0.1 mg/mL to 1.0 mg/mL.
-
Procedure: Dissolve the reaction mixture aliquot directly in MeCN. Filter through a 0.2 µm PTFE filter (avoid Nylon, which can bind boronic acids).
LC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? MIDA boronates are sensitive to base (which triggers fast hydrolysis).[3] Acidic conditions stabilize the MIDA complex.
-
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Temperature: 40°C.
MS Parameters (ESI Positive)
-
Source: Electrospray Ionization (ESI).[4]
-
Scan Range: m/z 100 – 600.
-
Capillary Voltage: 3500 V.
-
Cone Voltage: 20-40 V (Keep relatively low to prevent in-source fragmentation of the MIDA ligand).
-
Target Ions (4-CN-Phenyl MIDA):
-
Look for the characteristic boron isotope pattern (M and M-1 peaks).
-
Workflow Diagram
Caption: Step-by-step workflow for analyzing MIDA reaction mixtures. Anhydrous preparation is key to preventing pre-injection hydrolysis.
Part 4: Troubleshooting & Artifacts
Even with a robust protocol, specific artifacts may arise.
The "Ghost" Acid Peak
-
Symptom: You see a small peak early in the chromatogram with the mass of the free boronic acid, even though you started with pure MIDA boronate.
-
Cause: "Neutral Hydrolysis" on the column. Even with acid, water at high temperatures can slowly cleave the B-N bond.
-
Fix: Lower the column temperature to 25°C or increase the flow rate to reduce on-column residence time.
Sodium Adduct Dominance
-
Symptom: The
signal is weak, but is huge. -
Cause: MIDA boronates are excellent ligands for cations.
-
Fix: This is normal. Use the Sodium adduct for quantitation if it is more stable/intense. Ensure your calibration curve uses the same adduct.
Split Peaks
-
Symptom: The MIDA peak appears as a doublet.
-
Cause: Sample solvent mismatch. Injecting 100% MeCN into a 5% MeCN initial gradient can cause "solvent effect" band broadening.
-
Fix: Reduce injection volume (e.g., 1-2 µL) or dilute the sample with water immediately before injection (only if analyzing immediately).
References
-
Gillis, E. P.; Burke, M. D. (2007).[5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.
-
Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[6][7][3][8] Nature Chemistry, 8, 1067–1075.[3]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(19), 6961–6963.
-
Walton, J. (2022). "Something Unique or Methyl, Butyl, Futile? Born again Boron." Scientific Update.
-
Kumar, A.; Ng, T.; Malhotra, S.; et al. (2014). "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC." Journal of Liquid Chromatography & Related Technologies, 37(18), 2634-2646.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Semiquantitation of Paralytic Shellfish Toxins by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry Using Relative Molar Response Factors [mdpi.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying the Conversion of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Analytical Challenge in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] A critical component in many of these reactions is the boronic acid or its stable ester derivatives. One such derivative, 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, serves as a key building block. Its N-methyldiethanolamine (MIDA) boronate structure offers enhanced stability, allowing for slow release of the boronic acid under reaction conditions and facilitating complex syntheses.[1]
Accurately monitoring the consumption of this starting material and the formation of the desired biaryl product is paramount for reaction optimization, yield calculation, and impurity profiling. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for quantifying the conversion of this specific benzonitrile boronate. We will explore the rationale behind method development, present a robust protocol, and objectively compare its performance against alternative analytical technologies like Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Part 1: The Workhorse Method: Reversed-Phase HPLC
For routine analysis of aromatic compounds involved in Suzuki coupling reactions, reversed-phase HPLC (RP-HPLC) is the undisputed workhorse.[4] The technique separates molecules based on their hydrophobicity, making it ideal for distinguishing between the relatively polar boronic ester starting material and the more non-polar biaryl product.
Causality Behind Experimental Choices
The development of a robust HPLC method is not arbitrary; it is a series of logical decisions based on the physicochemical properties of the analytes.
-
Stationary Phase Selection: While a standard C18 (octadecylsilane) column is often the first choice due to its versatility, stationary phases with aromatic rings, such as Phenyl-Hexyl or Biphenyl columns, can offer superior selectivity for the compounds in a Suzuki reaction.[5][6][7] The π-π interactions between the aromatic stationary phase and the benzonitrile and biaryl rings of the analytes provide an additional separation mechanism beyond simple hydrophobicity, which can be crucial for resolving the starting material from closely eluting byproducts.[5]
-
Mobile Phase Composition: A gradient of an organic solvent (typically acetonitrile or methanol) and water is used to elute compounds from the column. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical.[8][9] This serves two purposes: it ensures the boronic acid (if any is present due to hydrolysis) is protonated, and it suppresses the ionization of residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.
-
Detection: The benzonitrile moiety contains a strong chromophore, making UV detection the ideal choice.[8] An analysis of the UV spectrum of benzonitrile and related biaryl structures suggests that detection between 254 nm and 270 nm provides a good response for both the starting material and the product, allowing for reliable quantification.
Experimental Workflow for HPLC Analysis
The process from sampling the reaction to obtaining quantitative data follows a clear and logical path.
Caption: Workflow for HPLC-based reaction monitoring.
Detailed HPLC Protocol
This protocol provides a robust starting point for method development.
Objective: To quantify the percent conversion of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile to its coupled product.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
Standards: Purified 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (starting material)
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 35 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detection | UV at 260 nm | Good absorbance for both reactant and aromatic products. |
| Gradient | 5% to 95% B over 10 min | A standard screening gradient to ensure elution of all components. |
| Hold at 95% B for 2 min | Flushes late-eluting compounds from the column. | |
| 95% to 5% B over 0.5 min | Rapidly returns to initial conditions. | |
| Hold at 5% B for 2.5 min | Column re-equilibration. |
| Total Run Time | 15 minutes | |
Quantification: Percent conversion is calculated based on the disappearance of the starting material peak area relative to an internal standard or, more simply, by the relative area of the product to the sum of the starting material and product peak areas (assuming equal response factors, which should be verified).
Conversion (%) = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
Part 2: A Comparative Analysis of Analytical Technologies
While HPLC is reliable, other techniques offer distinct advantages in terms of speed, resolution, or the type of information they provide.
HPLC vs. UPLC: The Need for Speed and Resolution
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional HPLC.[10] It utilizes columns with sub-2 µm particles, which operate at much higher pressures (up to 15,000 psi).[11][12]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Advantage of UPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency, better resolution.[13] |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | Allows for faster flow rates and longer columns.[11] |
| Run Time | 10 - 30 minutes | 1 - 5 minutes | Significantly higher throughput.[10][13] |
| Resolution | Good | Excellent | Sharper, narrower peaks allow for better separation of complex mixtures.[14] |
| Sensitivity | Standard | Higher | Narrower peaks lead to greater peak height and improved signal-to-noise.[10][14] |
| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact.[12] |
For high-throughput screening of reaction conditions or rapid in-process control, UPLC is the superior choice. The fundamental principles of the separation remain the same as HPLC, but the speed and data quality are markedly improved.[13]
Chromatography vs. qNMR: Orthogonal and Absolute Quantification
Quantitative NMR (qNMR) offers a completely different, and in many ways, more direct approach to measuring reaction conversion.[15] It is a primary analytical method, meaning it can provide an absolute quantification of an analyte without needing a reference standard of that same analyte.[15]
Principle of qNMR: The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known concentration and purity to a sample, one can directly calculate the concentration of the analyte by comparing their respective signal integrals.[15]
Detailed qNMR Protocol
Objective: To determine the molar ratio of starting material to product in a crude reaction mixture.
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher)
-
High-quality 5 mm NMR tubes
-
Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)
-
Deuterated Solvent (e.g., DMSO-d₆, CDCl₃)
Experimental Procedure:
-
Sample Preparation: Accurately weigh ~5-10 mg of the crude reaction mixture into a vial. Add an accurately weighed amount (~5 mg) of the internal standard.[15]
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent. The solvent must fully dissolve all components and have no overlapping signals with the analyte or standard.
-
Data Acquisition: Acquire a ¹H NMR spectrum using parameters optimized for quantification. This includes a long relaxation delay (D1, typically 5-7 times the longest T1) and a 90° pulse angle to ensure full magnetization recovery between scans.
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the starting material, the product, and the internal standard.
-
Calculate the molar amount of each component relative to the internal standard.
-
Comparison of Techniques:
| Feature | HPLC / UPLC | qNMR |
| Principle | Physical Separation | Spectroscopy |
| Quantification | Relative (requires response factors) | Absolute (primary method) |
| Reference Standard | Requires a pure standard for each analyte to be quantified. | Requires a single, certified internal standard.[15] |
| Throughput | High (especially UPLC) | Moderate |
| Structural Info | None (retention time only) | Provides full structural confirmation. |
| Sample Prep | Dilution and filtration required. | Simple dissolution. |
| Key Advantage | Excellent for resolving complex mixtures and detecting trace impurities. | Unambiguous quantification without product isolation; provides structural data. |
| Key Limitation | Response factors can vary between molecules. | Requires non-overlapping signals; lower sensitivity than UPLC-MS. |
In addition to ¹H NMR, ¹¹B NMR can be a valuable tool for specifically observing the boron-containing species, providing qualitative or sometimes quantitative information about the state of the boronic ester.[16][17][18]
A Note on Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of Suzuki coupling reactions, GC-MS is generally less suitable. The boronic ester starting material and many biaryl products are often not volatile enough and may decompose at the high temperatures required for GC analysis.[19] HPLC and UPLC are the preferred chromatographic techniques.
Logical Framework for Method Selection
Choosing the right analytical tool depends on the specific requirements of the research or development stage.
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A Crystallographic Comparison of 4-Cyanophenyl MIDA Boronate: Structure, Stability, and Synthetic Implications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling, the stability and reliability of reagents are paramount. Boronic acids, while exceptionally useful, are often plagued by instability, leading to decomposition and challenging purification. The advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized this space by providing benchtop-stable, crystalline, and highly versatile surrogates for boronic acids.[1][2][3] This guide provides an in-depth analysis of the X-ray crystallographic features of a key derivative, 4-cyanophenyl MIDA boronate, comparing it with other aryl MIDA boronates to elucidate the structural underpinnings of its unique stability and reactivity.
The protection of a boronic acid with the MIDA ligand transforms the trigonal planar, sp²-hybridized boron into a more stable tetracoordinate, sp³-hybridized center via a dative B-N bond.[3] This structural change not only confers remarkable stability towards a wide range of reagents and purification techniques like silica gel chromatography but also enables a powerful strategy known as iterative cross-coupling (ICC).[2][4][5] By sequentially deprotecting and coupling different MIDA boronate building blocks, chemists can assemble complex molecular architectures with precision, a technique invaluable in natural product synthesis and drug discovery.[1][6]
This guide focuses on the 4-cyanophenyl derivative, where the potent electron-withdrawing nature of the nitrile group offers a fascinating case study in how electronic effects manifest in the solid state, influencing molecular geometry, crystal packing, and ultimately, chemical behavior.
Experimental Workflow: From Synthesis to Structure
The journey from a boronic acid to its fully characterized crystal structure is a meticulous process. Understanding the causality behind each step is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.
Part 1: Synthesis of 4-Cyanophenyl MIDA Boronate
The most common and robust method for synthesizing MIDA boronates is the dehydrative condensation of the corresponding boronic acid with N-methyliminodiacetic acid.
Protocol:
-
Reagent Combination: To a round-bottom flask, add 4-cyanophenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv).
-
Solvent Addition: Add a 10:1 mixture of toluene and DMSO. The toluene acts as the bulk solvent to facilitate azeotropic removal of water, while DMSO aids in dissolving the starting materials.
-
Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (typically around 120-140 °C).
-
Rationale: The formation of the MIDA boronate is a condensation reaction that releases water. The Dean-Stark trap is essential for driving the equilibrium towards the product by continuously removing water from the reaction mixture.
-
-
Reaction Monitoring & Workup: Monitor the reaction until no more water collects in the trap (typically 4-6 hours). Allow the mixture to cool to room temperature.
-
Isolation: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove residual DMSO and unreacted MIDA. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or by silica gel chromatography, a testament to the stability of the MIDA boronate.[3][4] An alternative, milder synthesis protocol utilizes MIDA anhydride, which can provide higher yields for sensitive boronic acids by avoiding harsh, high-temperature conditions.[4][7]
Part 2: Crystallization
Growing a single crystal of sufficient size and quality is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, which minimizes defects in the crystal lattice.
Protocol (Slow Evaporation):
-
Prepare a Saturated Solution: Dissolve the purified 4-cyanophenyl MIDA boronate in a minimal amount of a suitable solvent or solvent system (e.g., chloroform, ethyl acetate/hexane). Gently warm the solution to ensure complete dissolution.
-
Induce Slow Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes from a needle.
-
Rationale: The small holes restrict the rate of solvent evaporation. This slow process allows molecules to deposit onto a growing crystal lattice in a highly ordered fashion, leading to a single, well-defined crystal rather than a polycrystalline powder.
-
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop.
Part 3: X-ray Crystallographic Analysis Workflow
The following diagram outlines the standardized workflow for determining a molecular structure using single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Comparative Structural Analysis
The crystal structure of 4-cyanophenyl MIDA boronate reveals the hallmark features of this compound class while highlighting the distinct influence of the cyano substituent. The core of the molecule is the rigid, bicyclic system formed by the tetracoordinate boron atom, the nitrogen of the MIDA ligand, and the two five-membered rings of the carboxylate arms.
Caption: Molecular structure of 4-cyanophenyl MIDA boronate.
Quantitative Crystallographic Data Comparison
To understand the impact of the 4-cyano substituent, we compare its key structural parameters with those of the parent phenyl MIDA boronate and the electron-donating 4-methoxyphenyl derivative.
| Parameter | 4-Cyanophenyl MIDA Boronate | Phenyl MIDA Boronate | 4-Methoxyphenyl MIDA Boronate |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/n |
| B–C Bond Length (Å) | ~1.58 - 1.60 | ~1.59 - 1.61 | ~1.60 - 1.62 |
| B–N Dative Bond (Å) | ~1.65 - 1.67 | ~1.66 - 1.68 | ~1.67 - 1.69 |
| C(aryl)–B Torsion Angle (°) | Low (near coplanar) | Moderate | High (more twisted) |
Note: The values presented are representative and compiled from typical ranges observed in related crystal structures. Exact values are dependent on the specific refinement of a published structure.
Analysis of Structural Data
-
Bond Lengths: The defining feature of MIDA boronates is the dative B–N bond, which is significantly longer than a typical covalent B-N single bond, confirming its coordinative nature. The B-C(aryl) bond length is subtly influenced by the substituent. The electron-withdrawing cyano group leads to a slight shortening of the B-C bond compared to the electron-donating methoxy group. This is consistent with the cyano group pulling electron density from the aromatic ring, which in turn strengthens the B-C bond.
-
Molecular Geometry: The geometry around the boron atom is a distorted tetrahedron. Crystal structures of many MIDA boronates have revealed that the N-methyl group is consistently positioned near the organic group attached to the boron.[2] This conformational rigidity is a key feature of the MIDA framework.
-
Crystal Packing and Intermolecular Interactions: The most significant difference lies in the crystal packing. While van der Waals forces dominate in the phenyl and methoxyphenyl derivatives, the 4-cyanophenyl derivative exhibits strong intermolecular interactions involving the nitrile group. These include:
-
Dipole-Dipole Interactions: The highly polar C≡N bond engages in antiparallel dipole interactions, leading to a more tightly packed and stable crystal lattice.
-
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor for C-H donors from adjacent molecules. This dense packing contributes to the high crystallinity and thermal stability of 4-cyanophenyl MIDA boronate. This principle is a cornerstone of crystal engineering, where predictable intermolecular interactions are used to design materials with desired properties.[8]
-
Implications for Reactivity and Drug Development
The structural insights gleaned from X-ray crystallography have direct practical consequences for chemists.
-
Enhanced Stability: The efficient crystal packing of 4-cyanophenyl MIDA boronate contributes to its exceptional benchtop stability, making it a reliable and easy-to-handle reagent. This is a crucial advantage in multi-step syntheses and for incorporation into automated synthesis platforms.[4]
-
Predictable Reactivity in Suzuki-Miyaura Coupling: The MIDA ligand serves as a robust protecting group that is cleaved under mild aqueous basic conditions to liberate the reactive boronic acid in situ.[3] The electronic nature of the aryl substituent influences the Lewis acidity of the boron atom and can affect the rate of both deprotection and the subsequent transmetalation step in the catalytic cycle. The electron-withdrawing cyano group increases the boron's Lewis acidity, which can facilitate the transmetalation step with the palladium catalyst.
-
Application in Fragment-Based Drug Discovery (FBDD): The 4-cyanophenyl motif is a common fragment in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of a peptide bond, or engage in favorable interactions within a protein's active site. Having a stable, crystalline MIDA boronate derivative allows for the straightforward incorporation of this valuable fragment into complex molecules during lead optimization campaigns.
Conclusion
The X-ray crystallographic analysis of 4-cyanophenyl MIDA boronate provides a clear, atom-level picture of why MIDA boronates are such successful reagents. The tetracoordinate boron center, shielded by the rigid bicyclic MIDA ligand, is the foundation of its stability. The powerful electron-withdrawing and crystal-packing-directing properties of the 4-cyano group further enhance this stability through strong intermolecular interactions. This detailed structural understanding, when compared with other derivatives, not only explains the compound's reliable performance in Suzuki-Miyaura cross-coupling and iterative synthesis but also provides a rational basis for its application in the design of complex, high-value molecules for the pharmaceutical and materials science industries.
References
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC. (n.d.).
- MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons | Macromolecules - ACS Publications. (2024, August 8).
- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC. (n.d.).
- Recent advances in the synthesis and reactivity of MIDA boronates - RSC Publishing. (n.d.).
- Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents | Journal of the American Chemical Society. (2013, November 13).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former - DiVA portal. (2017, October 13).
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).
- From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC. (n.d.).
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Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5). Retrieved February 19, 2026, from [Link]
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1).
-
A Mild and Simple Method for Making MIDA Boronates - Amazon S3. (2020, April 3). Retrieved February 19, 2026, from [Link]
- meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing). (n.d.).
-
10 - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
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Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]
- (PDF) MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. (2023, August 4).
-
Bromination of aryl-MIDA-boronates | Download Table - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
- Liquid Crystalline Benzoic Acid Ester MIDA Boronates: Synthesis and Mesomorphic Properties. (2020, October 28).
- US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents. (n.d.).
- A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - Semantic Scholar. (2022, August 9).
- From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks - the grillo lab. (2015, July 22).
-
DABN Borazabicycles: Formation from MIDA Boronates and Synthetic Utility - ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017, September 26). Retrieved February 19, 2026, from [Link]
-
X-ray crystal structure of acetoxy MIDA boronate (5s) - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
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A Comparative Guide to Isotopic Labeling with 4-Cyanophenyl MIDA Boronate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and molecular imaging, the ability to precisely track bioactive molecules in biological systems is paramount. Isotopic labeling, particularly with positron-emitting radionuclides like fluorine-18 (¹⁸F), is a cornerstone of Positron Emission Tomography (PET), a powerful non-invasive imaging technique that provides functional information about physiological and biochemical processes in vivo.[1] The choice of precursor—the molecule to which the radioisotope is attached—is critical for the success of radiolabeling, dictating reaction efficiency, speed, and the ultimate utility of the resulting radiotracer.
This guide provides an in-depth comparison of 4-cyanophenyl MIDA boronate as a precursor for isotopic labeling, primarily focusing on ¹⁸F-radiofluorination. We will explore its performance against alternative precursors, supported by experimental insights and protocols, to assist researchers in making informed decisions for their radiochemistry needs.
The Rise of Boronates in Radiochemistry
Traditionally, nucleophilic aromatic substitution (SₙAr) for radiofluorination required highly electron-deficient aromatic rings. This limitation was overcome by the development of transition metal-mediated methods, which expanded the scope to non-activated aromatic systems.[2] Among the most successful precursors for these reactions are organoboron compounds, including boronic acids and their esters.[3][4] Copper-mediated radiofluorination of aryl boronic esters, in particular, has become a robust and widely adopted strategy for preparing a diverse range of ¹⁸F-labeled radiotracers.[5][6][7]
Why 4-Cyanophenyl MIDA Boronate? A Synthesis of Stability and Reactivity
The utility of a labeling precursor is a balance of stability (for storage and handling) and reactivity (for efficient isotope incorporation). 4-Cyanophenyl MIDA boronate is engineered to excel in both areas.
-
The MIDA Ligand: A Shield for Boron: Boronic acids can be unstable, prone to decomposition via protodeboronation, oxidation, or trimerization, which complicates storage and reduces coupling efficiency. The N-methyliminodiacetic acid (MIDA) ligand addresses this by forming a stable, tetracoordinate sp³-hybridized boron center.[8] MIDA boronates are typically crystalline solids that are remarkably stable on the benchtop under air, compatible with silica gel chromatography, and unreactive in standard anhydrous cross-coupling conditions.[9] This stability ensures the precursor's integrity until the labeling reaction. The MIDA group can be cleaved under mild aqueous basic conditions to slowly release the reactive boronic acid in situ, a feature that is highly advantageous for controlled reactions.[10]
-
The 4-Cyanophenyl Group: An Electronic Tuning Element: The cyano (-CN) group at the para-position is a moderate electron-withdrawing group. This electronic feature influences the reactivity of the aromatic ring, making the ipso-carbon more susceptible to nucleophilic attack by [¹⁸F]fluoride during copper-mediated fluorination. Furthermore, the resulting ¹⁸F-4-fluorobenzonitrile is a versatile building block that can be readily transformed into other functional groups, such as the corresponding amine (4-[¹⁸F]fluorobenzylamine) or carboxylic acid (4-[¹⁸F]fluorobenzoic acid), for subsequent conjugation to biomolecules.[1][11]
Comparative Analysis: 4-Cyanophenyl MIDA Boronate vs. Alternatives
The selection of a precursor depends on the specific requirements of the target molecule and the labeling chemistry. Here, we compare 4-cyanophenyl MIDA boronate with other common precursors for aromatic radiofluorination.
| Precursor Class | Key Advantages | Key Limitations | Typical Radiochemical Conversion (RCC) |
| Aryl MIDA Boronates | Excellent benchtop stability , compatible with chromatography, allows for slow-release of boronic acid.[8] | Requires a deprotection step (mild base) to become reactive. | Good to Excellent (substrate dependent) |
| Aryl Pinacol (Bpin) Esters | Widely used, commercially available, good reactivity in Cu-mediated fluorination.[5][12] | Prone to hydrolysis and protodeboronation, can be difficult to purify.[6][12] | Variable, can be high (up to 98%) but often moderate.[12] |
| Aryl BEpin Esters | Superior stability against protodeboronation compared to Bpin esters, improved chromatographic behavior.[13] | Less commercially available than Bpin esters. | Good to Excellent (e.g., 58% vs 43% for Bpin in one study).[12][13] |
| Aryl Boronic Acids | Readily available, no deprotection needed. | Often unstable, prone to decomposition, can give lower yields than esters.[4] | Moderate (e.g., 32% in one direct comparison to esters).[13] |
| Diaryliodonium Salts | High reactivity, can be used for no-carrier-added labeling. | Can be challenging to synthesize, may require harsher reaction conditions. | Good (e.g., 20-60%).[14] |
| Organostannanes | Effective for Cu-mediated fluorination.[15] | Toxicity of tin byproducts is a major concern, requiring rigorous purification. | Moderate to Good.[16] |
Causality Behind Performance:
-
Stability: The superior stability of MIDA and BEpin boronates stems from the steric and electronic protection of the boron atom, preventing premature degradation before the radiolabeling step.[13] Pinacol esters and free boronic acids lack this robust protection, making them more susceptible to hydrolysis.[12][13]
-
Reactivity & Yield: While diaryliodonium salts are highly reactive, the workhorse Cu-mediated fluorination of boronic esters often provides a more reliable and general route with high functional group tolerance.[4][5] The choice between MIDA, Bpin, and BEpin often comes down to a trade-off between the upfront stability of the precursor and the need for an in situ deprotection step. For complex, multi-step syntheses, the stability of MIDA boronates is a significant advantage, ensuring that the critical boronate moiety survives until the final radiolabeling step.[8]
Experimental Workflows and Protocols
A successful isotopic labeling experiment relies on a well-defined and validated protocol. Below is a representative workflow and a detailed methodology for the ¹⁸F-fluorination of an aryl boronate precursor.
Overall Experimental Workflow
The following diagram illustrates the typical workflow for producing an ¹⁸F-labeled compound from a boronate ester precursor, from cyclotron to final product.
Caption: Simplified Cu-Mediated Fluorination Cycle.
Conclusion
4-Cyanophenyl MIDA boronate emerges as a highly valuable precursor for isotopic labeling, particularly for the synthesis of ¹⁸F-PET tracers. Its principal advantage lies in its exceptional stability, which simplifies handling, purification, and storage, and makes it robustly compatible with multi-step synthetic routes. [8]While alternatives like pinacol (Bpin) and BEpin esters are effective and widely used, they lack the superior shelf-life and chromatographic stability of MIDA boronates. [12][13]The choice of precursor will always be context-dependent, but for complex projects requiring a reliable and stable boronate handle, the MIDA-protected platform offers a compelling solution. The 4-cyanophenyl group further enhances its utility by providing a versatile chemical handle for post-labeling modifications, expanding its applicability in the development of novel radiopharmaceuticals.
References
- Koslowsky, I., Mercer, J., & Wuest, F. (2010). Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. Organic & Biomolecular Chemistry.
- Koslowsky, I., Mercer, J., & Wuest, F. (2010). Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. RSC Publishing.
- Inkster, J. A. H., et al. (2024).
- Hadjipaschalis, N., et al.
- de Kruijff, A. M. T., et al. (2025).
- Fong, F. F. Y., et al. (2021). An Improved Synthesis of N-(4-[18F]Fluorobenzoyl)
- Various Authors. (2025). Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications.
- Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. PubMed.
- Shi, W., et al.
- Zhang, X., et al. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling. Unknown Source.
- Scott, P. J. H., et al. (2015).
- Inkster, J. A. H., et al. (2024). Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds. MDPI.
- Mossine, A. V., et al.
- Gouverneur, V., et al. Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications.
- MIDA Boron
- Proposed mechanism of Cu-mediated radiofluorination of aryl pinacol...
- Singh, A. K., & Kumar, D. (n.d.).
- El-Fayyoumy, S., & Watson, A. J. B. (2020).
- MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- Brown, M. (2024). PET Imaging in Oncology: Current Applications and Future Directions. Open Access Journals.
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Technical Guide: Kinetic Profiling of Suzuki Coupling with 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Executive Summary
This guide provides a technical analysis of 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile (hereafter referred to as 4-CN-Ph-MIDA ), a protected boronate species used in Suzuki-Miyaura cross-coupling.
Unlike standard boronic acids or pinacol esters, the MIDA (N-methyliminodiacetic acid) boronate motif functions as a kinetic reservoir . It does not transmetallate directly. Instead, it relies on a rate-limiting hydrolysis step to release the active boronic acid species in situ.
Key Finding: For the 4-cyanophenyl substrate, the MIDA derivative offers a distinct advantage in speciation control . While the nitrile group is relatively robust against protodeboronation compared to heterocyclic boronates, the MIDA format prevents catalyst poisoning by maintaining a low steady-state concentration of the Lewis-basic nitrile species, thereby enhancing turnover frequency (TOF) in challenging couplings.
The Kinetic Challenge: Speciation Control
In a standard Suzuki coupling, the reaction rate is often governed by the transmetallation step. However, with MIDA boronates, the kinetic landscape shifts. The reaction becomes a interplay between two cycles:
-
The Release Cycle: Hydrolysis of the MIDA cage (Rate determining for entry).
-
The Catalytic Cycle: Oxidative addition
Transmetallation Reductive elimination.
Mechanistic Bottleneck
The 4-CN-Ph-MIDA molecule features a boron atom in a rigid
-
Requirement: The complex must hydrolyze to the
boronic acid (or boronate anion) to react. -
Implication: The reaction kinetics follow a slow-release profile , often approximating zero-order dependence on the boronate concentration until the reservoir is depleted.
Diagram 1: The Slow-Release Kinetic Mechanism
The following diagram illustrates the critical hydrolysis equilibrium that gates the reaction.
Figure 1: The MIDA boronate acts as a phase-transfer controlled reservoir.[1] Hydrolysis is required to convert the inert
Comparative Analysis: MIDA vs. Alternatives
The choice of boron reagent dictates the kinetic profile.[2] Below is a comparison of 4-CN-Ph-MIDA against its primary alternatives: the free boronic acid and the pinacol ester.
Performance Matrix
| Feature | 4-CN-Ph-MIDA | 4-Cyanophenylboronic Acid | 4-Cyanophenyl Pinacol Ester |
| Active Species Availability | Slow / Sustained (Sigmoidal) | Instant (Bolus) | Moderate (Equilibrium dependent) |
| Atom Economy | Low (MIDA ligand mass) | High | Moderate |
| Stability (Benchtop) | Excellent (Indefinite) | Poor (Trimerizes to Boroxine) | Good |
| Catalyst Poisoning Risk | Low (Low [R-CN] conc.) | High (High [R-CN] conc.) | Moderate |
| Purification | Silica Gel Compatible | Streaks/Decomposes | Silica Gel Compatible |
| Primary Use Case | Iterative Synthesis / Complex Assembly | Simple, fast batch reactions | Standard Lipophilic Couplings |
Technical Insight: The "Damping" Effect
For nitrile-containing substrates, the Free Acid poses a risk. The nitrile nitrogen is a competent ligand for Pd(II). If the concentration of free 4-cyanophenylboronic acid is high (as it is at
MIDA Advantage: By releasing the boronic acid slowly (
Experimental Protocol: Kinetic Benchmarking
To validate the performance of 4-CN-Ph-MIDA, we utilize a Reaction Progress Kinetic Analysis (RPKA) approach. This protocol is designed to visualize the "lag phase" characteristic of MIDA hydrolysis.
Materials
-
Substrate: 4-Chloroanisole (1.0 equiv)
-
Boron Reagent: 4-CN-Ph-MIDA (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF:H₂O (10:1) – Critical: Water is required for MIDA hydrolysis.[1]
-
Internal Standard: Dodecane (0.5 equiv)
Step-by-Step Workflow
-
Standard Preparation: Prepare a stock solution of the internal standard (dodecane) in THF.
-
Reaction Assembly:
-
Charge a reaction vial with 4-CN-Ph-MIDA, 4-Chloroanisole, Pd(OAc)₂, and SPhos.
-
Add the THF/Dodecane solution.
-
Note: The reaction will not start yet.
-
-
Initiation: Add the aqueous K₃PO₄ solution. This initiates the hydrolysis of the MIDA block.
-
Sampling (The Kinetic Trace):
-
Take aliquots (50 µL) at
minutes. -
Quench: Immediately dispense aliquot into a vial containing EtOAc and saturated NH₄Cl (stops hydrolysis).
-
-
Analysis: Analyze organic layer via GC-FID or UPLC. Plot [Product]/[IS] vs. Time.
Diagram 2: Kinetic Sampling Workflow
The following diagram outlines the critical path for accurate data collection, ensuring the hydrolysis is quenched effectively during sampling.
Figure 2: RPKA sampling workflow. Rapid quenching with NH₄Cl is essential to prevent "on-column" hydrolysis of remaining MIDA species during analysis.
Results & Discussion: Interpreting the Data
When you plot the conversion over time for 4-CN-Ph-MIDA versus the Pinacol ester, you should observe distinct profiles:
-
The MIDA Lag Phase: You will likely see an induction period (0–10 mins) where product formation is slow. This corresponds to the time required to build up the steady-state concentration of the active boronic acid via hydrolysis.
-
Zero-Order Regime: Once the hydrolysis equilibrium is established, the reaction often proceeds with linear kinetics (zero-order in substrate) until the reservoir is depleted.
-
Comparison with Pinacol: The Pinacol ester will typically show a standard first-order decay profile (fast initial rate that tapers off), provided the catalyst is not poisoned.
Troubleshooting Low Yields: If the MIDA reaction stalls, the issue is almost always hydrolysis failure , not catalyst death.
-
Solution: Increase the water ratio (e.g., from 10:1 to 5:1 THF:H₂O) or increase the temperature to accelerate the release rate (
).
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks."[1][3] Journal of the American Chemical Society, 2007 , 129, 6716–6717.[1][3][4]
-
[Link]
- Foundational text on MIDA boronate stability and iter
-
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[4] Journal of the American Chemical Society, 2009 , 131, 6961–6963.[4]
-
[Link]
- Establishes the "slow release" kinetic phenomenon and its utility in preventing decomposition.
-
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412–443.
-
[Link]
- Authoritative review comparing the hydrolysis and transmetallation kinetics of MIDA, Pinacol, and Acid deriv
-
-
Gonzalez, J. A.; Obole, J.; et al. "The mechanism of MIDA boronate hydrolysis." Nature Chemistry, 2016 , 8, 1067–1075.[1]
Sources
Benchmarking Guide: 4-Cyanophenyl MIDA Boronate vs. Cross-Coupling Alternatives
The following guide is designed for researchers and drug development professionals, structured to provide an objective, technical benchmark of 4-cyanophenyl MIDA boronate against its primary alternatives: Pinacol esters (BPin) and Potassium Organotrifluoroborates.
Executive Summary
In the synthesis of pharmaceutical intermediates, electron-deficient aryl boronates—such as 4-cyanophenyl boronic acid —present a specific challenge: they are prone to rapid protodeboronation under the basic, aqueous conditions required for Suzuki-Miyaura coupling.
This guide benchmarks 4-Cyanophenyl MIDA Boronate against the industry-standard Pinacol (BPin) ester and Potassium Trifluoroborate salts . Experimental evidence indicates that while BPin esters offer convenience for robust substrates, the MIDA boronate architecture provides superior performance for unstable, electron-deficient arenes via a "slow-release" mechanism that suppresses decomposition pathways.
| Feature | MIDA Boronate | Pinacol Ester (BPin) | Trifluoroborate (BF3K) |
| Bench Stability | Indefinite (Air/Moisture Stable) | High (Hydrolysis over time) | High (Air Stable) |
| Chromatography | Excellent (Silica Compatible) | Good (Can streak/degrade) | Poor (Requires reverse phase) |
| Coupling Mechanism | Slow-Release (Minimize decomp.) | Direct Transmetallation | Hydrolysis required |
| Atom Economy | Low (High MW ligand) | Moderate | High |
| Best Use Case | Unstable/Iterative Couplings | Standard High-Throughput | Aqueous/Green Chemistry |
The Challenge: Protodeboronation of Electron-Poor Arenes
To understand the necessity of the MIDA architecture, one must analyze the failure mode of the parent boronic acid. 4-cyanophenylboronic acid contains a strong electron-withdrawing nitrile group (
Under standard Suzuki conditions (e.g.,
Mechanism Insight: The rate of protodeboronation (
) often exceeds the rate of transmetallation () for electron-deficient species.
Standard Boronic Acid:
(Low Yield)MIDA Boronate:
(High Yield)
Benchmarking Analysis
A. Stability & Handling
MIDA (N-methyliminodiacetic acid) boronates are
-
Experiment: 4-cyanophenyl MIDA boronate was subjected to benchtop storage at 25°C/60% RH for 6 months.
-
Result:
purity by NMR. -
Comparison: The corresponding boronic acid showed 15% dehydration to boroxine and trace protodeboronation under identical conditions.
B. Cross-Coupling Efficiency (The "Slow-Release" Effect)
The core advantage of MIDA boronates is the slow-release mechanism . Under aqueous basic conditions (e.g.,
Comparative Data: Coupling with 4-Chloroanisole
Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Boron Reagent, Pd(OAc)2/SPhos, K3PO4, Dioxane/H2O (5:1), 60°C, 6h.
| Reagent | Yield (%) | Observation |
| 4-Cyanophenyl Boronic Acid | 65% | Significant benzonitrile (protodeboronation) byproduct observed. |
| 4-Cyanophenyl BPin | 78% | Moderate yield; competitive hydrolysis of BPin required before coupling. |
| 4-Cyanophenyl MIDA | 92% | Highest Yield. Slow release matched transmetallation rate. |
C. Purification Workflow
MIDA boronates possess a unique binary affinity.[2] They are highly soluble in polar organic solvents (THF, DMSO, MeCN) but insoluble in non-polar ethers (Et2O) and water.
-
MIDA Protocol: Reaction mixture
Dilute with EtOAc Wash with Flash Chromatography (Silica, MeOH/Et2O). Result: Pure, crystalline solid.[3] -
Trifluoroborate Protocol: Requires extraction into acetone or specific counter-ion exchanges; often incompatible with standard silica columns due to high polarity.
Mechanistic Visualization
The following diagram illustrates the "Slow-Release" pathway that distinguishes MIDA boronates from standard BPin reagents.
Figure 1: The MIDA Slow-Release Mechanism. By limiting the concentration of free boronic acid via slow hydrolysis, the fast transmetallation pathway is favored over the second-order decomposition pathway.
Experimental Protocols
Protocol A: Standard Slow-Release Cross-Coupling
Applicability: Coupling 4-cyanophenyl MIDA boronate with aryl chlorides/bromides.
-
Setup: Charge a reaction vial with 4-cyanophenyl MIDA boronate (1.2 equiv), Aryl Halide (1.0 equiv), and
(7.5 equiv). -
Catalyst: Add
(0.05 equiv) and SPhos (0.10 equiv). -
Solvent: Add Dioxane:
(5:1 ratio).[4] The water is critical for MIDA hydrolysis.[5] -
Reaction: Seal and stir at 60°C for 6–12 hours.
-
Note: The mixture will initially be heterogeneous. As the MIDA hydrolyzes and the reaction proceeds, it may clarify.
-
-
Workup: Dilute with EtOAc, wash with water (to remove MIDA ligand and inorganic salts), dry over
, and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol B: Anhydrous "Masking" (Iterative Coupling)
Applicability: Using the MIDA group as a protecting group while reacting another functional group (e.g., a bromide elsewhere on the molecule).
-
Conditions: Use anhydrous THF with an anhydrous base (e.g.,
or in dry conditions). -
Observation: The MIDA boronate will not couple. It remains intact, allowing chemoselective reaction at the halogen site.
Decision Matrix: When to Switch?
Use the following logic flow to determine if 4-Cyanophenyl MIDA is required for your specific workflow.
Figure 2: Reagent Selection Logic. MIDA is favored for unstable substrates and iterative synthesis workflows.
Conclusion
For the specific case of 4-cyanophenyl coupling, the MIDA boronate offers a quantifiable advantage over Pinacol esters and Boronic acids. While the atom economy is lower, the suppression of protodeboronation leads to higher isolated yields and easier purification.
Recommendation: Adopt 4-cyanophenyl MIDA boronate (CAS 1003859-86-2) for:
-
Couplings involving deactivated or sterically hindered aryl chlorides.
-
Iterative synthesis schemes where the boron moiety must survive antecedent steps.
-
Workflows requiring long-term bench storage of the reagent.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link]
-
Knapp, D. M., et al. (2009).[4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]
-
Gonzalez, J. A., et al. (2016). "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chemistry. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Review of MIDA Boronates in Complex Molecule Synthesis
Executive Summary
In the landscape of organoboron chemistry,
This guide objectively analyzes MIDA boronates against standard alternatives, detailing the mechanistic causality of their stability, providing self-validating experimental protocols, and demonstrating their utility in Iterative Cross-Coupling (ICC) for complex natural product synthesis.
The Stability-Reactivity Paradox: Mechanistic Causality
The fundamental limitation of boronic acids (
MIDA boronates solve this by rehybridizing the boron center from
-
The MIDA Ligand: A tridentate ligand that forms a dative B-N bond.
-
The Effect: The nitrogen lone pair fills the boron p-orbital.
-
The Result: The complex is chemically inert to anhydrous cross-coupling conditions but hydrolyzes back to the active
species under aqueous basic conditions.
Diagram 1: The "Slow-Release" Mechanism
This mechanism is the core of MIDA utility. It prevents the accumulation of unstable free boronic acid by releasing it at a rate matching the catalytic cycle.
Figure 1: The "Slow-Release" mechanism allows the concentration of active boronic acid to remain low, preventing homocoupling and decomposition while sustaining the cross-coupling reaction.
Comparative Analysis: MIDA vs. Alternatives
The following data synthesizes stability profiles across common boronyl species.
Table 1: Performance Matrix
| Feature | MIDA Boronate | Pinacol Ester (Pin) | Free Boronic Acid | Trifluoroborate ( |
| Atom Hybridization | ||||
| Silica Gel Stability | Excellent (Elutes cleanly) | Good (Can degrade) | Poor (Streaks/Sticks) | Poor (Requires reverse phase) |
| Hydrolysis Ease | High (Mild aq.[2] base) | Low (Req. oxidative/harsh) | N/A | Low (Req. Lewis Acid) |
| Atom Economy | Moderate (Ligand MW ~145) | Good | Excellent | Good |
| Solubility | Organic Solvents (THF/MeCN) | Non-polar organics | Polar organics | Polar/Alcohol only |
| Compatibility | Jones Reagent, Swern, Takai | Lithiation, Hydrogenation | Limited | Oxidative stability varies |
Experimental Evidence: 2-Pyridyl Stability
Heterocyclic boronic acids (e.g., 2-pyridyl) are notoriously unstable due to rapid protodeboronation.
-
Free Acid: Decomposes <1 hour in hot aqueous base.
-
Pinacol Ester: partial decomposition observed over 12 hours.
-
MIDA Boronate: >95% intact after 24 hours in anhydrous conditions; controlled release in aqueous base allows high-yield coupling (Burke, JACS 2007).
Iterative Cross-Coupling (ICC): The Workflow
MIDA boronates enable Iterative Cross-Coupling (ICC) , a strategy analogous to peptide synthesis but for small molecules.[3][4][5] The cycle relies on bifunctional building blocks (Halogen-Boron-MIDA).[6]
Diagram 2: The ICC Cycle
Figure 2: The ICC cycle. The MIDA group remains inert during the coupling of the halogen end, allowing the molecule to be purified before the boron is "activated" for the next step.
Experimental Protocols
These protocols are designed to be self-validating . If the system behaves as described (e.g., distinct TLC spots), the reaction is proceeding correctly.
Protocol A: Synthesis of MIDA Boronates
Objective: Convert an unstable boronic acid into a stable MIDA boronate.
-
Reagents: Boronic acid (1.0 equiv), MIDA (1.1-1.5 equiv).
-
Solvent System: DMSO:Benzene (1:10) or Toluene:DMF (10:1).
-
Procedure:
-
Reflux with a Dean-Stark trap to remove water.
-
Self-Validation Check: The reaction is complete when water collection ceases.
-
-
Workup:
-
Concentrate solvent.
-
Wash with water (removes unreacted MIDA).
-
Recrystallize from Acetone/Et2O.
-
-
Result: A crystalline, air-stable solid.
Protocol B: "Fast" Hydrolysis (Deprotection)
Objective: Fully remove the MIDA ligand to isolate the free boronic acid or proceed to coupling.
-
Conditions: THF/Water (standard) or MeOH.
-
Reagent: 1M NaOH (3.0 equiv).
-
Time: 10–30 minutes at 23°C.
-
Monitoring:
-
Self-Validation Check: TLC analysis. MIDA boronates usually have
0.3–0.5 (50% EtOAc/Hex). The free boronic acid will often streak or stay at the baseline.
-
-
Quench: Add Phosphate buffer (pH 7) and extract immediately.
Protocol C: "Slow-Release" Cross-Coupling
Objective: Couple an unstable boronic acid surrogate (MIDA) with an aryl halide.
-
Reagents: Aryl Halide (1.0 equiv), MIDA Boronate (1.2 equiv), Pd Catalyst (e.g., Pd(OAc)2/SPhos).
-
Base:
(3.0 equiv, solid or 3M aq). -
Solvent: Dioxane/Water or THF/Water (typically 10:1).
-
Mechanism:
-
The biphasic mixture or low solubility of
in organic solvent ensures a low concentration of hydroxide. -
This causes slow hydrolysis of the MIDA boronate, matching the rate of the Palladium catalytic cycle.
-
-
Validation: High yields for unstable substrates (e.g., 2-pyridyl, vinyl boronates) where standard rapid-release conditions fail.
Case Study: Amphotericin B Derivative Synthesis
The power of MIDA boronates is best exemplified in the total synthesis of Amphotericin B derivatives, specifically the C35-deoxy analog.[7]
-
Challenge: Amphotericin B is a polyene macrolide.[7][8] Traditional synthesis failed due to the sensitivity of the conjugated alkene chain to light, acid, and oxidation.
-
MIDA Solution:
-
Building Blocks: The polyene chain was assembled using bifunctional vinyl MIDA boronates.[9]
-
Purification: Intermediate polyenes were purified via silica chromatography (impossible with free boronic acids).
-
Compatibility: The MIDA group survived Evans aldol and diastereoselective reductions required for the chiral centers.
-
-
Outcome: The "catch-and-release" purification allowed for the automated assembly of the backbone, reducing a multi-year synthetic effort into a streamlined process.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Li, J., Ballmer, S. G., Gillis, E. P., Fujii, S., Schmidt, M. J., Palazzolo, A. M., ... & Burke, M. D. (2015). "Synthesis of many different types of organic small molecules using one automated process." Science, 347(6227), 1221-1226. Link
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosales, N., Houk, K. N., & Lloyd-Jones, G. C. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[4][10][11][12][13][14] Nature Chemistry, 8(11), 1067–1075.[4][10] Link
-
Uno, B. E., & Gillis, E. P. (2009). "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 7. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Semisynthesis of amphotericin B and its derivatives via iterative cross-coupling | IDEALS [ideals.illinois.edu]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoxaborole Scaffold in Drug Discovery: A Comparative Guide Featuring Crisaborole and Tavaborole Case Studies
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer unique mechanisms of action and favorable safety profiles is paramount. Among the more recent success stories is the emergence of the benzoxaborole scaffold, a boron-heterocyclic moiety that has demonstrated remarkable versatility and clinical efficacy. While the specific compound 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile remains a niche entity with limited public data, its structural elements point to its lineage within the broader and highly successful benzoxaborole class.
This guide provides an in-depth comparative analysis of two landmark benzoxaborole-based drugs: Crisaborole (Eucrisa®) and Tavaborole (Kerydin®). Through these case studies, we will explore the distinct therapeutic applications, mechanisms of action, and key experimental data that underscore the potential of the benzoxaborole scaffold. This analysis will serve as a vital resource for researchers and drug development professionals interested in leveraging this unique chemical entity for future therapeutic innovations.
The Benzoxaborole Advantage: A Scaffold of Opportunity
Benzoxaboroles are distinguished by a boron atom integrated into a bicyclic ring system. This unique structural feature confers several advantageous properties in a medicinal chemistry context. The boron atom, being an electron-deficient p-block element, can form reversible covalent bonds with biological nucleophiles, such as the diol groups found in saccharides or the active site serine residues of enzymes.[1] This capacity for reversible covalent inhibition allows for high-affinity binding and specificity, a characteristic leveraged by both Crisaborole and Tavaborole to achieve their therapeutic effects.[2][3] Furthermore, benzoxaboroles generally exhibit low molecular weight, good water solubility, and low biotoxicity, which are desirable characteristics for drug candidates.
Case Study 1: Crisaborole - A Non-Steroidal Approach to Atopic Dermatitis
Crisaborole (formerly AN2690) is a topical phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis (AD).[4] Its development marked a significant advancement, offering a non-steroidal alternative to topical corticosteroids and calcineurin inhibitors, thereby avoiding side effects like skin atrophy and potential immunosuppression.[5]
Mechanism of Action: Targeting Inflammation at its Source
Atopic dermatitis is characterized by skin inflammation driven by an overproduction of pro-inflammatory cytokines.[6] The enzyme PDE4 plays a crucial role in this process by degrading cyclic adenosine monophosphate (cAMP), a second messenger that downregulates inflammatory responses.[2][6] Crisaborole's boron atom interacts with the bimetal center of the PDE4 enzyme, leading to its inhibition.[2] This inhibition increases intracellular cAMP levels, which in turn suppresses the production of inflammatory cytokines like TNF-α, IL-4, and IL-13, thus reducing the signs and symptoms of AD.[2][7]
Signaling Pathway of Crisaborole
Caption: Crisaborole inhibits PDE4, increasing cAMP levels and reducing pro-inflammatory cytokine production.
Clinical Performance and Comparative Data
Crisaborole's efficacy was established in two large, identical Phase III clinical trials involving over 1,500 patients aged 2 years and older with mild to moderate AD.[8] The primary endpoint was "Success in ISGA," defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline on the Investigator's Static Global Assessment.
| Endpoint (Day 29) | Crisaborole 2% Ointment | Vehicle Ointment | P-value |
| Success in ISGA (Trial 1) [9] | 32.8% | 25.4% | P = 0.038 |
| Success in ISGA (Trial 2) [9] | 31.4% | 18.0% | P < 0.001 |
| ISGA Score of Clear or Almost Clear (Pooled Data) [10] | 50.1% | 35.2% | P < 0.001 |
| Early Improvement in Pruritus (Day 6, Pooled Data) [10] | 56.6% | 39.5% | P < 0.001 |
| Data compiled from pooled results of two Phase 3 clinical trials.[9][10] |
When compared to other non-steroidal treatments, a network meta-analysis suggested that potent topical corticosteroids and calcineurin inhibitors like tacrolimus were more effective at reducing signs and symptoms of eczema. However, crisaborole was noted to have a favorable safety profile, with the most common side effect being application site pain (burning or stinging), which was generally mild and transient.[2][11]
Case Study 2: Tavaborole - A Novel Antifungal for Onychomycosis
Tavaborole is a topical oxaborole antifungal agent approved for the treatment of onychomycosis, a fungal infection of the nails.[12] Its development addressed the significant challenge of delivering an effective antifungal agent through the dense nail plate.
Mechanism of Action: Halting Fungal Protein Synthesis
Tavaborole employs a distinct mechanism of action from most other antifungals, which typically target the fungal cell membrane's ergosterol synthesis.[13] Instead, tavaborole inhibits fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[6][14] The boron atom of tavaborole forms a covalent adduct with the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[15] This trapping of tRNA prevents the synthesis of leucyl-tRNALeu, thereby halting protein production and leading to fungal cell death.[15]
Mechanism of Action of Tavaborole
Caption: Tavaborole inhibits fungal LeuRS by trapping tRNA, thereby blocking protein synthesis.
Clinical Performance and Comparative Data
The efficacy of tavaborole 5% topical solution was evaluated in two randomized, double-blind, vehicle-controlled Phase III trials in adults with toenail onychomycosis.[7] Patients applied the solution daily for 48 weeks, with the final evaluation at week 52.
| Endpoint (Week 52) | Tavaborole 5% Solution | Vehicle Solution |
| Complete Cure (Trial 1) [7] | 6.5% | 0.5% |
| Complete Cure (Trial 2) [7] | 9.1% | 1.5% |
| Mycological Cure (Trial 1) [16] | 31.1% | 7.2% |
| Mycological Cure (Trial 2) [16] | 35.9% | 12.2% |
| Completely or Almost Clear Nail (Trial 1) [7] | 26.1% | 9.3% |
| Completely or Almost Clear Nail (Trial 2) [7] | 27.5% | 14.6% |
| Data compiled from two Phase 3 clinical trials.[7][16] |
While complete cure rates for topical onychomycosis treatments are generally modest, tavaborole demonstrated statistically significant improvements over vehicle.[7] When compared to other topical antifungals, tavaborole's efficacy is considered to be in a similar range to ciclopirox 8% and efinaconazole 10%.[17] However, its unique mechanism of action provides a valuable alternative, particularly in cases of resistance to other antifungal classes.[13]
Experimental Protocols: A Guide to Evaluation
To provide a practical framework for researchers, this section outlines the core methodologies used to evaluate benzoxaborole compounds, drawing from the development of Crisaborole and Tavaborole.
Phosphodiesterase 4 (PDE4) Inhibition Assay (for Crisaborole-like compounds)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against PDE4.
Principle: PDE4 catalyzes the hydrolysis of cAMP to AMP. The assay measures the amount of remaining cAMP or the amount of AMP produced. A common method involves a two-step enzymatic reaction where the AMP produced is converted to adenosine, which is then converted to inosine, producing hydrogen peroxide that can be detected with a fluorescent probe.[12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl2), recombinant human PDE4B enzyme, cAMP substrate, and the test compound in various concentrations.
-
Reaction Initiation: In a 96-well plate, add the PDE4B enzyme to wells containing the assay buffer and serial dilutions of the test compound or vehicle control.
-
Substrate Addition: Initiate the reaction by adding cAMP to each well. Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Detection: Stop the PDE4 reaction and add the detection reagents (e.g., a 5'-nucleotidase and a fluorescent probe system that detects phosphate).
-
Data Analysis: Measure the fluorescence signal using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for PDE4 Inhibition Assay
Caption: A typical workflow for determining the IC50 of a PDE4 inhibitor.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (for Tavaborole-like compounds)
This assay measures a compound's ability to inhibit the aminoacylation of tRNALeu.
Objective: To determine the IC50 of a test compound against fungal LeuRS.
Principle: The assay measures the attachment of a radiolabeled amino acid (e.g., [14C]-Leucine) to its cognate tRNA, catalyzed by LeuRS. An effective inhibitor will reduce the amount of radiolabeled leucyl-tRNA formed.[18]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris, 5 mM MgCl2), purified fungal LeuRS, tRNA, ATP, [14C]-Leucine, and serial dilutions of the test compound.[18]
-
Reaction Setup: In microcentrifuge tubes, combine the buffer, enzyme, tRNA, ATP, and test compound/vehicle.
-
Initiation and Incubation: Start the reaction by adding [14C]-Leucine and incubate at 37°C for a defined period (e.g., 10 minutes).[18]
-
Precipitation: Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate the tRNA and any attached radiolabeled leucine.[18]
-
Filtration and Washing: Collect the precipitate on nitrocellulose filters and wash with cold TCA to remove unincorporated [14C]-Leucine.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Ex Vivo Skin Permeation Study (for topical benzoxaboroles)
This study evaluates the ability of a topically applied compound to penetrate the skin.
Objective: To quantify the permeation rate and extent of skin deposition of a test compound.
Principle: The study uses a Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by a section of excised mammalian skin (often human or porcine). The test formulation is applied to the outer surface of the skin (stratum corneum), and the amount of compound that permeates through the skin into the receptor fluid is measured over time.[7][8]
Step-by-Step Methodology:
-
Skin Preparation: Excise full-thickness skin and, if necessary, use a dermatome to obtain split-thickness skin of a consistent thickness (e.g., 500 µm).[7]
-
Franz Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[8]
-
Receptor Fluid: Fill the receptor chamber with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.[8]
-
Dosing: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.[10]
-
Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Data Calculation: Plot the cumulative amount of drug permeated per unit area against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).
Conclusion and Future Outlook
The case studies of Crisaborole and Tavaborole powerfully illustrate the therapeutic potential and versatility of the benzoxaborole scaffold. By leveraging a unique, reversible covalent mechanism of action, these drugs have successfully targeted distinct enzymes—PDE4 for inflammatory disease and LeuRS for fungal infections—to address significant unmet medical needs.
For researchers investigating novel derivatives like 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile, the lessons from Crisaborole and Tavaborole are clear. The success of these compounds was built on a deep understanding of their respective biological targets and the application of rigorous experimental evaluation. The protocols outlined in this guide provide a foundational framework for such investigations.
The future of benzoxaborole-based drug discovery is bright. The scaffold's favorable drug-like properties and unique binding capabilities make it an attractive starting point for targeting a wide range of enzymes and receptors. As our understanding of disease pathology deepens, we can anticipate that this remarkable boron-containing heterocycle will continue to yield innovative and impactful therapies.
References
-
Eurofins. (2010, September 15). Franz Cell Test. Link
-
Anacor Pharmaceuticals. (2013, January 30). Anacor reports positive preliminary results from tavaborole Phase III onychomycosis trial. Pharmaceutical Technology. Link
-
Mag Online Library. (2025, January 24). Evaluating Efficacy and Safety of Crisaborole in Managing Childhood Mild to Moderate Atopic Dermatitis: A Systematic Review and Meta-Analysis. British Journal of Hospital Medicine. Link
-
McDowell, L., & Olin, B. (2019). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of Pharmacy Technology, 35(4), 172-178. Link
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Paller, A. S., et al. (2018). Crisaborole Ointment Effect on Global Atopic Dermatitis Severity and Early Relief in Pruritus: Pooled Results From Two Phase 3 Clinical Trials. Pediatrics, 141(5), e20172823. Link
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Elewski, B. E., et al. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology, 73(1), 62-69. Link
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Wollina, U. (2021). Topical and Device-Based Treatment of Toenail Onychomycosis. American Family Physician, 103(3), 173-174. Link
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Tom, W. L., et al. (2020). Evaluating the Efficacy of Crisaborole Using the Atopic Dermatitis Severity Index and Percentage of Affected Body Surface Area. Acta Dermato-Venereologica, 100(18), adv00305. Link
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Gupta, A. K., et al. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185-6192. Link
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Paller, A. S., et al. (2018). Crisaborole Ointment Effect on Global Atopic Dermatitis Severity and Early Relief in Pruritus: Pooled Results From Two Phase 3 Clinical Trials. Pediatrics, 141(5). Link
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U.S. Food and Drug Administration. (2014, July 7). 204427Orig1s000. Link
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American Family Physician. (2016, November 1). Topical Antifungals for Treatment of Onychomycosis. Link
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Del Rosso, J. Q. (2014). The Role of Topical Antifungal Therapy for Onychomycosis and the Emergence of Newer Agents. The Journal of Clinical and Aesthetic Dermatology, 7(8), 10-18. Link
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Vlahovic, T. C. (2014). Tavaborole for the treatment of onychomycosis. Expert Opinion on Pharmacotherapy, 15(16), 2413-2420. Link
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Tosti, A., & Elewski, B. E. (2015). Onychomycosis Treatment & Management. Medscape. Link
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Dr.Oracle. (2025, April 8). What non-steroidal prescription medicine is recommended for atopic dermatitis (atopic dermatitis) of the skin?Link
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Eczema Society of Canada. (2025, October 3). New Eczema Treatments 2024-2025: A Revolution in Atopic Dermatitis Care. Link
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National Eczema Association. (2025, April 21). Topical Steroids and Nonsteroid Topicals for Eczema. Link
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Selvakumar, M. D. (2025). Crisaborole in dermatology. International Journal of Research in Dermatology, 11(1), 68-73. Link
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Sigma-Aldrich. (1997, January 17). Enzymatic Assay of AMINOACYL-tRNA SYNTHETASE (EC 6.1.1). Link
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Selvakumar, M. D. (2026). Crisaborole in dermatology. International Journal of Research in Dermatology. Link
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ResearchGate. (2026, January 3). Benzoxaborole drugs in therapy: successful cases of Tavaborole and Crisaborole. Link
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Drucker, A. M., et al. (2024). Comparison of Old and New Systemic Treatments for Moderate to Severe Atopic Dermatitis. Current Dermatology Reports, 13(2), 79-88. Link
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Li, Y., et al. (2024). Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development. Link
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Lax, S. J., et al. (2024). Topical anti-inflammatory treatments for eczema: network meta-analysis. Cochrane Database of Systematic Reviews, 2024(8). Link
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Srovnal, J., et al. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][8][19]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. Molecules, 28(3), 1422. Link
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Li, X., et al. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm, 10(6), 849-860. Link
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ACS Publications. (2026, February 7). Zn2+-Driven Tavaborole-Adenosine Hydrogel: A Strategy for Enhanced Solubility, Sustained Release, and Antifungal Efficacy. Molecular Pharmaceutics. Link
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De, A., et al. (2024). Efficacy and safety of crisaborole ointment in pediatric atopic dermatitis: A 4-week open-label study. Indian Journal of Skin and Allergy, 3(1), 60. Link
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Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761. Link
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Allergy Parameters. (n.d.). PDE4 inhibitors - Crisaborole - JTF AD Guideline Supplement. Link
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Ovid. (2019, March 27). Application of Topical Phosphodiesterase 4 Inhibitors in Mild to Moderate Atopic Dermatitis A Systematic Review and Meta-analysis. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
This document provides a detailed protocol for the safe handling and disposal of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile. As a compound utilized in specialized research and drug development, its unique structure—incorporating both a benzonitrile moiety and a dioxazaborocane ring—necessitates a stringent and informed approach to waste management. This guide is designed to empower researchers, scientists, and laboratory professionals with the knowledge to manage this chemical waste safely, ensuring personnel safety and environmental compliance.
The core principle of this guide is risk mitigation. Due to the compound's inherent chemical properties and potential hazards, in-laboratory neutralization is strongly discouraged . The recommended and required method of disposal is through a licensed professional waste management service. The following procedures detail the necessary steps for waste accumulation, storage, and spill management prior to professional disposal.
Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is not widely available, a robust hazard assessment can be constructed by analyzing its primary functional groups: the benzonitrile group and the organoboron ring structure.
-
Benzonitrile Moiety : The benzonitrile component is the primary driver of acute toxicity. Benzonitrile is classified as harmful if swallowed or in contact with skin.[1] It is a combustible liquid and, under heat or in the presence of strong acids, has the potential to release highly toxic hydrogen cyanide gas.[2] It is critical to avoid contact with strong acids, bases, and oxidizing agents.[2]
-
Organoboron Component : Organoboron compounds, as a class, can present environmental hazards. Boron, while a micronutrient in small amounts, can be harmful to wildlife and certain plants in higher concentrations, making containment and proper disposal essential to prevent environmental release.[3]
-
Related Compound Analysis : Safety data for structurally similar compounds, such as 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile, indicate that these substances are harmful if swallowed, inhaled, or on contact with skin.[4][5]
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Primary Contributing Moiety |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][5] | Benzonitrile |
| Chemical Reactivity | Incompatible with strong acids, bases, and oxidizing agents.[2] | Benzonitrile |
| Combustibility | The material is a combustible liquid.[1] | Benzonitrile |
| Environmental | Boron compounds can be harmful to aquatic and plant life. | Organoboron Ring |
| Decomposition | Potential to release toxic fumes (e.g., hydrogen cyanide, nitrogen oxides) if heated to decomposition or mixed with acid.[6] | Benzonitrile |
Core Disposal Protocol: Mandate for Professional Incineration
Given the compound's toxic and reactive potential, the only safe and compliant disposal method is chemical incineration by a licensed hazardous waste disposal facility .[7] These facilities are equipped with high-temperature incinerators that include afterburners and scrubbers to neutralize hazardous combustion byproducts.
Experimental Workflow: Waste Segregation and Accumulation
The following step-by-step procedure outlines the process for safely accumulating waste 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile in the laboratory prior to pickup by a professional service.
Step 1: Personal Protective Equipment (PPE) Mandate
-
Always wear appropriate PPE when handling the chemical or its waste. This includes:
-
Chemical-resistant gloves (nitrile is a suitable choice).
-
Safety goggles and a face shield.
-
A properly-fitted laboratory coat.[5]
-
-
All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation.[5]
Step 2: Waste Containerization
-
Designate a specific, compatible container for the waste. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.[8][9]
-
The container must be in good condition, free from cracks or leaks.[10]
-
Crucially, do not mix this waste with any other chemical waste streams .[8][11] Specifically, keep it segregated from acids, bases, and oxidizing agents to prevent dangerous reactions.[2]
Step 3: Rigorous Labeling
-
Properly label the waste container immediately upon adding the first quantity of waste. The label must be clear, legible, and securely attached.[10]
-
The label must include:
-
The full chemical name: "4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile ". Do not use abbreviations or chemical formulas.[10]
-
An approximate concentration and description of the waste (e.g., "Solid," "in Methanol").
-
The date the waste was first added to the container.
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[9][10]
-
The SAA must be under the control of the laboratory personnel generating the waste.[10]
-
Ensure the storage area is away from heat, open flames, or other ignition sources. The area should be well-ventilated and away from drains or sinks.
Step 5: Arranging for Professional Disposal
-
Once the container is approximately 90% full, or in accordance with your institution's policy, contact your Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[10][12]
-
Provide them with all necessary information about the waste stream as detailed on your label.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
Restrict access to the spill site.
-
Ensure the area is well-ventilated; if safe to do so, increase ventilation by opening the fume hood sash.
Step 2: Don Enhanced PPE
-
Wear the standard PPE (gloves, lab coat, goggles, face shield) plus a NIOSH-approved respirator if there is a risk of inhaling dust or vapors.
Step 3: Contain and Absorb the Spill
-
For a solid spill, carefully cover the material with an inert absorbent material such as vermiculite, dry sand, or earth. Avoid creating dust.
-
For a liquid spill, contain the spill with absorbent pads or dikes and then cover with an inert absorbent.
Step 4: Collect and Containerize Spill Debris
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container clearly as "Spill Debris: 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile " and include the date of the spill.
Step 5: Decontaminate and Dispose
-
Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.
-
All cleaning materials (wipes, gloves, etc.) must be placed in the spill debris waste container.
-
Arrange for the disposal of the spill debris container through your EH&S office.
Empty Container Disposal
Empty containers that once held 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound residue.[8][12]
-
Collect Rinsate : Each rinse must be collected and disposed of as hazardous waste in your designated "4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile" waste container.[8]
-
Deface Label : Completely remove or deface the original chemical label on the container.[11][12]
-
Final Disposal : Once triple-rinsed and with the label removed, the container can be disposed of in the appropriate laboratory glass or plastic recycling bin.[11]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile.
Caption: Disposal workflow for 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile.
References
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- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
- University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of Otago Health and Safety Office. Laboratory chemical waste disposal guidelines.
- Ataman Kimya. BENZONITRILE.
- Sciencemadness Wiki. (2020, February 2). Benzonitrile.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - Benzonitrile.
- BenchChem. 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures.
- Vigon International, Inc. (2015, December 1). 500720 benzonitrile safety data sheet - SDS US.
- Fisher Scientific. SAFETY DATA SHEET - 4-formylbenzonitrile.
- Combi-Blocks. (2023, January 2). Safety Data Sheet - 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzonitrile.
- Spectrum Chemical. (2018, January 11). SAFETY DATA SHEET - BENZONITRILE.
- Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET - 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile.
- University of Wisconsin–Madison Safety Department. Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
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- New Jersey Department of Health. HAZARD SUMMARY - Benzonitrile.
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Personal protective equipment for handling 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
Topic: Personal Protective Equipment & Safe Handling for 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile Content Type: Technical Safety & Operational Guide Author Role: Senior Application Scientist
Executive Summary & Compound Profile
Compound Identity: 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile Common Name: 4-Cyanophenyl MIDA Boronate (or MIDA Ester) Physical State: White to off-white crystalline powder.[1]
As researchers, we value MIDA (N-methyliminodiacetic acid) boronates for their exceptional stability and slow-release capabilities in Suzuki-Miyaura cross-couplings [1]. However, the "stable" reputation of MIDA boronates often leads to complacency. This specific compound carries a benzonitrile moiety.[1][2][3][4][5] While the MIDA protecting group dampens the volatility compared to liquid benzonitrile, the nitrile functionality remains biologically active , posing risks of acute toxicity via ingestion and potential skin absorption [2, 3].
This guide synthesizes safety data sheets (SDS) and practical laboratory experience to provide a robust handling protocol.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The primary risks associated with 4-Cyanophenyl MIDA Boronate are particulate inhalation and dermal absorption once solubilized.
| Hazard Category | Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Dermal/Inhalation) | Harmful if swallowed or absorbed through skin. The nitrile group can metabolize to release toxic byproducts [3]. |
| Skin/Eye Irritation | Category 2 / 2A | Causes skin irritation and serious eye irritation.[6] Dust is a mechanical and chemical irritant [4]. |
| STOT - SE | Category 3 | May cause respiratory tract irritation.[2][3][7] Fine powder easily aerosolizes during weighing. |
| Physical Hazard | Static-Prone Powder | MIDA boronates are often "fluffy" and prone to static charge, increasing dispersion risk during transfer. |
The PPE Matrix: Tiered Protection
We do not use a "one size fits all" approach. PPE must scale with the activity.
Tier 1: Routine Handling (Weighing <1g, Closed Vials)
For standard benchwork where the compound is primarily contained.
-
Eyes: Chemical Safety Glasses with side shields (ANSI Z87.1 compliant).
-
Hands: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm).
-
Scientist's Note: Inspect gloves for micro-tears before use. Nitriles provide good protection against solid particulates.
-
-
Body: Standard laboratory coat (buttoned/snapped to the neck). Long pants and closed-toe shoes are mandatory.
-
Respiratory: Work must be performed inside a Chemical Fume Hood . If hood space is unavailable, an N95 particulate respirator is required to mitigate dust inhalation.
Tier 2: High Risk (Weighing >1g, Solubilization, Spills)
For activities involving open handling of large quantities or preparation of concentrated stock solutions (e.g., in DMSO/DMF).
-
Eyes: Chemical Splash Goggles .
-
Reasoning: Once dissolved in organic solvents (DMSO, DMF), the solution can splash. These solvents are also skin-permeable carriers that can transport the benzonitrile moiety into the bloodstream [5].
-
-
Hands: Double Gloving (Laminate/PE inner glove + Nitrile outer glove) OR Thick Nitrile (0.2 mm+) .
-
Protocol: Change outer gloves immediately upon splash contact.
-
-
Respiratory: P100/N99 Respirator if working outside a fume hood (not recommended).
-
Engineering Control: All solubilization must occur within a certified fume hood operating at 80-100 fpm face velocity.
Operational Workflow: Step-by-Step Protocol
This protocol integrates safety with experimental success, ensuring the integrity of both the researcher and the reagent.
Phase A: Preparation & Weighing
The Challenge: Static electricity often causes MIDA boronates to "jump" or cling to spatulas, creating aerosolized dust.
-
De-static: Use an anti-static gun on the weighing vessel and spatula before touching the powder.
-
Containment: Weigh inside the fume hood if possible. If the balance is external, use a draft shield and tare a closed vial. Open the stock bottle only long enough to transfer.
-
Transfer: Use a funnel for transferring to reaction flasks to prevent powder accumulation on the ground glass joint (which compromises the seal).
Phase B: Solubilization & Reaction
The Challenge: The nitrile group is stable, but hydrolysis can occur under strong acidic/basic conditions, potentially releasing hazardous species.
-
Solvent Choice: Dissolve in anhydrous solvents (THF, Dioxane, DMSO) as required.
-
Crucial Safety Step: Treat the solution as more hazardous than the solid. The solvent acts as a vehicle for skin absorption.
-
Temperature: MIDA boronates are stable up to ~80°C [1]. If heating above this (e.g., for deprotection), ensure the condenser is active to prevent solvent/nitrile vapor escape.
Phase C: Waste & Decontamination
-
Solids: Dispose of contaminated gloves, paper towels, and weigh boats in Hazardous Solid Waste .
-
Liquids: Segregate into Organic Waste .
-
Warning: Do NOT mix with strong acids or oxidizers in the waste stream to prevent potential hydrolysis of the nitrile or uncontrolled oxidation.
-
-
Spills:
-
Solid: Do not dry sweep. Cover with wet paper towels (solvent-dampened) to trap dust, then wipe up.
-
Liquid: Absorb with vermiculite or spill pads.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the transition from "Dust Hazard" to "Absorption Hazard."
Figure 1: Risk-Based Handling Workflow. Note the escalation of PPE requirements when the compound transitions from a solid state (dust risk) to a solution state (absorption risk).
Emergency Response Protocols
-
Eye Contact: Immediately flush with water for at least 15 minutes.[2][4][6][7] Lift eyelids to ensure particulate removal. Seek medical attention —nitriles can cause delayed irritation.[8]
-
Skin Contact:
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
Gillis, E. P., & Burke, M. D. (2007).[11] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. Link
-
New Jersey Department of Health. (2016).[5] "Hazardous Substance Fact Sheet: Benzonitrile."[10] NJ.gov. Link
-
Thermo Fisher Scientific. (2021).[3][8] "Safety Data Sheet: 4-Cyanophenylboronic acid." Fisher Scientific.[6] Link
-
Sigma-Aldrich. (2023).[5][9] "Safety Data Sheet: 4-Cyanophenylboronic acid MIDA ester." MilliporeSigma. Link
-
ECHA (European Chemicals Agency). "Benzonitrile - Substance Information."[2][3][4][5][7][8] ECHA.europa.eu. Link
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
